molecular formula C8H12O4 B078159 Ethyl 2,4-dioxohexanoate CAS No. 13246-52-1

Ethyl 2,4-dioxohexanoate

Cat. No.: B078159
CAS No.: 13246-52-1
M. Wt: 172.18 g/mol
InChI Key: JGFBKJBAYISHAG-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxohexanoate is a versatile and highly valuable β-keto ester compound that serves as a critical synthetic intermediate in numerous research applications. Its structure features two carbonyl groups, a ketone and an ester, separated by a methylene unit, which confers significant reactivity and makes it a key building block for the synthesis of complex heterocyclic systems. Researchers primarily utilize this compound in the construction of pyridine, pyrimidine, and other nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals, agrochemicals, and materials. The compound acts as a precursor in Hantzsch-type syntheses, enabling the development of dihydropyridine derivatives that are of immense interest in medicinal chemistry for their biological activities. Its utility extends to serving as a starting material for the preparation of various fine chemicals and functionalized molecules through alkylation, condensation, and cyclocondensation reactions. This reagent is offered strictly For Research Use Only and is intended for qualified laboratory professionals conducting in-vitro experiments. It is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dioxohexanoate
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InChI

InChI=1S/C8H12O4/c1-3-6(9)5-7(10)8(11)12-4-2/h3-5H2,1-2H3
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InChI Key

JGFBKJBAYISHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O4
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DSSTOX Substance ID

DTXSID7065382
Record name Ethyl 2,4-dioxohexanoate
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Molecular Weight

172.18 g/mol
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Boiling Point

100.00 to 105.00 °C. @ 6.00 mm Hg
Record name Ethyl 2,4-dioxohexanoate
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Density

1.103-1.109
Record name Ethyl 2,4-dioxohexanoate
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CAS No.

13246-52-1
Record name Ethyl 2,4-dioxohexanoate
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Record name Hexanoic acid, 2,4-dioxo-, ethyl ester
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Record name ETHYL-2,4-DIOXOHEXANOATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxohexanoate, a versatile β,δ-diketo ester, serves as a valuable intermediate in the synthesis of various heterocyclic compounds and has applications in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols and comparative data. The core synthesis methodologies discussed are the Claisen condensation of 2-butanone with diethyl oxalate and the acylation of ethyl acetoacetate. This document is intended to be a practical resource for chemists in research and development.

Introduction

This compound, also known as ethyl β-propionylpyruvate, is a chemical compound with the molecular formula C₈H₁₂O₄.[1][2][3] Its structure, featuring two ketone carbonyl groups and an ester functionality, makes it a reactive and useful building block in organic synthesis. This guide details the most common and effective methods for its laboratory-scale preparation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₂O₄[1][3][4]
Molecular Weight172.18 g/mol [1][5]
Boiling Point100-105 °C @ 6.00 mmHg[1][6]
Density1.103-1.109 g/cm³ @ 25 °C[1][6]
Refractive Index1.477-1.482 @ 20 °C[1][6]
Flash Point95.0 °C (203.0 °F)[6]
IUPAC NameThis compound[1]
SynonymsEthyl β-propionylpyruvate, Ethyl 2,4-diketocaproate[1][7]
CAS Number13246-52-1[3][7]

Synthesis Methodologies

Two primary methods for the synthesis of this compound are discussed in detail below: Claisen Condensation and Acylation of Ethyl Acetoacetate.

Method 1: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. For the synthesis of this compound, this involves the reaction of 2-butanone and diethyl oxalate.[4][8]

Claisen_Condensation R1 2-Butanone Int Int R1->Int + Diethyl Oxalate R2 Diethyl Oxalate Base Sodium Ethoxide in Ethanol Base->Int Base P This compound Int->P Reaction & Workup

Caption: Claisen condensation pathway for this compound synthesis.

The following protocol is adapted from a patented procedure.[8]

Materials:

  • Anhydrous Ethyl Alcohol (less than 0.15% moisture)

  • Sodium Ethoxide

  • 2-Butanone

  • Diethyl Oxalate

  • Toluene

  • Aqueous Hydrochloric Acid (e.g., 10%)

  • Magnesium Sulfate

Equipment:

  • Three-necked flask (1000 mL)

  • Mechanical agitator

  • Water-cooled condenser

  • Addition funnel

  • Thermometer

  • Gas inlet/outlet tube (for nitrogen atmosphere)

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Distill 236 g of anhydrous ethyl alcohol directly into the three-necked flask under a nitrogen atmosphere.

  • Add 68 g of anhydrous sodium ethoxide with agitation and reflux the mixture for 1 hour.

  • Cool the mixture to 0-5 °C.

  • Slowly add a mixture of 72 g of 2-butanone and 146 g of diethyl oxalate to the flask over a period of 2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue to agitate the mixture at 0-5 °C for an additional 3 hours.

  • Pour the reaction mixture into a mixture of 500 g of crushed ice and 100 g of 10% aqueous hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with 200 g of toluene.

  • Wash the toluene extract with two 100 g portions of water.

  • Dry the toluene solution over magnesium sulfate and filter.

  • Remove the toluene by distillation under reduced pressure (25 mmHg).

  • The crude product can be further purified by fractional distillation at 0.2 mmHg. The fraction distilling between 85-104 °C is collected.

Table 2: Yield and Purity Data for Claisen Condensation

ParameterValueSource
Purity (V.P.C. analysis)91-98%[8]
Method 2: Acylation of Ethyl Acetoacetate

The acetoacetic ester synthesis is a versatile method for preparing ketones and other carbonyl compounds.[9][10] A variation of this, the acylation of the α-carbon of ethyl acetoacetate, can be used to synthesize β,δ-diketo esters like this compound. This involves the reaction of the enolate of ethyl acetoacetate with an acyl chloride.

Acylation_of_EAA cluster_reactants R1 Ethyl Acetoacetate Int Int R1->Int + Sodium Ethoxide Base Sodium Ethoxide R2 Propanoyl Chloride P This compound Int->P + Propanoyl Chloride

Caption: Acylation of ethyl acetoacetate for this compound synthesis.

This is a generalized procedure based on known methods for the acylation of β-keto esters.[11]

Materials:

  • Absolute Ethanol

  • Sodium metal

  • Ethyl acetoacetate

  • Propanoyl chloride

  • Toluene

  • Aqueous Hydrochloric Acid (2 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium (1.1 equivalents) in absolute ethanol under an inert atmosphere and cool to 0 °C.

  • Add ethyl acetoacetate (1.1 equivalents) dropwise to the sodium ethoxide solution.

  • Add propanoyl chloride (1.0 equivalent) dropwise to the reaction mixture.

  • The resulting suspension is then refluxed for a specified time (e.g., 12 hours, though optimization may be required).

  • After cooling, dilute the mixture with ethanol and filter through Celite.

  • Evaporate the solvent in vacuo.

  • Add toluene and water to the residue and acidify to pH 1-2 with 2 M aqueous HCl.

  • Separate the organic phase and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Further purification can be achieved by vacuum distillation or column chromatography.

While specific yield data for the synthesis of this compound via this method was not found in the initial search, similar reactions for the synthesis of other β-keto esters report yields in the range of 60-80%.[11]

Summary and Comparison of Methods

Table 3: Comparison of Synthesis Methods

FeatureClaisen CondensationAcylation of Ethyl Acetoacetate
Starting Materials 2-Butanone, Diethyl OxalateEthyl Acetoacetate, Propanoyl Chloride
Base Sodium EthoxideSodium Ethoxide
Key Advantage Well-documented with specific high-yield protocol available.Utilizes readily available starting materials.
Potential Challenge Requires anhydrous conditions for good yields.[8]Potential for side reactions if not carefully controlled.

Conclusion

Both the Claisen condensation and the acylation of ethyl acetoacetate are viable and effective methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and the specific equipment available in the laboratory. The detailed protocols and comparative data provided in this guide should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

Experimental Workflow Visualization

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Slow Addition of Reactants (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (e.g., TLC, GC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Analysis Product Analysis (NMR, IR, GC-MS) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for organic synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxohexanoate (CAS No. 13246-52-1) is a β-keto ester of significant interest in various scientific domains.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available literature and database resources. The document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines a detailed experimental protocol for its synthesis via Claisen condensation and explores its potential biological activity, particularly as an antimicrobial agent through the inhibition of bacterial quorum sensing. This guide is intended to be a valuable resource for professionals in research and drug development, offering a consolidated repository of technical information to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[3] It is also known by several synonyms, including Ethyl propionylpyruvate and 2,4-Dioxohexanoic acid ethyl ester.[1] The structural and key physical properties are summarized in the tables below.

Table 1: Chemical Identification
IdentifierValue
CAS Number 13246-52-1[1]
Molecular Formula C₈H₁₂O₄[3]
Molecular Weight 172.18 g/mol [3]
IUPAC Name This compound[4]
SMILES CCC(=O)CC(=O)C(=O)OCC[4]
InChIKey JGFBKJBAYISHAG-UHFFFAOYSA-N[4]
Table 2: Physicochemical Properties
PropertyValueSource
Boiling Point 128-129 °C at 11 Torr[5]
233.8 °C at 760 mmHg[6]
Density 1.087 g/cm³[6]
Refractive Index 1.430[6]
Flash Point 95.4 °C[6]
pKa (Predicted) 6.75 ± 0.46[5]
Solubility Soluble in organic solvents.General knowledge

Spectroscopic Data

Detailed experimental spectroscopic data with peak assignments for this compound is not widely available in public databases. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the propyl group (a triplet and a sextet), and the methylene group protons. The presence of keto-enol tautomerism would result in additional signals corresponding to the enol form.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbonyl carbons of the ketone and ester groups are expected to appear in the downfield region (typically >160 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1650-1750 cm⁻¹. The C-O stretching of the ester group would also be prominent.

Mass Spectrometry (Predicted)

The mass spectrum would show the molecular ion peak (M+) at m/z = 172. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments resulting from the cleavage of the carbon chain.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from a patented synthesis method.[7]

Materials:

  • Anhydrous Ethanol

  • Sodium Ethoxide

  • 2-Butanone

  • Diethyl Oxalate

  • Toluene

  • Hydrochloric Acid

  • Sodium Carbonate Solution (10%)

  • Saturated Sodium Chloride Solution

  • Magnesium Sulfate

Equipment:

  • Three-necked flask

  • Agitator

  • Water-cooled condenser

  • Addition funnel

  • Thermometer

  • Gas inlet/outlet tube (for nitrogen atmosphere)

  • Distillation apparatus

Procedure:

  • Set up the three-necked flask with the agitator, condenser, addition funnel, thermometer, and gas inlet/outlet under a nitrogen atmosphere.

  • Distill 236 g of anhydrous ethyl alcohol directly into the flask.

  • With agitation, add 68 g of anhydrous sodium ethoxide to the ethanol and reflux the mixture for 1 hour.

  • Cool the mixture to a temperature range of 0 to 5 °C.

  • Slowly add a mixture of 72 g of 2-butanone and 146 g of diethyl oxalate through the addition funnel over a 30-minute period, maintaining the temperature between 0 and 5 °C.

  • Continue to agitate the resulting mixture for 3 hours at 0 to 5 °C.

  • After cooling to 0 °C, add 168 ml of a 1:1 hydrochloric acid/water (6M) solution, ensuring the temperature remains below 10 °C.

  • Extract the acidified solution twice with 300 ml of toluene each time.

  • Wash the combined organic phases successively with 600 ml of water (twice), 600 ml of 10% sodium carbonate solution (once), and 400 ml of saturated sodium chloride solution (once).

  • Separate the toluene layers, combine them, and dry over magnesium sulfate.

  • Filter the solution and remove the toluene by distillation under reduced pressure (25 mm/Hg) to yield crude this compound.

  • Further purification can be achieved by fractional distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup cluster_purification Purification 2-Butanone 2-Butanone Claisen Condensation Claisen Condensation 2-Butanone->Claisen Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Claisen Condensation Sodium Ethoxide in Ethanol Sodium Ethoxide in Ethanol Sodium Ethoxide in Ethanol->Claisen Condensation Nitrogen Atmosphere Nitrogen Atmosphere Nitrogen Atmosphere->Claisen Condensation 0-5 °C 0-5 °C 0-5 °C->Claisen Condensation Acidification (HCl) Acidification (HCl) Toluene Extraction Toluene Extraction Acidification (HCl)->Toluene Extraction Washing Washing Toluene Extraction->Washing Drying (MgSO4) Drying (MgSO4) Washing->Drying (MgSO4) Distillation Distillation Drying (MgSO4)->Distillation This compound This compound Distillation->this compound Claisen Condensation->Acidification (HCl)

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been described as a bioactive molecule with potential antimicrobial activity against bacteria and fungi.[1] While the specific mechanism of action for this compound has not been extensively elucidated, research on structurally related β-keto esters suggests a likely mode of action involves the disruption of bacterial cell-to-cell communication, a process known as quorum sensing (QS).[5][8]

Quorum Sensing Inhibition by β-Keto Esters

In many Gram-negative bacteria, quorum sensing is mediated by N-acyl-homoserine lactone (AHL) autoinducers. These signaling molecules are synthesized by LuxI-type synthases and bind to LuxR-type transcriptional regulators. This binding event activates the expression of target genes, often including those responsible for virulence factor production and biofilm formation.[5][8]

β-Keto esters, sharing structural similarities with the acyl portion of AHLs, can act as competitive inhibitors of the LuxR-type receptors.[8] By binding to the receptor's active site, they prevent the binding of the native AHL autoinducer, thereby blocking the downstream signaling cascade and inhibiting the expression of quorum sensing-regulated genes. This disruption of communication can attenuate bacterial virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[5][8]

Quorum_Sensing_Inhibition cluster_bacterium Gram-Negative Bacterium AHL Autoinducer AHL Autoinducer LuxR Receptor LuxR Receptor AHL Autoinducer->LuxR Receptor Binding LuxI Synthase LuxI Synthase LuxI Synthase->AHL Autoinducer Synthesis Target Genes Target Genes LuxR Receptor->Target Genes Activation Virulence & Biofilm Virulence & Biofilm Target Genes->Virulence & Biofilm Expression This compound This compound This compound->LuxR Receptor Competitive Inhibition

Caption: Representative signaling pathway of quorum sensing inhibition by this compound.

Conclusion

This compound is a β-keto ester with well-defined physical and chemical properties and established synthetic routes. Its potential as an antimicrobial agent, likely acting through the inhibition of quorum sensing, makes it a compound of interest for further research in drug development. This guide provides a foundational set of technical data to support such endeavors. Future work should focus on obtaining detailed experimental spectroscopic data and elucidating the specific biological targets and mechanism of action of this promising molecule.

References

Ethyl 2,4-dioxohexanoate CAS number 13246-52-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2,4-dioxohexanoate (CAS: 13246-52-1)

This document provides a comprehensive technical overview of this compound, a versatile diketoester. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This guide covers the compound's physicochemical properties, spectral data, synthesis protocols, and key applications as a chemical intermediate in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound, also known as Ethyl propionylpyruvate, is a colorless to light yellow liquid.[1] It is a dicarbonyl compound featuring both β- and δ-keto groups relative to the ester functionality. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₄[2][3][4]
Molecular Weight 172.18 g/mol [2][3]
Density 1.1 ± 0.1 g/cm³[2]
Boiling Point 233.8 ± 13.0 °C at 760 mmHg[2]
128-129 °C at 11 Torr[1]
100-105 °C at 6 Torr[3][5][6]
Flash Point 95.4 ± 19.9 °C[2]
Refractive Index 1.4770 to 1.4820 at 20.00 °C[5][6]
LogP 0.34[2]
Vapor Pressure 0.1 ± 0.5 mmHg at 25°C[2]
Hydrogen Bond Acceptors 4[7]
Rotatable Bonds 5[7]

Spectral and Analytical Data

Data TypeDetailsSource(s)
Mass Spectrum (CI) m/z: 173 (M+H)⁺[1]
High-Resolution MS (ESI) For a derivative, ethyl 5-ethylisoxazole-3-carboxylate: C₈H₁₁NO₃+H calculated: 170.0817, found: 170.0824 (M+H)⁺[1]
IR Spectrum FTIR data is available, recorded on a Bruker IFS 85 instrument.[6]
Purity (VPC Analysis) Synthesis fractions can achieve 97-99% purity.[8]

Synthesis and Methodology

The most common and well-documented method for preparing this compound is the Claisen condensation.[8] This reaction involves the condensation of an ester and a ketone in the presence of a strong base.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process Diethyl Oxalate Diethyl Oxalate Condensation Claisen Condensation Diethyl Oxalate->Condensation 2-Butanone 2-Butanone 2-Butanone->Condensation Base Sodium Ethoxide (Base) Base->Condensation Catalyst Solvent Anhydrous Ethanol Solvent->Condensation Medium Atmosphere Nitrogen Atmosphere Atmosphere->Condensation Inert Env. Acidification Acidification (pH 2) Condensation->Acidification Intermediate Product Purification Extraction & Distillation Acidification->Purification Crude Product Product This compound Purification->Product Final Product

Caption: Synthesis workflow for this compound via Claisen condensation.

Experimental Protocol: Claisen Condensation

The following protocol is adapted from methodologies described in the literature.[1][8]

  • Preparation: A three-necked flask is equipped with an agitator, condenser, addition funnel, and a gas inlet/outlet. The system is flushed with nitrogen to maintain an inert atmosphere.[8]

  • Base Preparation: Anhydrous sodium ethoxide (1.0 eq) is added to anhydrous ethanol (e.g., 65 mL per 10g of NaOEt) and heated to approximately 70°C to ensure complete dissolution.[1][8]

  • Reaction: A mixture of diethyl oxalate (1.0 eq) and 2-butanone (1.0 eq) is added dropwise to the stirred sodium ethoxide solution.[8][9] The reaction is typically stirred overnight.

  • Work-up: After the reaction, the mixture is heated (e.g., 80°C for 30 min) before being cooled.[9] The solvent is removed under reduced pressure. The residue is dissolved in water and acidified to pH 2 with sulfuric or hydrochloric acid.[1][9]

  • Purification: The acidified aqueous phase is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or ether).[1][9] The combined organic phases are dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed, and the resulting crude product is purified by vacuum distillation to yield this compound as an oil.[1][8]

Applications in Research and Development

While initially developed for its olfactory properties, this compound is a valuable building block for synthesizing more complex molecules, particularly heterocyclic compounds relevant to drug discovery.

Role as a Chemical Intermediate

The dicarbonyl nature of this compound makes it an excellent precursor for cyclization reactions. It reacts with various nucleophiles to form a range of heterocyclic systems. This reactivity is of high interest to medicinal chemists and drug development professionals. For example, related diketoesters are used to synthesize pyrazolopyridines, which have been investigated for trypanocidal activity, and other derivatives have been explored as potential Src kinase inhibitors.[9][10]

G cluster_heterocycles Bioactive Heterocycles cluster_targets Therapeutic Areas of Interest start This compound (Precursor) Pyrazoles Pyrazoles start->Pyrazoles reacts with Hydrazines Isoxazoles Isoxazoles start->Isoxazoles reacts with Hydroxylamine Pyrazolopyridines Pyrazolo[3,4-b]pyridines start->Pyrazolopyridines multi-step synthesis Kinase_Inhibitors Kinase Inhibitors (e.g., Src) Pyrazoles->Kinase_Inhibitors Antimicrobial Antimicrobial / Disinfectant Isoxazoles->Antimicrobial Antiparasitic Antiparasitic Agents (e.g., Trypanocidal) Pyrazolopyridines->Antiparasitic

Caption: Logical relationships in the application of this compound.

Use in Flavors and Fragrances

This compound is recognized for its pleasant odor, characterized as burnt caramel, butterscotch, and opopanax-like.[8] It has been used as a flavoring agent in food products such as ice cream, candy, and syrups, and as a fragrance ingredient in perfumes, soaps, and cosmetics.[8] The Flavor and Extract Manufacturers Association (FEMA) lists it as a GRAS (Generally Recognized as Safe) substance with FEMA number 3278.[1][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[6][11]

Safety and Handling

While considered safe for its intended use in food, appropriate laboratory precautions should be taken when handling this compound in its concentrated form.

Safety Data TypeValueSource(s)
GHS Hazard Statements H302 (Harmful if swallowed)[1]
H315 (Causes skin irritation)[1]
H319 (Causes serious eye irritation)[1]
H335 (May cause respiratory irritation)[1]
GHS Signal Word Warning[1]
Acute Oral Toxicity (LD50) 6450 mg/kg (gavage-rat)[5]
Storage Temperature 2-8°C[1]

References

An In-depth Technical Guide to Ethyl 2,4-dioxohexanoate: Structure, Nomenclature, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxohexanoate is a dicarbonyl compound with applications in the flavor and fragrance industry. A comprehensive understanding of its chemical and physical properties, synthesis, and analytical characterization is essential for its effective use and for toxicological and metabolic studies. This guide provides a detailed overview of the structure, nomenclature, physicochemical properties, synthesis, and analytical protocols for this compound, tailored for a scientific audience.

Structure and Nomenclature

This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. Its structure consists of a six-carbon chain with ketone groups at the second and fourth positions and an ethyl ester at the carboxyl end.

IUPAC Name: this compound[1]

Synonyms: Ethyl 2,4-diketocaproate, Ethyl beta-propionylpyruvate, Hexanoic acid, 2,4-dioxo-, ethyl ester[1]

Chemical Identifiers:

  • Molecular Formula: C₈H₁₂O₄

  • Molecular Weight: 172.18 g/mol [1]

  • CAS Number: 13246-52-1[1]

  • SMILES: CCC(=O)CC(=O)C(=O)OCC[1]

  • InChI: InChI=1S/C8H12O4/c1-3-6(9)5-7(10)8(11)12-4-2/h3-5H2,1-2H3[1]

  • InChIKey: JGFBKJBAYISHAG-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties
PropertyValueReference
Appearance Not specified
Boiling Point 100-105 °C at 6 mmHg[1]
Density 1.103-1.109 g/cm³[1]
Refractive Index 1.477-1.482[1]
Flash Point 95.00 °C[2]
logP (o/w) 0.399 (estimated)[2]
Solubility Soluble in water (4.662e+005 mg/L @ 25 °C, estimated)[2]
Spectroscopic Data
  • ¹H NMR Spectroscopy: Due to the presence of keto-enol tautomerism in β-keto esters, the ¹H NMR spectrum is expected to show distinct signals for both tautomers in solution.

  • ¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would display separate signals for the carbons in the keto and enol forms.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1680-1750 cm⁻¹.[3] A broad O-H stretch would be observed for the enol tautomer.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted m/z values for various adducts are available.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from a patented synthesis method.

Materials:

  • Anhydrous Ethyl Alcohol

  • Sodium Ethoxide

  • 2-Butanone

  • Diethyl Oxalate

  • Anhydrous Diethyl Ether

  • 15% Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Nitrogen Gas

Procedure:

  • Distill 236 gm of anhydrous ethyl alcohol into a 1,000 ml three-necked flask equipped with a fast agitator, water-cooled condenser, addition funnel, thermometer, and gas-inlet/outlet tube.

  • Conduct the reaction under a nitrogen atmosphere.

  • Add 68 gm of anhydrous sodium ethoxide with agitation and reflux the mixture for 1 hour.

  • Cool the mixture to 0-5°C and slowly add 146 gm of diethyl oxalate over 1 hour while maintaining the temperature.

  • Continue agitation at 0-5°C for 30 minutes.

  • Slowly add 72 gm of 2-butanone over 1 hour, maintaining the temperature at 0-5°C.

  • After the addition is complete, continue to agitate the mixture at 0-5°C for 3 hours.

  • Pour the reaction mixture into a separatory funnel containing 500 gm of crushed ice and 500 gm of anhydrous diethyl ether.

  • Separate the aqueous layer and wash the ether layer with 100 ml of water.

  • Combine the aqueous layers and acidify to a pH of 2-3 with 15% hydrochloric acid.

  • Extract the acidified aqueous layer with three 150 ml portions of diethyl ether.

  • Combine the ether extracts and wash with saturated sodium bicarbonate solution until neutral.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter and concentrate the ether solution to yield the crude product.

  • Purify the crude product by vacuum distillation.

Analysis by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for the analysis of this compound. Due to the keto-enol tautomerism of β-keto esters, peak shape can be challenging. Using a mixed-mode column or adjusting mobile phase pH and temperature may improve peak resolution.[4]

Instrumentation:

  • HPLC system with a UV detector

  • Newcrom R1 HPLC column or equivalent reverse-phase column[5]

Mobile Phase:

  • Acetonitrile (MeCN) and water containing phosphoric acid.[5]

  • For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[5]

General Procedure (to be optimized):

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Prepare the mobile phase and degas.

  • Equilibrate the HPLC column with the mobile phase.

  • Inject the standard solution and samples.

  • Monitor the elution at a suitable UV wavelength.

  • Quantify the analyte by comparing peak areas to a calibration curve.

Biological Activity and Metabolism

This compound is used as a flavoring agent and is considered to have no safety concern at current levels of intake when used as such.[1][6]

The metabolic fate of this compound has not been extensively studied. However, based on the metabolism of other β-keto esters and fatty acid ethyl esters, a probable metabolic pathway involves:

  • Hydrolysis: The ester bond is likely hydrolyzed by esterases to yield ethanol and 2,4-dioxohexanoic acid.

  • Further Metabolism:

    • Ethanol is oxidized to acetaldehyde and then to acetate, which can enter the citric acid cycle.

    • 2,4-dioxohexanoic acid would likely be further metabolized through pathways of fatty acid or keto acid metabolism.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product R1 2-Butanone Condensation Claisen Condensation (0-5°C, N2 atmosphere) R1->Condensation R2 Diethyl Oxalate R2->Condensation R3 Sodium Ethoxide in Ethanol R3->Condensation Quench Quench with Ice/Ether Condensation->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Diethyl Ether Acidify->Extract Wash Wash with NaHCO3 Extract->Wash Dry Dry with MgSO4 Wash->Dry Distill Vacuum Distillation Dry->Distill Product This compound Distill->Product

Caption: Synthesis workflow for this compound.

Proposed Metabolic Pathway

Metabolic_Pathway Proposed Metabolic Pathway of this compound cluster_compound Parent Compound cluster_hydrolysis Phase I Metabolism cluster_metabolites Primary Metabolites cluster_further_metabolism Further Metabolism cluster_central_metabolism Central Metabolism EDH This compound Hydrolysis Esterase-mediated Hydrolysis EDH->Hydrolysis Ethanol Ethanol Hydrolysis->Ethanol DHA 2,4-Dioxohexanoic Acid Hydrolysis->DHA Ethanol_Met Oxidation to Acetate Ethanol->Ethanol_Met DHA_Met Fatty Acid/Keto Acid Metabolism DHA->DHA_Met TCA Citric Acid Cycle Ethanol_Met->TCA DHA_Met->TCA

Caption: Proposed metabolic pathway of this compound.

References

Spectroscopic Profile of Ethyl 2,4-dioxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,4-dioxohexanoate (CAS No. 13246-52-1), a β-keto ester of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public, raw spectroscopic data, this guide focuses on the expected spectral characteristics based on the compound's structure and data from analogous compounds, alongside general experimental protocols for obtaining such data.

Data Presentation

Given the absence of directly accessible, verified experimental spectra in public databases, the following tables outline the predicted and expected spectroscopic data for this compound. These values are derived from established principles of NMR, IR, and MS spectroscopy and analysis of similar β-keto ester structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.1Triplet3H-CH₂CH₃ (Hexanoyl)
~1.3Triplet3H-OCH₂CH₃ (Ethyl ester)
~2.6Quartet2H-CH₂ CH₃ (Hexanoyl)
~3.8Singlet2H-C(O)CH₂ C(O)-
~4.2Quartet2H-OCH₂ CH₃ (Ethyl ester)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~8.0-CH₂CH₃ (Hexanoyl)
~14.0-OCH₂CH₃ (Ethyl ester)
~36.0-CH₂ CH₃ (Hexanoyl)
~49.0-C(O)CH₂ C(O)-
~62.0-OCH₂ CH₃ (Ethyl ester)
~162.0C =O (Ester)
~193.0C =O (Ketone at C2)
~202.0C =O (Ketone at C4)

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2940MediumC-H stretch (Alkyl)
~1745StrongC=O stretch (Ester)
~1720StrongC=O stretch (Ketone)
~1640Medium-WeakC=O stretch (β-dicarbonyl, enol form)
~1250StrongC-O stretch (Ester)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

m/zPredicted Fragment Ion
172[M]⁺ (Molecular Ion)
143[M - C₂H₅]⁺
127[M - OC₂H₅]⁺
99[M - COOC₂H₅]⁺
71[CH₃CH₂CO]⁺
57[CH₃CH₂CH₂]⁺
45[OC₂H₅]⁺
29[CH₃CH₂]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good quality spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction using appropriate NMR software.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl plates to form a thin film.

    • Solution: Alternatively, prepare a dilute solution (5-10%) in a suitable solvent (e.g., chloroform or carbon tetrachloride) that has minimal absorption in the regions of interest.

  • Background Spectrum: Record a background spectrum of the empty sample holder (salt plates) or the pure solvent to subtract its contribution from the sample spectrum.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Scan the mid-infrared region (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Electron Ionization (EI): For GC-MS, use a standard electron energy of 70 eV to induce fragmentation and generate a characteristic mass spectrum.

    • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): For LC-MS, use a soft ionization technique to primarily observe the molecular ion or adducts (e.g., [M+H]⁺, [M+Na]⁺).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for obtaining and analyzing spectroscopic data for a compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or Solution Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Keto_Enol_Tautomerism Keto Keto Tautomer (this compound) Enol Enol Tautomer Keto->Enol Equilibrium

An In-depth Technical Guide to Ethyl 2,4-dioxohexanoate: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxohexanoate, a dicarbonyl compound first described in the early 20th century, has evolved from a molecule of initial academic interest to a versatile compound with applications ranging from fragrance and flavoring to potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are presented, alongside a summary of its known biological activities, including its emerging potential in antimicrobial and anticancer research. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development, facilitating further exploration and application of this multifaceted molecule.

Introduction

This compound (CAS 13246-52-1) is an organic compound characterized by a six-carbon chain containing two ketone functionalities and an ethyl ester group.[1] Its unique chemical structure has garnered interest for over a century, leading to its use in various industrial and research settings. This guide delves into the historical context of its discovery, outlines its key synthetic methodologies, and presents its physicochemical and spectroscopic data. Furthermore, it explores the current understanding of its biological effects, providing a basis for future research in medicinal chemistry and drug discovery.

History and Discovery

The first documented mention of this compound appeared in the chemical literature in 1906, attributed to the work of German chemist Otto Diels.[2] For a significant period, the compound remained a subject of academic curiosity. It wasn't until the latter half of the 20th century that its unique olfactory properties were recognized, leading to its use in the perfume and flavor industries.[2] A US patent filed in the 1970s detailed its application as a fragrance ingredient with a burnt caramel and butterscotch aroma, and as a flavoring agent.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₈H₁₂O₄[3]
Molecular Weight172.18 g/mol [3]
Boiling Point100-105 °C at 6.00 mm Hg[4]
Density1.103 - 1.109 g/cm³ @ 25.00 °C[4][5]
Refractive Index1.477 - 1.482 @ 20.00 °C[4][5]
SolubilitySoluble in water (4.662e+005 mg/L @ 25 °C, est.)[5]
logP (o/w)0.399 (est.)[5]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

SpectrumData Source/Reference
¹H NMR A publication in the Russian Journal of Coordination Chemistry (2017) reports the ¹H NMR spectra of a nickel(II) complex with an aroylhydrazone of a derivative of this compound.[6] The spectrum of the parent compound is also available from commercial suppliers.[1][7]
IR The FTIR spectrum is available on PubChem, recorded on a Bruker IFS 85 instrument.[4]
Mass Spec Predicted collision cross section values for various adducts are available on PubChemLite.[8]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Claisen condensation being the most well-documented method.

Claisen Condensation of 2-Butanone and Diethyl Oxalate

This is the classical and most common method for preparing this compound. The reaction involves the condensation of 2-butanone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[2]

The following protocol is adapted from a US Patent.[2]

Materials:

  • Anhydrous ethyl alcohol

  • Sodium ethoxide

  • A mixture of 2-butanone and diethyl oxalate (1:1 molar ratio)

  • 15% aqueous solution of sodium chloride

  • Anhydrous sodium sulfate

  • 15% aqueous solution of hydrochloric acid

Procedure:

  • Distill 236 g of anhydrous ethyl alcohol into a 1,000 ml three-necked flask equipped with a mechanical stirrer, water-cooled condenser, addition funnel, thermometer, and a gas inlet/outlet tube. Maintain a nitrogen atmosphere throughout the reaction.

  • Add 68 g of anhydrous sodium ethoxide with agitation and reflux the mixture for 1 hour.

  • Cool the mixture to 0-5°C and slowly add a mixture of 72 g of 2-butanone and 146 g of diethyl oxalate over a period of 2 hours, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 3 hours.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Add 200 ml of a 15% aqueous sodium chloride solution.

  • Separate the aqueous layer and extract the organic layer twice with 100 ml portions of 15% sodium chloride solution.

  • Combine the aqueous layers and acidify to a pH of 4.5-5.0 with a 15% aqueous hydrochloric acid solution.

  • Extract the acidified aqueous solution with two 100 ml portions of diethyl ether.

  • Combine the ether extracts, wash with 50 ml of water, and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation and fractionally distill the residue under reduced pressure to obtain pure this compound.

Diagram of the Claisen Condensation Workflow:

Claisen_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Condensation Reaction cluster_workup Work-up flask Three-necked flask (N2 atmosphere) stirring Stirring flask->stirring Stir at 0-5°C (3 hrs) etoh Anhydrous Ethanol etoh->flask naoet Sodium Ethoxide naoet->flask Reflux 1 hr reactants 2-Butanone + Diethyl Oxalate reactants->flask Add at 0-5°C (2 hrs) stand Standing stirring->stand Stand overnight nacl_wash Wash with NaCl(aq) stand->nacl_wash Add 15% NaCl(aq) separation Organic & Aqueous Layers nacl_wash->separation Separate layers acidification Acidify with HCl(aq) separation->acidification Aqueous layer extraction Ether Extraction acidification->extraction Extract with Et2O drying Drying extraction->drying Dry over Na2SO4 distillation Fractional Distillation drying->distillation Distillation product This compound distillation->product Pure Product

Caption: Workflow for the synthesis of this compound via Claisen condensation.

Alternative Synthetic Routes

While the Claisen condensation is the most established method, other synthetic strategies have been reported, although detailed experimental protocols are less common in the literature. These include:

  • Reaction with Ethyl Cyanoformate: One mentioned route involves the reaction of ethyl cyanoformate with 1-chlorobutan-2-one.[6]

Biological Activities and Potential Applications

While extensively used in the flavor and fragrance industry, recent studies have begun to explore the biological activities of this compound and its derivatives, suggesting potential applications in the pharmaceutical sector.

Antimicrobial Activity

This compound has been described as a bioactive molecule with potential use as a disinfectant. It is suggested to react with propionyl to form an acid carboxylate, which exhibits antimicrobial activity against bacteria and fungi. However, detailed mechanistic studies and minimum inhibitory concentration (MIC) data are not extensively reported in the literature.

Src Kinase Inhibition by Derivatives

A study on aryl derivatives of Ethyl 2,4-dioxobutanoate (a structurally related compound) has shown that these derivatives exhibit inhibitory activity against Src kinase, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.[10] The study synthesized a series of these derivatives and evaluated their in vitro inhibitory effects, with all tested compounds showing moderate activity. This suggests that the Ethyl 2,4-dioxoalkanoate scaffold could be a valuable starting point for the development of novel anticancer agents targeting the Src signaling pathway.

Diagram of the General Src Kinase Signaling Pathway:

Src_Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Substrates Downstream Substrates (e.g., FAK, STAT3, Ras/Raf/MEK/ERK pathway components) Src->Substrates Phosphorylation Cellular_Responses Cellular Responses Substrates->Cellular_Responses Signal Transduction Proliferation Proliferation Cellular_Responses->Proliferation Leads to Survival Survival Cellular_Responses->Survival Leads to Migration Migration Cellular_Responses->Migration Leads to Inhibitor Ethyl 2,4-dioxo-4-arylbutanoate Derivatives Inhibitor->Src Inhibition

Caption: Simplified overview of the Src kinase signaling pathway and the inhibitory action of Ethyl 2,4-dioxo-4-arylbutanoate derivatives.

Conclusion

This compound is a compound with a rich history and a promising future. From its initial discovery to its current use in everyday products, it has demonstrated considerable versatility. The established Claisen condensation provides a reliable method for its synthesis, and its physicochemical properties are well-characterized. The emerging evidence of the biological activities of this compound and its derivatives, particularly in the areas of antimicrobial and anticancer research, opens up new avenues for investigation. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, encouraging further studies to unlock the full potential of this intriguing molecule. Future research should focus on elucidating the precise mechanisms of its biological actions and exploring the synthesis and activity of a wider range of derivatives.

References

An In-depth Technical Guide to the Tautomerism of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxohexanoate, a β-dicarbonyl compound, is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds relevant to drug discovery. Its chemical reactivity is intrinsically governed by the dynamic equilibrium between its keto and enol tautomeric forms. This guide provides a comprehensive overview of the tautomerism of this compound, detailing the structural aspects of the tautomers, the influence of solvent polarity on the equilibrium, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data for this compound, the closely related and extensively studied ethyl acetoacetate is used as a primary model to illustrate the principles of tautomeric behavior in this class of compounds.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism is a common form of this phenomenon, particularly prevalent in compounds containing a carbonyl group adjacent to a carbon atom bearing at least one hydrogen. In the case of β-dicarbonyl compounds like this compound, the presence of two carbonyl groups flanking a methylene group (-CH2-) significantly influences the position of the tautomeric equilibrium.

The equilibrium involves the migration of a proton and the shifting of bonding electrons, resulting in two or more distinct chemical species: the diketo form and one or more enol forms. The stability of the enol form in β-dicarbonyls is enhanced by the formation of a conjugated system and a strong intramolecular hydrogen bond.

Tautomeric Forms of this compound

This compound can exist in equilibrium between its diketo form and two possible enol forms. The interconversion between these forms is a dynamic process, with the relative populations of each tautomer being highly dependent on the surrounding environment, particularly the solvent.

  • Diketo Form: This is the traditional representation of the molecule with two distinct ketone and ester carbonyl groups.

  • Enol Forms: There are two potential enol forms, arising from the formation of a carbon-carbon double bond between C2-C3 or C3-C4. The enol form involving the C4-carbonyl is generally more stable due to the formation of a conjugated system that includes the ester group. This enol form is further stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the C2-carbonyl oxygen, forming a pseudo-six-membered ring.

Solvent Effects on the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to the solvent.[1][2][3] The general trend observed for β-dicarbonyl compounds is that the proportion of the enol tautomer is higher in non-polar, aprotic solvents, while the keto form is favored in polar, protic solvents.

  • Non-polar Solvents (e.g., hexane, carbon tetrachloride): In these solvents, the intramolecular hydrogen bond of the enol form is a dominant stabilizing factor, as there are no solvent molecules to compete for hydrogen bonding. This leads to a higher population of the enol tautomer.

  • Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can act as hydrogen bond acceptors, which can disrupt the intramolecular hydrogen bond of the enol. However, they also solvate the polar keto form. The overall effect on the equilibrium depends on the balance of these interactions.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms by forming intermolecular hydrogen bonds. This competition with the intramolecular hydrogen bond of the enol form, along with the strong solvation of the polar keto form, shifts the equilibrium towards the diketo tautomer.

Quantitative Analysis of Tautomeric Equilibrium

The relative amounts of the keto and enol tautomers at equilibrium can be determined experimentally, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy. Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed.

Data Presentation

The following table summarizes hypothetical quantitative data for the tautomeric equilibrium of a generic β-ketoester, illustrating the expected trend with solvent polarity.

SolventDielectric Constant (ε)% Keto Tautomer% Enol TautomerEquilibrium Constant (K = [Enol]/[Keto])
Hexane1.9~10~90~9.0
Chloroform (CDCl3)4.8~15~85~5.7
Acetone-d621~40~60~1.5
Dimethyl Sulfoxide (DMSO-d6)47~60~40~0.67
Methanol-d433~85~15~0.18
Water (D2O)80~95~5~0.05

Note: This data is illustrative and based on general trends for β-ketoesters. Actual values for this compound may vary.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Claisen condensation between ethyl propionate and ethyl oxalate, followed by decarboxylation.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Objective: To determine the relative concentrations of the keto and enol tautomers of this compound in various deuterated solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD, D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a dilute solution (typically 5-10 mg/mL) of this compound in the desired deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 298 K).

  • Identify the characteristic signals for the keto and enol tautomers.

    • Keto form: Look for the signal corresponding to the methylene protons (-CH₂-) flanked by the two carbonyl groups. This signal typically appears in the range of 3.5-4.0 ppm.

    • Enol form: Identify the signal for the vinylic proton (-CH=) which usually appears between 5.0 and 6.0 ppm, and the enolic hydroxyl proton (-OH) which is a broad singlet often found far downfield (> 10 ppm).

  • Integrate the area under the characteristic peaks for both the keto and enol forms.

  • Calculate the percentage of each tautomer and the equilibrium constant (K) using the following formulas:

    • % Enol = [Integral of enol proton / (Integral of enol proton + (Integral of keto methylene protons / 2))] * 100

    • % Keto = 100 - % Enol

    • K = [Enol] / [Keto] = (% Enol / % Keto)

Note: The integral of the keto methylene peak is divided by two because it represents two protons, while the vinylic enol peak represents one proton.

Visualizations

Caption: Tautomeric equilibrium of this compound.

NMR_Workflow A Sample Preparation (this compound in Deuterated Solvent) B 1H NMR Data Acquisition A->B C Spectral Processing and Peak Identification (Keto vs. Enol Signals) B->C D Integration of Characteristic Peaks C->D E Calculation of Tautomer Percentages and Equilibrium Constant (K) D->E

References

Stability and storage conditions for Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Ethyl 2,4-dioxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative stability data for this compound is limited. This guide is based on the general chemical properties of β-keto esters, established stability testing guidelines, and information from chemical suppliers. The provided protocols are exemplary and should be adapted and validated for specific applications.

Introduction

This compound is a versatile β-dicarbonyl compound utilized as a key intermediate in the synthesis of various organic molecules, including heterocyclic compounds of pharmaceutical interest. Its chemical structure, featuring two carbonyl groups and an ester moiety, dictates its reactivity and stability profile. Understanding the stability and appropriate storage conditions of this compound is critical for ensuring its purity, integrity, and performance in research and development. This guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Properties and Inherent Stability

This compound (CAS No: 13246-52-1) possesses two electrophilic carbonyl carbons and an acidic methylene group, making it susceptible to various degradation pathways.

  • Hydrolytic Stability: The ester functional group is prone to hydrolysis, particularly under basic conditions, which would yield the corresponding β-keto acid. This β-keto acid intermediate is known to be unstable and can readily undergo decarboxylation upon heating.

  • Thermal Stability: While specific data is scarce, one source indicates a thermal decomposition onset of approximately 150°C.[1] As with many organic esters, prolonged exposure to high temperatures can lead to degradation.

  • Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is influenced by the solvent, which can affect the compound's reactivity and degradation kinetics.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality of this compound.

Storage Conditions

Based on information from chemical suppliers, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C[2]To minimize thermal degradation and slow down potential side reactions.
Atmosphere Store under an inert, dry atmosphere (e.g., Argon or Nitrogen).To prevent moisture absorption, which can lead to hydrolysis.
Container Tightly sealed, amber glass vial or bottle.To protect from light and prevent moisture ingress.
Conditions Anhydrous (dry) conditions are crucial.To prevent hydrolysis of the ester group.
Handling Procedures

Due to its chemical nature, the following handling precautions should be observed:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • When dispensing, use dry syringes and needles under an inert atmosphere to avoid introducing moisture.

  • Keep the container tightly sealed when not in use.

Stability Testing Protocols

To formally assess the stability of this compound, a series of forced degradation studies should be conducted. These studies help to identify potential degradation products and establish a stability-indicating analytical method.

Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate and quantify the intact compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

Table 1: Exemplary HPLC Method for Stability Testing

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm (or similar)
Mobile Phase Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[1]
Elution Isocratic or gradient, optimized to resolve all degradation products from the main peak.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detector at an appropriate wavelength (determined by UV scan).
Injection Volume 10 µL
Forced Degradation Studies

The following table outlines the conditions for forced degradation studies based on ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental Setup
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis 0.01 M NaOH at room temperature for 1-8 hours (β-keto esters are typically very sensitive to base).
Oxidative 3% H₂O₂ at room temperature for 24 hours.
Thermal Solid-state at 105°C for 72 hours. Solution state (in a suitable inert solvent) at 60°C for 72 hours.
Photostability Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Experimental Protocols (Exemplary)

The following are detailed, exemplary protocols that can be adapted for the stability testing of this compound.

Protocol for Hydrolytic Stability Assessment
  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Cap the vial and place it in a water bath at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.01 M NaOH.

    • Keep the vial at room temperature.

    • Withdraw aliquots at frequent intervals (e.g., 0, 15, 30, 60, and 120 minutes) due to expected rapid degradation.

    • Neutralize the aliquots with an equivalent amount of 0.01 M HCl before dilution with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method.

Protocol for Thermal Stability Assessment
  • Solid-State:

    • Place approximately 10 mg of solid this compound in a clear glass vial.

    • Place the vial in a calibrated oven at 105°C.

    • After 72 hours, remove the sample, allow it to cool, and prepare a solution for HPLC analysis.

  • Solution-State:

    • Prepare a solution of this compound in a suitable inert solvent (e.g., anhydrous acetonitrile) at 1 mg/mL.

    • Place the sealed vial in an oven at 60°C.

    • Withdraw aliquots at 0, 24, 48, and 72 hours for HPLC analysis.

Protocol for Photostability Assessment (as per ICH Q1B)
  • Sample Preparation:

    • Place a thin layer of solid this compound in a chemically inert, transparent container.

    • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) and place it in a quartz cuvette or other transparent container.

    • Prepare identical control samples wrapped in aluminum foil to protect them from light.

  • Exposure:

    • Place the samples and controls in a photostability chamber.

    • Expose the samples to a light source that conforms to ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

    • Ensure the total exposure is at least 1.2 million lux hours for visible light and 200 watt-hours/m² for UVA light.

  • Analysis:

    • After exposure, analyze the light-exposed samples and the dark controls by the stability-indicating HPLC method.

    • Compare the chromatograms to assess for degradation and the formation of new peaks.

Visualizations

Logical Workflow for Stability Study

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Stability Assessment A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B Method for analysis C Identify Degradation Products B->C Generates degradants D Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) C->D Confirms specificity E Establish Storage Conditions and Shelf-Life D->E Provides validated data for

Caption: Workflow for a comprehensive stability study of this compound.

Potential Degradation Pathways

G A This compound B 2,4-dioxohexanoic acid + Ethanol A->B Hydrolysis (H₂O, H⁺/OH⁻) D Oxidative Degradation Products A->D Oxidation ([O]) E Photodegradation Products A->E Photolysis (hν) C 3-Oxopentanoic acid + CO2 B->C Decarboxylation (Heat)

Caption: Potential degradation pathways for this compound under stress conditions.

Conclusion

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and potential thermal and photolytic degradation. To ensure the integrity of this valuable synthetic intermediate, it is imperative to store it under cold (2-8°C), anhydrous, and inert conditions, while protecting it from light. For applications requiring a thorough understanding of its stability profile, a comprehensive forced degradation study, as outlined in this guide, should be performed using a validated stability-indicating analytical method. This will provide critical data for defining appropriate handling procedures, storage conditions, and re-test dates, thereby ensuring the quality and reliability of experimental outcomes.

References

Commercial suppliers of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2,4-Dioxohexanoate for Researchers and Drug Development Professionals

Introduction

This compound is a beta-keto ester, a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester. Its chemical structure, featuring two carbonyl groups, makes it a versatile synthon, or building block, in organic synthesis. This reactivity is particularly valuable in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, which are core structures in many therapeutic agents.

This guide provides a comprehensive overview of commercially available this compound, including a summary of suppliers, their product specifications, and detailed experimental protocols for its application in chemical synthesis.

Commercial Availability and Supplier Specifications

The procurement of high-quality starting materials is a critical first step in any research and development workflow. This compound is available from a range of chemical suppliers, each offering various grades and quantities. The following table summarizes the offerings from several prominent suppliers. It is important to note that catalog numbers and availability are subject to change, and direct consultation with the supplier is recommended for the most current information.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound615-79-2≥98%1g, 5g, 10g
Thermo Fisher Scientific This compound615-79-297%1g, 5g, 25g
TCI America This compound615-79-2>98.0% (GC)1g, 5g
Santa Cruz Biotechnology This compound615-79-2≥98%1g, 5g, 10g

Experimental Protocols

The utility of this compound is best illustrated through its application in synthetic protocols. Below is a detailed methodology for a common application: the synthesis of a substituted pyrazole, a privileged scaffold in medicinal chemistry.

Synthesis of a Substituted Pyrazole via Condensation with Hydrazine

This protocol outlines the cyclocondensation reaction between this compound and a hydrazine derivative to form a pyrazole ring system.

Materials:

  • This compound (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol.

  • Stir the mixture until the this compound is fully dissolved.

  • Add the substituted hydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualized Experimental Workflow and Logical Relationships

To further clarify the experimental process and the logical flow of a typical synthesis involving this compound, the following diagrams are provided.

experimental_workflow start_end start_end process process decision decision reagent reagent start Start dissolve Dissolve Ethyl 2,4-dioxohexanoate in Ethanol start->dissolve add_hydrazine Add Substituted Hydrazine dissolve->add_hydrazine add_catalyst Add Acetic Acid (Catalyst) add_hydrazine->add_catalyst reflux Heat to Reflux (4-6 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Reaction Workup: Cool & Concentrate monitor->workup Complete purify Purification: Recrystallization or Chromatography workup->purify end End purify->end

Caption: Synthetic workflow for the preparation of a substituted pyrazole.

signaling_pathway reactant reactant intermediate intermediate product product condition condition ethyl_dioxo This compound condensation Cyclocondensation ethyl_dioxo->condensation hydrazine Substituted Hydrazine hydrazine->condensation pyrazole Substituted Pyrazole condensation->pyrazole etoh Ethanol (Solvent) etoh->condensation hoac Acetic Acid (Catalyst) hoac->condensation heat Heat (Reflux) heat->condensation

Purity Standards for Ethyl 2,4-dioxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential biological significance of Ethyl 2,4-dioxohexanoate (CAS 13246-52-1). This document is intended to serve as a valuable resource for professionals working in research, quality control, and drug development.

Introduction

This compound is a beta-keto ester with applications as a flavoring agent and a potential intermediate in chemical synthesis.[1] Its purity is of paramount importance for ensuring consistent results in research and for the safety and efficacy of any potential pharmaceutical applications. This guide details the known purity specifications, methods for its determination, and insights into its synthesis and potential impurities.

Purity Specifications

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₈H₁₂O₄[2]
Molecular Weight 172.18 g/mol
Assay 98.00 to 100.00%[1]
Specific Gravity 1.1030 to 1.1090 @ 25.00 °C[1]
Refractive Index 1.4770 to 1.4820 @ 20.00 °C[1]
Boiling Point 100.00 to 105.00 °C @ 6.00 mm Hg[3]
Flash Point 203.00 °F (95.00 °C)[1]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and expressed "no safety concern at current levels of intake when used as a flavouring agent," which suggests that the purity levels typically found in commercially available products are considered safe for this application.[3][4]

Synthesis and Potential Impurities

Understanding the synthesis of this compound is crucial for identifying potential impurities. A common method for its preparation is the Claisen condensation of 2-butanone and diethyl oxalate, using sodium ethoxide as a base.[5]

Figure 1: Synthesis of this compound

G 2-Butanone 2-Butanone This compound This compound 2-Butanone->this compound Claisen Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->this compound Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->this compound Base

Caption: Synthesis of this compound via Claisen condensation.

Based on this synthesis, a number of process-related impurities can be anticipated.

Table 2: Potential Impurities in this compound

ImpurityOrigin
2-Butanone Unreacted starting material
Diethyl Oxalate Unreacted starting material[5]
Ethanol Reaction solvent and byproduct
Sodium Ethoxide Unquenched base
Unknown byproducts Potential side reactions[5]

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the determination of the purity of this compound and for the separation of its impurities.[6]

Figure 2: HPLC Analysis Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC System Sample Sample Prepared_Sample Prepared_Sample Sample->Prepared_Sample Diluent Diluent Diluent->Prepared_Sample Mobile_Phase Mobile_Phase Prepared_Sample->Mobile_Phase Injection Column Column Mobile_Phase->Column Detector Detector Column->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Chromatogram

Caption: General workflow for the HPLC analysis of this compound.

Experimental Protocol: HPLC

  • Column: Newcrom R1 or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile, water, and an acidifier. A typical starting point could be a gradient of acetonitrile and water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at an appropriate wavelength (to be determined by UV scan, likely in the range of 254-280 nm) or a Mass Spectrometer (MS).

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like acetonitrile.

Gas Chromatography (GC)

Gas chromatography, or vapor phase chromatography as mentioned in older literature, is also a viable technique for purity assessment, particularly for volatile impurities.[5]

Experimental Protocol: Gas Chromatography (GC)

  • Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: A starting point could be an initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold of 5 minutes.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

Potential Biological Significance

While this compound itself is primarily recognized as a flavoring agent, structurally related compounds, specifically ethyl 2,4-dioxo-4-arylbutanoate derivatives, have been investigated as inhibitors of Src kinase.[7] Src kinases are involved in various cellular signaling pathways that regulate cell growth, differentiation, and migration.[7] Their overexpression is linked to some forms of cancer.[7]

Figure 3: Simplified Src Kinase Signaling

G Growth_Factor_Receptor Growth_Factor_Receptor Src_Kinase Src_Kinase Growth_Factor_Receptor->Src_Kinase Activation Downstream_Pathways Downstream_Pathways Src_Kinase->Downstream_Pathways Phosphorylation Cellular_Responses Proliferation, Survival, Migration Downstream_Pathways->Cellular_Responses

Caption: Simplified representation of Src kinase activation and downstream effects.

The relevance of this to this compound is currently speculative but provides a potential avenue for future research into the biological activities of this and related molecules. The Human Metabolome Database (HMDB) classifies this compound as a 3-acylpyruvic acid, but as of now, there is limited literature on its specific metabolic pathways in humans.[8]

Conclusion

The purity of this compound is critical for its use in research and development. This guide has outlined the current understanding of its purity standards, with a typical assay of 98-100%. The primary analytical methods for purity determination are HPLC and GC, with potential impurities stemming from its synthesis via Claisen condensation. While its direct role in biological signaling pathways is not well-established, the activity of structurally similar compounds suggests that this may be a fruitful area for future investigation. Researchers and drug development professionals should utilize the information and protocols within this guide to ensure the quality and consistency of this compound in their work.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2,4-dioxohexanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dioxohexanoate, a β-dicarbonyl compound, is a versatile building block in organic synthesis, particularly in the construction of various heterocyclic scaffolds. Its chemical structure, featuring two carbonyl groups in a 1,3-relationship, allows for a variety of reactions, making it a valuable precursor for the synthesis of substituted pyridines, pyrazoles, pyrimidines, and furans. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
CAS Number 13246-52-1
Appearance Liquid
Boiling Point 100-105 °C at 6 mmHg
SMILES CCC(=O)CC(=O)C(=O)OCC

Key Applications and Synthetic Protocols

This compound is a valuable substrate for several important multicomponent reactions and cyclization reactions, leading to the formation of diverse heterocyclic systems.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic method for the preparation of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines. The reaction of this compound with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine, proceeds via a condensation-cyclization sequence to yield substituted pyrazoles. These compounds are of interest in medicinal chemistry for their potential biological activities.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product EDH This compound Reaction Condensation & Intramolecular Cyclization EDH->Reaction Hydrazine Hydrazine (R-NHNH2) Hydrazine->Reaction Pyrazole Substituted Pyrazole Reaction->Pyrazole

Knorr Pyrazole Synthesis Workflow

Experimental Protocol: Synthesis of Ethyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the synthesis of a similar pyrazole derivative and provides a representative procedure for the reaction of this compound with hydrazine.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid, slowly add hydrazine hydrate (1.5 eq) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 15 hours.

  • Pour the reaction mixture into water and add saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to afford the pure pyrazole derivative.

Quantitative Data (Hypothetical based on similar reactions):

Reactant 1Reactant 2SolventCatalystTemperatureTimeProductYield
This compoundHydrazine hydrateEthanolAcetic Acid0 °C to RT15 hEthyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate~70-80%
Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, which are important scaffolds in medicinal chemistry, notably as calcium channel blockers.[1] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] Using this compound in this reaction is expected to yield 1,4-dihydropyridines with propionyl groups at the 3 and 5 positions.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product EDH This compound (2 eq) Reaction One-Pot Condensation EDH->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction DHP 1,4-Dihydropyridine Derivative Reaction->DHP

Hantzsch Dihydropyridine Synthesis Workflow

Experimental Protocol: General Procedure for the Synthesis of Diethyl 2,6-diethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylates

While a specific protocol for this compound was not found in the literature, the following general procedure for the Hantzsch reaction can be adapted.

Materials:

  • This compound (2.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (2.0 eq), the aromatic aldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the dihydropyridine derivative.

Quantitative Data (Expected):

Reactant 1Reactant 2Reactant 3SolventTemperatureTimeProductExpected Yield
This compoundAromatic AldehydeAmmonium AcetateEthanolReflux4-8 hDiethyl 2,6-diethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylate70-90%
Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[2] These products, often referred to as DHPMs, have a wide range of pharmacological activities. The use of this compound in this reaction would lead to dihydropyrimidinones with an ethyl group at the 6-position.

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product EDH This compound Reaction Acid-Catalyzed Condensation EDH->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Urea Urea or Thiourea Urea->Reaction DHPM Dihydropyrimidinone Derivative Reaction->DHPM

Biginelli Reaction Workflow

Experimental Protocol: General Procedure for the Synthesis of Ethyl 4-aryl-6-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Ethanol

  • Catalytic acid (e.g., HCl, p-TsOH)

Procedure:

  • To a mixture of the aromatic aldehyde (1.0 eq) and this compound (1.0 eq) in ethanol, add urea or thiourea (1.5 eq) and a catalytic amount of a strong acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice water and collect the resulting solid by filtration.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Quantitative Data (Expected):

Reactant 1Reactant 2Reactant 3CatalystSolventTemperatureTimeProductExpected Yield
This compoundAromatic AldehydeUreaHClEthanolReflux6-12 hEthyl 4-aryl-6-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate60-85%

Conclusion

This compound is a highly useful and reactive building block for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for the Knorr pyrazole synthesis, Hantzsch dihydropyridine synthesis, and Biginelli reaction serve as a foundation for researchers to explore the rich chemistry of this compound. The resulting heterocyclic products are of significant interest for further investigation in drug discovery and development programs. Further optimization of the general protocols for the Hantzsch and Biginelli reactions with this compound is encouraged to achieve optimal yields and purity.

References

Application Notes and Protocols for Reaction Mechanisms Involving Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dioxohexanoate is a β-dicarbonyl compound with significant potential as a versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its structure, featuring two reactive carbonyl groups and an ester moiety, makes it an ideal candidate for various multicomponent reactions (MCRs). These reactions, such as the Hantzsch pyridine synthesis and the Biginelli dihydropyrimidinone synthesis, are of paramount importance in medicinal chemistry and drug discovery due to their efficiency in generating molecular complexity from simple precursors in a single step. The resulting heterocyclic products are often privileged structures in pharmacologically active compounds.

These application notes provide an overview of the principal reaction mechanisms in which this compound is expected to participate, based on established chemical principles and data from analogous compounds. Detailed experimental protocols, adapted from closely related substrates, are provided as a starting point for synthetic exploration.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP).[1][2] These DHPs can be subsequently oxidized to the corresponding pyridine.[2] The DHP core is notably present in a class of calcium channel blockers used to treat hypertension.[3]

Reaction Mechanism

The mechanism of the Hantzsch synthesis is a well-established sequence of condensation, addition, and cyclization reactions.[4] When employing an unsymmetrical β-dicarbonyl compound like this compound, the reaction proceeds through two key intermediates:

  • Knoevenagel Condensation Product: The reaction is initiated by a Knoevenagel condensation between the aldehyde and one equivalent of this compound.[1]

  • Enamine Formation: Concurrently, a second equivalent of this compound reacts with ammonia (from ammonium acetate) to form an enamine intermediate.[4]

  • Michael Addition and Cyclization: A Michael addition of the enamine to the Knoevenagel product is followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.

Hantzsch_Mechanism

Experimental Protocol: Hantzsch Synthesis with an Ethyl 2,4-dioxoalkanoate

This protocol is adapted from a procedure using Ethyl 2,4-dioxopentanoate and serves as a representative method.[3] Optimization will be necessary for this compound.

Materials:

  • This compound (2.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Ammonium Acetate (1.2 mmol)

  • Ethanol (20 mL)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 20 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete (typically after 4-8 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

Biginelli Dihydropyrimidinone Synthesis

The Biginelli reaction is another important multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[5] This reaction is typically catalyzed by a Brønsted or Lewis acid.[5] DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

Reaction Mechanism

The precise mechanism of the Biginelli reaction has been a subject of discussion, with the most accepted pathway involving an N-acyliminium ion intermediate.[5]

  • Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion.

  • Nucleophilic Attack: The enol form of this compound acts as a nucleophile and attacks the iminium ion.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via attack of the remaining urea nitrogen on a carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.

Biginelli_Mechanism

Experimental Protocol: Biginelli Synthesis with a β-Dicarbonyl Compound

This is a general protocol for the Biginelli reaction and would require optimization for this compound.

Materials:

  • This compound (1.0 mmol)

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., 2-ethylhexanoic acid, p-toluenesulfonic acid, or a Lewis acid)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), urea (1.5 mmol), and the chosen catalyst in the appropriate solvent.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with a cold solvent (e.g., ethanol or water).

  • If no precipitate forms, pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Data Presentation

Due to a lack of specific published data for the reactions of this compound in Hantzsch or Biginelli-type syntheses, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform systematic studies varying the aldehyde, nitrogen source, catalyst, solvent, and temperature to optimize the reaction conditions and determine the yields for the synthesis of novel heterocycles derived from this compound.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of complex heterocyclic molecules through multicomponent reactions. The established mechanisms of the Hantzsch and Biginelli reactions provide a solid theoretical framework for predicting its reactivity. The provided protocols, adapted from analogous systems, offer a practical starting point for experimental investigation. Further research into the reaction scope and optimization for this compound is warranted and could lead to the discovery of novel compounds with potential applications in drug development and materials science.

References

Application Notes and Protocols for the Quantification of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Ethyl 2,4-dioxohexanoate in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques and provide a strong foundation for method development and validation.

Introduction

This compound is a keto ester of interest in various fields, including flavor chemistry and as a potential metabolic intermediate.[1][2] Accurate and precise quantification is crucial for understanding its role and concentration in different samples. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high sensitivity and selectivity, particularly in complex biological matrices.

Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as reaction mixtures or formulated solutions.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Newcrom R1 or equivalent)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[1]

  • This compound standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions A reverse-phase HPLC method is employed for the separation of this compound.[1]

ParameterValue
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18)[1]
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 254 nm (or wavelength of maximum absorbance)
Run Time 10 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working HPLC Inject into HPLC-UV Working->HPLC Sample Dilute & Filter Sample Sample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram CalCurve Generate Calibration Curve Chromatogram->CalCurve Quantify Quantify Sample Chromatogram->Quantify CalCurve->Quantify Result Result Quantify->Result

HPLC-UV analysis workflow for this compound.

Method 2: Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in complex biological matrices like plasma or serum. The protocol is adapted from established methods for quantifying other keto acids.[3][4][5]

Experimental Protocol

1. Instrumentation and Materials

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., Acquity UPLC BEH C18 or equivalent)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled analog of this compound is recommended. If unavailable, a structurally similar compound can be used.

  • Biological matrix (e.g., plasma, serum)

  • Protein precipitation solvent (e.g., cold acetonitrile or methanol)

  • Centrifuge, vortex mixer, and evaporator

2. UPLC-MS/MS Conditions

ParameterValue
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive or Negative (to be optimized)
MRM Transitions To be determined by infusing a standard solution of this compound and its internal standard. For this compound (MW: 172.18), potential precursor ions could be [M+H]⁺ at m/z 173.1 or [M-H]⁻ at m/z 171.1.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the biological sample (plasma, serum) into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

4. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Use a weighted (e.g., 1/x or 1/x²) linear regression for the calibration curve.

  • Quantify this compound in the samples using the regression equation.

Quantitative Data Summary (Adapted from similar keto acid analyses)

The following table summarizes typical performance characteristics that can be expected from a validated UPLC-MS/MS method for a small keto acid, providing a benchmark for method development for this compound.[3][5]

ParameterExpected Performance
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 5 - 50 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS Inject into UPLC-MS/MS Reconstitute->LCMS MRM Acquire MRM Data LCMS->MRM PeakIntegration Peak Integration MRM->PeakIntegration Ratio Calculate Analyte/IS Ratio PeakIntegration->Ratio CalCurve Quantify using Calibration Curve Ratio->CalCurve Result Result CalCurve->Result

UPLC-MS/MS analysis workflow for this compound.

Logical Relationship Diagram: From Sample to Result

This diagram illustrates the general logical flow applicable to both analytical methods described.

Logical_Flow cluster_input Input cluster_process Process cluster_output Output Sample Analytical Sample Preparation Sample/Standard Preparation Sample->Preparation Standard Reference Standard Standard->Preparation Instrumentation Instrumental Analysis (HPLC or LC-MS/MS) Preparation->Instrumentation DataAcquisition Data Acquisition Instrumentation->DataAcquisition RawData Raw Data (Chromatograms, Spectra) DataAcquisition->RawData ProcessedData Processed Data (Peak Areas, Ratios) RawData->ProcessedData FinalResult Quantitative Result (Concentration) ProcessedData->FinalResult

General logical workflow from sample to quantitative result.

References

Application Notes and Protocols for HPLC Analysis of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Ethyl 2,4-dioxohexanoate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the determination of this compound in various sample matrices and is intended for use by researchers, scientists, and professionals in the field of drug development and chemical analysis. The protocol includes information on sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a beta-keto ester with applications in chemical synthesis and as a flavoring agent. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research purposes. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. This application note details a robust RP-HPLC method for the analysis of this compound.

Chemical Information

ParameterValue
IUPAC Name This compound
Synonyms Ethyl 2,4-diketocaproate, Ethyl beta-propionylpyruvate
CAS Number 13246-52-1[1]
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary HPLC pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation.[1]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient 60:40 (v/v) Acetonitrile:Water (0.1% H₃PO₄)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is outlined below:

  • Dilution: Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on the described method. Please note that this data is illustrative and should be verified through in-house validation.

Table 1: System Suitability
ParameterAcceptance CriteriaIllustrative Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Retention Time (RT) -Approx. 4.5 min
Table 2: Method Validation Summary
ParameterIllustrative Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G Figure 1: HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Dilution_Sample Dilution Sample->Dilution_Sample Standard Standard Weighing Dilution_Standard Serial Dilution Standard->Dilution_Standard Filtration Filtration (0.45 µm) Dilution_Sample->Filtration Injection Injection (10 µL) Dilution_Standard->Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report G Figure 2: Method Development Logic Analyte Analyte: this compound Column_Selection Column Selection (Reverse Phase C18) Analyte->Column_Selection Mobile_Phase Mobile Phase Optimization (Acetonitrile:Water Ratio) Column_Selection->Mobile_Phase pH_Modifier pH Modifier Selection (Phosphoric Acid) Mobile_Phase->pH_Modifier Detection_Wavelength Detection Wavelength (UV Scan -> 230 nm) pH_Modifier->Detection_Wavelength Flow_Rate Flow Rate Optimization (1.0 mL/min) Detection_Wavelength->Flow_Rate Validation Method Validation (Linearity, Precision, Accuracy) Flow_Rate->Validation

References

Application Note: Gas Chromatographic Analysis of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Ethyl 2,4-dioxohexanoate using gas chromatography with flame ionization detection (GC-FID). This compound, a significant intermediate in pharmaceutical and fine chemical synthesis, can be challenging to analyze via GC due to its potential for thermal instability and keto-enol tautomerism.[1][2] This method is optimized to provide robust, reproducible, and accurate results for researchers, scientists, and professionals in drug development.

Introduction

This compound is a β-keto ester of interest in various synthetic applications.[3] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and performing quality control. While High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of such compounds, Gas Chromatography (GC) offers advantages in terms of speed and resolution for volatile and semi-volatile analytes.[4]

This protocol addresses the inherent challenges of analyzing β-keto esters by GC, such as the potential for on-column transesterification and the separation of tautomers, by employing a non-polar capillary column and optimized temperature programming.[1]

Experimental

2.1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity)

  • Gases for FID: Hydrogen (99.999% purity) and compressed air (medical grade)

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL GC syringe.

2.2. Reagents and Standards

  • This compound: (CAS: 13246-52-1) Reference standard of known purity (≥98%).[5]

  • Solvent: Dichloromethane (HPLC grade) or Ethyl Acetate (HPLC grade).

  • Internal Standard (IS): Diethyl Adipate (or other suitable high-boiling point ester with no co-elution).

2.3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Diethyl Adipate into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution to cover the desired concentration range (e.g., 10, 50, 100, 250, 500 µg/mL). Spike each calibration standard with the internal standard at a constant concentration (e.g., 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. Spike with the internal standard to the same concentration as in the calibration standards.

GC Method Parameters

A summary of the optimized GC-FID conditions is provided in the table below.

Parameter Value
Injector Split/Splitless
Injector Temperature250 °C
Split Ratio50:1
Injection Volume1 µL
Oven Program
Initial Temperature80 °C
Initial Hold Time2 min
Ramp Rate15 °C/min
Final Temperature280 °C
Final Hold Time5 min
Column
Column TypeHP-5 (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min

Results and Discussion

Under the specified chromatographic conditions, a sharp, symmetrical peak for this compound is expected. The use of a non-polar HP-5 column minimizes interactions that could lead to peak tailing or degradation. The optimized temperature program ensures efficient separation from solvent peaks and potential impurities.

4.1. Tautomerism Considerations

Beta-keto esters can exist as a mixture of keto and enol tautomers.[1] The rate of interconversion on the chromatographic timescale can affect peak shape. The relatively high temperatures of the injector and column in this method are intended to accelerate this interconversion, ideally resulting in the elution of a single, sharp peak representing the average state.[2]

4.2. Method Validation Parameters (Expected)

The following table summarizes the expected performance characteristics of this method. Actual results may vary based on the specific instrumentation and laboratory conditions.

Parameter Expected Value
Retention Time (RT) - this compound ~ 8.5 min
Retention Time (RT) - Diethyl Adipate (IS) ~ 10.2 min
Linearity (R²) > 0.999
Limit of Detection (LOD) < 1 µg/mL
Limit of Quantitation (LOQ) < 5 µg/mL
Repeatability (%RSD, n=6) < 2%

Protocol Workflow

The following diagram illustrates the overall workflow for the analysis of this compound by GC-FID.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample prep_dissolve Dissolve in Solvent prep_start->prep_dissolve prep_spike Spike with Internal Standard prep_dissolve->prep_spike prep_vial Transfer to GC Vial prep_spike->prep_vial gc_inject Inject 1 µL into GC prep_vial->gc_inject Load onto Autosampler gc_separate Chromatographic Separation gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect data_integrate Integrate Peak Areas gc_detect->data_integrate Acquire Chromatogram data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Analyte data_calibrate->data_quantify data_report Report Results data_quantify->data_report

Caption: Workflow for the GC-FID analysis of this compound.

Conclusion

The GC-FID method detailed in this application note provides a reliable and efficient means for the quantitative analysis of this compound. By utilizing a standard non-polar capillary column and carefully optimized instrumental parameters, the challenges associated with the analysis of β-keto esters can be effectively managed. This protocol is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: The Role of Ethyl 2,4-dioxohexanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2,4-dioxohexanoate, a β-keto ester, is a versatile chemical entity with applications extending from flavor and fragrance industries to being a pivotal structural motif in medicinal chemistry. While its direct therapeutic applications are not extensively documented, its core scaffold, the 2,4-dioxo-carboxylic acid ester, is a recognized pharmacophore in the design of various therapeutic agents. This is particularly evident in the development of antiviral compounds, specifically HIV-1 integrase inhibitors, and in the exploration of kinase inhibitors. The reactivity of the dicarbonyl system allows for the synthesis of a diverse range of heterocyclic and polyfunctional compounds, making it a valuable building block for drug discovery and development.

These application notes provide an overview of the medicinal chemistry applications of the this compound scaffold, with a focus on its role as a precursor for HIV-1 integrase inhibitors. Detailed protocols for the synthesis of the parent compound and its bioactive derivatives, along with quantitative biological data and mechanistic pathways, are presented to guide researchers in this field.

I. Synthesis of this compound and its Bioactive Analogs

The primary synthetic route to this compound and its derivatives is the Claisen condensation. This reaction involves the condensation of a ketone with an oxalate ester in the presence of a base.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound via a Claisen condensation of 2-butanone with diethyl oxalate.[1]

Materials:

  • 2-Butanone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is placed under a nitrogen atmosphere.

  • Base Preparation: Anhydrous ethanol is added to the flask, followed by the careful addition of sodium ethoxide (1.1 equivalents). The mixture is stirred until the sodium ethoxide is fully dissolved.

  • Addition of Reactants: A mixture of 2-butanone (1 equivalent) and diethyl oxalate (1.2 equivalents) is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

  • Reaction: The reaction mixture is then gently refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice and water. The aqueous mixture is then acidified to a pH of 3-4 with 1 M HCl.

  • Extraction: The aqueous layer is extracted three times with diethyl ether.

  • Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: General Synthesis of β-Diketo Acid HIV-1 Integrase Inhibitors

This protocol describes a general method for synthesizing β-diketo acid derivatives, which are potent HIV-1 integrase inhibitors, using a substituted acetyl compound (e.g., an acetylated heterocycle) and diethyl oxalate.

Materials:

  • Substituted acetyl-heterocycle (e.g., 2-acetylindole)

  • Diethyl oxalate

  • Sodium ethoxide or sodium methoxide

  • Anhydrous tetrahydrofuran (THF) or methanol

  • 1 M Hydrochloric acid (HCl)

  • n-hexane

  • 1 M Sodium hydroxide (NaOH)

Procedure:

Part A: Synthesis of the β-Diketo Ester Intermediate

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, the substituted acetyl-heterocycle (1 equivalent) and diethyl oxalate (2 equivalents) are dissolved in anhydrous THF.

  • Base Addition: Sodium ethoxide (2 equivalents) is added portion-wise to the stirred solution at room temperature.[2]

  • Reaction: The mixture is stirred at room temperature for 45 minutes to 2 hours.[2] The reaction is monitored by TLC.

  • Isolation of the Ester: The reaction mixture is poured into n-hexane, and the resulting precipitate is collected by filtration. The solid is then stirred vigorously in 1 M HCl, filtered, washed with water, and dried to yield the β-diketo ester.[2]

Part B: Hydrolysis to the β-Diketo Acid

  • Hydrolysis: The β-diketo ester (1 equivalent) is dissolved in a 1:1 mixture of THF and methanol. 1 M NaOH solution is added, and the mixture is stirred at room temperature for 18 hours.[2]

  • Work-up: The mixture is poured onto crushed ice, and the aqueous layer is separated and acidified to pH 3 with 1 M HCl.[2]

  • Isolation of the Acid: The resulting precipitate is collected by filtration, washed with water, and dried to yield the final β-diketo acid product.[2]

II. Biological Activity and Data Presentation

The 2,4-dioxo-carboxylic acid/ester scaffold is a key feature of a class of HIV-1 integrase inhibitors. These compounds function by chelating essential metal ions in the enzyme's active site, thereby inhibiting its catalytic activity. Additionally, derivatives of the related ethyl 2,4-dioxo-4-arylbutanoate have shown inhibitory activity against Src kinase.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro biological activity of representative compounds featuring the β-diketo acid or ester moiety.

Compound ClassTargetSpecific Compound ExampleIC₅₀ (µM)Reference
Aromatic Diketo AcidHIV-1 Integrase (Strand Transfer)L-708,9060.1[3]
Heterocyclic Diketo AcidHIV-1 Integrase (Strand Transfer)S-13600.02[3]
Biphenyl Diketo AcidHIV-1 Integrase (Strand Transfer)Photoprobe 5b12.4[4]
Ethyl 2,4-dioxo-4-arylbutanoateSrc Kinase3-methylphenyl derivative (3f)48.3[5]
Ethyl 2,4-dioxo-4-arylbutanoateSrc KinasePhenyl derivative (3a)90.3[5]

III. Mechanistic Insights and Signaling Pathways

Mechanism of HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome.[6][7] This process involves two main steps: 3'-processing and strand transfer.[6][7] β-Diketo acid inhibitors selectively target the strand transfer step.[6] Their mechanism of action involves the chelation of two divalent magnesium ions (Mg²⁺) in the catalytic core of the integrase enzyme.[6] This coordination with the metal ions prevents the binding of the host DNA and the subsequent integration of the viral DNA, effectively halting the viral replication cycle.[6][7]

HIV_Integrase_Inhibition cluster_viral_replication HIV Replication Cycle cluster_integrase_action HIV-1 Integrase Mechanism cluster_inhibition Inhibition by β-Diketo Acids Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome Integrase Activity 3'-processing 3'-processing Viral DNA->3'-processing acts on Viral Protein\nSynthesis Viral Protein Synthesis Integration into\nHost Genome->Viral Protein\nSynthesis Integrase Integrase Integrase->3'-processing binds to Inhibited Integrase Inhibited Integrase Integrase->Inhibited Integrase Host DNA Host DNA Strand Transfer Strand Transfer Host DNA->Strand Transfer target of 3'-processing->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus results in Strand Transfer->Inhibited Integrase blocked by β-Diketo Acid β-Diketo Acid β-Diketo Acid->Integrase binds to active site Mg2+ Mg2+ β-Diketo Acid->Mg2+ chelates Mg2+->Integrase cofactor for

Mechanism of HIV-1 integrase inhibition by β-diketo acids.

IV. Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of compounds derived from the this compound scaffold.

A. Synthetic Workflow

Synthetic_Workflow start Starting Materials (Ketone + Diethyl Oxalate) reaction Claisen Condensation start->reaction workup Acidic Work-up & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification ester_product Ethyl 2,4-dioxo-ester Derivative purification->ester_product hydrolysis Hydrolysis (optional) ester_product->hydrolysis acid_product 2,4-dioxo-acid Derivative hydrolysis->acid_product

General workflow for the synthesis of 2,4-dioxo-ester/acid derivatives.
B. Biological Evaluation Workflow

Biological_Evaluation_Workflow compound Synthesized Compound in_vitro_assay In Vitro Enzyme Assay (e.g., HIV Integrase Strand Transfer) compound->in_vitro_assay cell_based_assay Cell-Based Antiviral Assay compound->cell_based_assay cytotoxicity_assay Cytotoxicity Assay compound->cytotoxicity_assay data_analysis Data Analysis (IC₅₀ / EC₅₀ Determination) in_vitro_assay->data_analysis cell_based_assay->data_analysis cytotoxicity_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Workflow for the biological evaluation of potential therapeutic agents.

References

Applications of Ethyl 2,4-dioxohexanoate in Materials Science: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches have revealed no established or documented applications of Ethyl 2,4-dioxohexanoate in the field of materials science. Its primary use is reported in the flavor and fragrance industry.[1][2][3][4] The following application notes and protocols are hypothetical and based on the chemical structure and potential reactivity of this compound as a bidentate chelating ligand. These are intended to serve as a conceptual guide for researchers and scientists interested in exploring novel applications for this compound.

Introduction

This compound, a β,δ-diketo ester, possesses a unique molecular architecture that suggests its potential as a versatile building block in materials science. The presence of two carbonyl groups in a 1,3-relationship allows for the formation of stable six-membered chelate rings with various metal ions. This chelating ability is the foundation for its prospective applications in the synthesis of novel metal-organic materials. This document outlines hypothetical applications of this compound as a ligand for the synthesis of coordination polymers and as a surface modifier for nanoparticles.

Hypothetical Application 1: Synthesis of 1D Coordination Polymers

The bifunctional nature of this compound, with its chelating keto-enol group and the potential for intermolecular interactions, could be exploited to synthesize one-dimensional (1D) coordination polymers. In this hypothetical scenario, the enolate form of the ligand coordinates to a metal center, and the ester group could participate in hydrogen bonding or other weak interactions to guide the self-assembly of the polymeric chains.

Experimental Protocol: Synthesis of a 1D Zinc(II) Coordination Polymer

Objective: To synthesize a 1D coordination polymer of Zinc(II) using this compound as the primary ligand.

Materials:

  • Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O]

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Triethylamine

Procedure:

  • Ligand Solution Preparation: In a 50 mL round-bottom flask, dissolve 172.18 mg (1 mmol) of this compound in 10 mL of ethanol.

  • Deprotonation: To the ligand solution, add 0.14 mL (1 mmol) of triethylamine to facilitate the deprotonation of the β-dicarbonyl moiety. Stir the solution for 15 minutes at room temperature.

  • Metal Salt Solution Preparation: In a separate 25 mL beaker, dissolve 219.5 mg (1 mmol) of Zinc(II) acetate dihydrate in 10 mL of DMF.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution under continuous stirring.

  • Crystallization: The resulting mixture is stirred for an additional 30 minutes and then filtered. The clear filtrate is left for slow evaporation at room temperature.

  • Isolation: After several days, colorless needle-like crystals are expected to form. The crystals are to be isolated by decantation, washed with a small amount of cold ethanol, and dried under vacuum.

Characterization:

The resulting crystals should be characterized by single-crystal X-ray diffraction to confirm the 1D polymeric structure, Fourier-transform infrared (FTIR) spectroscopy to verify the coordination of the ligand to the metal center, and thermogravimetric analysis (TGA) to assess thermal stability.

Data Presentation:

ParameterExpected Value
Crystal System Monoclinic
Space Group P2₁/c
Coordination Geometry Tetrahedral or Octahedral (depending on solvent coordination)
Key IR Peaks (cm⁻¹) Shift in C=O stretching frequencies upon coordination
Decomposition Temp. > 250 °C

Logical Relationship Diagram:

G cluster_prep Solution Preparation cluster_reaction Reaction & Crystallization cluster_analysis Product Analysis A Dissolve this compound in Ethanol B Add Triethylamine (Deprotonation) A->B 15 min stir D Mix Ligand and Metal Solutions B->D C Dissolve Zn(OAc)₂·2H₂O in DMF C->D E Stir and Filter D->E 30 min stir F Slow Evaporation E->F G Isolate Crystals F->G Days H Characterization (XRD, FTIR, TGA) G->H

Synthesis workflow for a hypothetical 1D Zn(II) coordination polymer.

Hypothetical Application 2: Surface Functionalization of Iron Oxide Nanoparticles

This compound could potentially act as a capping agent or surface ligand for metal oxide nanoparticles, such as iron oxide nanoparticles (IONPs). The diketone moiety can chelate to the iron atoms on the nanoparticle surface, providing a stable organic shell. This functionalization could improve the dispersibility of the nanoparticles in organic solvents and provide a platform for further chemical modifications via the ester group.

Experimental Protocol: Surface Functionalization of IONPs

Objective: To functionalize the surface of pre-synthesized iron oxide nanoparticles with this compound.

Materials:

  • Oleic acid-capped iron oxide nanoparticles (dispersed in hexane)

  • This compound

  • Toluene

  • Ethanol

  • Centrifuge

Procedure:

  • Nanoparticle Dispersion: Disperse 10 mg of oleic acid-capped IONPs in 20 mL of toluene.

  • Ligand Exchange Solution: In a separate vial, dissolve 172.18 mg (1 mmol) of this compound in 5 mL of toluene.

  • Ligand Exchange Reaction: Add the ligand solution to the nanoparticle dispersion. The mixture is then heated to 80 °C and stirred for 24 hours under a nitrogen atmosphere to facilitate the exchange of oleic acid with this compound.

  • Purification: After cooling to room temperature, the functionalized nanoparticles are precipitated by adding 40 mL of ethanol. The precipitate is collected by centrifugation (8000 rpm, 15 min).

  • Washing: The supernatant is discarded, and the nanoparticle pellet is redispersed in 10 mL of toluene and re-precipitated with ethanol. This washing step is repeated three times to remove excess ligand and displaced oleic acid.

  • Final Product: The final product is dried under vacuum and can be redispersed in various organic solvents for further use.

Characterization:

The success of the surface functionalization should be confirmed by FTIR spectroscopy (disappearance of oleic acid peaks and appearance of diketone and ester peaks), transmission electron microscopy (TEM) to assess nanoparticle morphology and size distribution, and TGA to quantify the organic content on the nanoparticle surface.

Data Presentation:

Characterization TechniqueExpected Observation
FTIR Appearance of new C=O stretching bands corresponding to the diketone and ester groups of the new ligand.
TEM No significant change in nanoparticle core size or shape. Improved dispersion in specific organic solvents.
TGA A weight loss step corresponding to the decomposition of the this compound shell.
Dispersibility Enhanced stability in polar aprotic solvents (e.g., THF, acetone) compared to oleic acid-capped IONPs.

Experimental Workflow Diagram:

G A Disperse IONPs in Toluene C Mix and Heat (80°C, 24h) A->C B Prepare Ligand Solution (this compound in Toluene) B->C D Precipitate with Ethanol & Centrifuge C->D E Wash (x3) D->E F Dry Functionalized IONPs E->F G Characterize (FTIR, TEM, TGA) F->G

Workflow for the surface functionalization of IONPs.

Conclusion

While this compound is not currently a staple in materials science, its chemical structure holds promise for the development of new functional materials. The hypothetical applications and protocols presented here are intended to inspire further research into the coordination chemistry and surface science of this intriguing molecule. Experimental validation is required to ascertain the viability of these proposed applications. Researchers are encouraged to explore the rich chemistry of β-dicarbonyl compounds as a basis for designing novel materials with tailored properties.

References

Application Notes and Protocols for Biocatalytic Reactions Using Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalytic reduction of ethyl 2,4-dioxohexanoate. While specific literature on the biocatalytic transformation of this exact substrate is limited, the following protocols are based on well-established methodologies for the stereoselective reduction of analogous 2,4-dioxoesters and other ketoesters. These reactions are of significant interest in the pharmaceutical industry for the synthesis of chiral hydroxy esters, which are valuable building blocks for various active pharmaceutical ingredients.

The primary biocatalytic transformation discussed is the selective reduction of one of the ketone functionalities to yield a chiral hydroxyketoester or the reduction of both ketones to a dihydroxyester. These reactions can be achieved using isolated enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), or with whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) and other microbial strains.

Application Notes

The biocatalytic reduction of this compound offers a green and efficient alternative to traditional chemical synthesis for producing optically pure compounds. The key advantages include:

  • High Stereoselectivity: Enzymes can differentiate between the two ketone groups and produce a single enantiomer of the corresponding alcohol with high enantiomeric excess (e.e.).

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, which minimizes side reactions and degradation of sensitive functional groups.

  • Regioselectivity: Enzymes can selectively reduce one of the two ketone groups, which is challenging to achieve with conventional chemical reductants. Based on analogous reactions, the reduction of the C2 ketone is often favored in biocatalytic systems.

Potential Products:

The biocatalytic reduction of this compound can potentially yield the following products, depending on the biocatalyst and reaction conditions:

  • Ethyl (R)-2-hydroxy-4-oxohexanoate

  • Ethyl (S)-2-hydroxy-4-oxohexanoate

  • Ethyl (R)-4-hydroxy-2-oxohexanoate

  • Ethyl (S)-4-hydroxy-2-oxohexanoate

  • Various stereoisomers of Ethyl 2,4-dihydroxyhexanoate

Data Presentation

The following tables summarize typical quantitative data obtained from biocatalytic reductions of analogous ketoesters. These values provide a benchmark for what can be expected in the development of a process for this compound.

Table 1: Performance of Whole-Cell Biocatalysts in the Reduction of Ketoesters

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Reference
Saccharomyces cerevisiae (Baker's Yeast)Ethyl 4-phenyl-2,4-dioxobutyrateEthyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate8098[1]
Candida krusei SW2026Ethyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrate95.199.7[1]
Acinetobacter calcoaceticus SC 138763,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester(3R, 5S)-dihydroxy ester>95>99[2]
Pichia methanolica SC 16116Ethyl-5-oxohexanoateEthyl-(S)-5-hydroxyhexanoate80-90>95N/A

Table 2: Performance of Isolated Enzymes in the Reduction of Ketoesters

EnzymeSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Ketoreductase (KRED)Ethyl 2'-ketopantothenateEthyl (R)-pantothenate86>99[3]
Alcohol Dehydrogenase (RhADH)2-hydroxyacetophenone(R)-(-)-1-phenyl-1,2-ethanediol>99>99[4]
Ketoreductase (KRED-1001)Ketoester 55(R)-hydroxy ester 5482>99.5[5]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is adapted from the reduction of ethyl 4-phenyl-2,4-dioxobutyrate and is a good starting point for the screening of conditions for this compound.

Materials:

  • This compound

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • D-Glucose (or sucrose)

  • Deionized water

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Erlenmeyer flasks

  • Orbital shaker

Procedure:

  • Yeast Pre-culture: In a 250 mL Erlenmeyer flask, suspend 5 g of active dry baker's yeast in 50 mL of deionized water. Add 2.5 g of D-glucose and incubate at 30°C on an orbital shaker at 150 rpm for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 100 mg of this compound in a minimal amount of ethanol (e.g., 0.5 mL) and add it to the yeast suspension.

  • Biotransformation: Incubate the reaction mixture at 30°C with shaking at 150 rpm. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours).

  • Reaction Monitoring: To monitor the reaction, extract a 1 mL aliquot with 1 mL of ethyl acetate. Analyze the organic phase by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Product Isolation: After completion of the reaction (as determined by TLC or GC), add celite to the reaction mixture and filter to remove the yeast cells. Wash the cell cake with ethyl acetate.

  • Saturate the filtrate with NaCl and extract three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Bioreduction using an Isolated Ketoreductase (KRED)

This protocol describes a typical procedure for the asymmetric reduction of a ketoester using a commercially available ketoreductase and a cofactor regeneration system.

Materials:

  • This compound

  • Ketoreductase (KRED)

  • NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE) or other suitable organic solvent

  • Reaction vials or a stirred reactor

Procedure:

  • Reaction Setup: In a reaction vial, prepare a solution containing 100 mM potassium phosphate buffer (pH 7.0).

  • Add D-glucose to a final concentration of 1.1 equivalents relative to the substrate.

  • Add NADP⁺ or NAD⁺ to a final concentration of 1 mM.

  • Add Glucose Dehydrogenase (GDH) to a final concentration of 1-2 mg/mL.

  • Add the Ketoreductase (KRED) to a final concentration of 1-5 mg/mL.

  • Substrate Addition: Add this compound to a final concentration of 10-50 mM. If the substrate has low aqueous solubility, a co-solvent like isopropanol (which can also serve as a recycling substrate for some ADHs) or a two-phase system can be employed.

  • Biotransformation: Incubate the reaction mixture at 30°C with gentle stirring or shaking for 24-48 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

  • Work-up and Product Isolation: Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent such as MTBE or ethyl acetate.

  • Separate the organic phase, and extract the aqueous phase with the same solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification and Analysis: Purify the product by column chromatography. Characterize the product and determine the enantiomeric excess using chiral HPLC or GC.

Visualizations

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Purification Biocatalyst_Prep Biocatalyst Preparation (Yeast Activation or Enzyme Solution) Reaction Biocatalytic Reaction (Incubation with shaking) Biocatalyst_Prep->Reaction Substrate_Prep Substrate Preparation (this compound) Substrate_Prep->Reaction Monitoring Reaction Monitoring (TLC/GC/HPLC) Reaction->Monitoring Workup Work-up (Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Analysis Final Product Analysis (Chiral HPLC/GC) Purification->Analysis

Caption: General experimental workflow for biocatalytic reduction.

Cofactor_Regeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketoester This compound Hydroxyester Chiral Hydroxyester Ketoester->Hydroxyester Reduction KRED Ketoreductase (KRED) NAD NAD(P)+ KRED->NAD NADH NAD(P)H NADH->KRED e- NADH->KRED GDH Glucose Dehydrogenase (GDH) NAD->GDH NAD->GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH->NADH e-

Caption: Cofactor regeneration system for KRED-catalyzed reductions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2,4-dioxohexanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely reported and effective method for synthesizing this compound is the Claisen condensation of 2-butanone with diethyl oxalate.[1][2][3] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent.[1]

Q2: I am experiencing very low yields. What are the most likely causes?

A2: Low yields in this synthesis are often attributed to the presence of moisture. It is crucial to use anhydrous ethanol (moisture content < 0.15%) to achieve good yields.[1] Other factors that can contribute to low yields include impure reactants, improper reaction temperature, and insufficient reaction time. Ensuring all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen) can also significantly improve the outcome.[1]

Q3: What are the common side products, and how can I minimize their formation?

A3: A common side product is the unreacted diethyl oxalate.[1] The formation of other byproducts can occur if the reaction conditions are not optimal. To minimize side product formation, it is important to control the addition rate of the reactants and maintain the recommended reaction temperature. A slow, controlled addition of the 2-butanone and diethyl oxalate mixture to the sodium ethoxide solution is recommended.[4]

Q4: How can I effectively purify the final product?

A4: The recommended method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[1] This technique allows for the separation of the desired product from unreacted starting materials and other high-boiling impurities. Before distillation, a standard work-up procedure involving acidification and extraction is necessary to remove the base and any water-soluble byproducts.[1][4][5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Presence of moisture in reagents or glassware.Use anhydrous ethanol and ensure all glassware is oven-dried before use.[1]
Inactive base (sodium ethoxide).Prepare fresh sodium ethoxide from sodium metal and anhydrous ethanol immediately before the reaction.[1][4]
Impure starting materials.Use freshly distilled 2-butanone and diethyl oxalate.
Formation of a Thick, Unstirrable Reaction Mixture The concentration of reactants is too high.Use the recommended amount of solvent (anhydrous ethanol) to ensure proper mixing.[4]
The sodium salt of the product is precipitating.This is expected. Continue stirring as vigorously as possible to ensure homogeneity.[4]
Product Contaminated with Starting Materials Incomplete reaction.Ensure the reaction is allowed to proceed for the recommended time and at the appropriate temperature.
Inefficient purification.Optimize the fractional distillation process. Ensure the vacuum is stable and the column is efficient.[1]
Dark-colored Product Decomposition during distillation.Distill at the lowest possible pressure to reduce the boiling point and prevent thermal decomposition.[6]
Side reactions due to air exposure.Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction and work-up.[1]

Experimental Protocols

Detailed Protocol for Claisen Condensation Synthesis

This protocol is adapted from established procedures for Claisen condensations.[1][4][5]

Materials:

  • 2-Butanone (freshly distilled)

  • Diethyl oxalate (freshly distilled)

  • Sodium metal

  • Anhydrous Ethanol (moisture content < 0.15%)[1]

  • Toluene (for work-up)

  • Sulfuric acid (dilute solution for neutralization)

  • Magnesium sulfate (anhydrous)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel

  • Thermometer

  • Nitrogen inlet/outlet

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 236 g of anhydrous ethanol.[1] Carefully add 68 g of sodium metal in small portions with agitation. Once all the sodium has reacted, reflux the mixture for 1 hour to ensure complete formation of sodium ethoxide.[1]

  • Reaction Setup: Cool the sodium ethoxide solution to room temperature under a nitrogen atmosphere.

  • Addition of Reactants: Prepare a mixture of 146 g of diethyl oxalate and 72 g of 2-butanone in an addition funnel. Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 2-3 hours.[4] Maintain the reaction temperature between 25-30°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 3 hours at room temperature, followed by cooling to 0-5°C for another 3 hours.[1]

  • Work-up:

    • Pour the reaction mixture into a mixture of ice and dilute sulfuric acid to neutralize the base.

    • Extract the aqueous layer with toluene.

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification:

    • Remove the toluene by distillation under reduced pressure.[1]

    • Purify the resulting crude this compound by fractional distillation under high vacuum (e.g., 0.2 mm/Hg).[1] Collect the fractions boiling at the appropriate temperature. The purity of the fractions can be monitored by VPC analysis.[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactant reactant process process product product 2-Butanone 2-Butanone Claisen Condensation Claisen Condensation 2-Butanone->Claisen Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Claisen Condensation Sodium Sodium Anhydrous Ethanol Anhydrous Ethanol Prepare Sodium Ethoxide Prepare Sodium Ethoxide Anhydrous Ethanol->Prepare Sodium Ethoxide Prepare Sodium Ethoxide->Claisen Condensation Base Neutralization Neutralization Claisen Condensation->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Final Product This compound Vacuum Distillation->Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield issue issue cause cause solution solution Moisture Present? Moisture Present? Use Anhydrous Reagents Use Anhydrous Reagents Moisture Present?->Use Anhydrous Reagents Yes Base Inactive? Base Inactive? Prepare Fresh Base Prepare Fresh Base Base Inactive?->Prepare Fresh Base Yes Impure Reactants? Impure Reactants? Distill Starting Materials Distill Starting Materials Impure Reactants?->Distill Starting Materials Yes Incorrect Temp? Incorrect Temp? Monitor & Control Temp Monitor & Control Temp Incorrect Temp?->Monitor & Control Temp Yes Low Yield Low Yield Low Yield->Base Inactive? Low Yield->Impure Reactants? Low Yield->Incorrect Temp?

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Purification of Crude Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude Ethyl 2,4-dioxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Claisen condensation?

A1: Crude this compound from a Claisen condensation of 2-butanone and diethyl oxalate typically contains unreacted starting materials (2-butanone, diethyl oxalate), the base catalyst (e.g., sodium ethoxide), and potential side-products. One common byproduct is from the self-condensation of diethyl oxalate.[1][2]

Q2: Is this compound susceptible to degradation during purification?

A2: Yes, as a β-keto ester, this compound can be sensitive to prolonged heating, which may cause decomposition.[3] It is also important to neutralize any residual acid or base from the synthesis, as these can catalyze degradation or side reactions during purification, especially at elevated temperatures.[4]

Q3: How does tautomerism affect the purification of this compound?

A3: this compound exists as a mixture of keto and enol tautomers. This can lead to challenges in chromatographic separations, such as broadened or split peaks, which complicates the isolation of a pure compound.[5][6]

Q4: What is the boiling point of this compound?

A4: The boiling point of this compound is reported to be between 100-105 °C at a reduced pressure of 6.00 mm Hg.[7][8] A patent describes fractional distillation with fractions collected at vapor temperatures of 85-89 °C at 2.0 mm Hg.[1]

Troubleshooting Guides

Distillation Issues
ProblemPossible CauseSolution
Product Decomposition (Darkening of color) The distillation temperature is too high.Perform the distillation under a higher vacuum to lower the boiling point. Ensure the heating mantle is not set excessively high.[9]
Poor Separation of Impurities Inefficient fractionating column or incorrect packing.Use a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column (e.g., with glass helices). Ensure the column is well-insulated.[1][10]
Bumping or Unstable Boiling Superheating of the liquid.Use a magnetic stirrer or boiling chips to ensure smooth boiling. Ensure even heating of the distillation flask.[9]
Product solidifies in the condenser The condenser water is too cold.Use room temperature water or control the flow rate to prevent solidification.
Column Chromatography Issues
ProblemPossible CauseSolution
Broad or Tailing Peaks Keto-enol tautomerism on the stationary phase.Try increasing the column temperature (if the compound is stable) to accelerate the interconversion between tautomers, which can result in a single averaged peak.[5] Adding a small amount of a weak acid (e.g., acetic acid) to the mobile phase can also sometimes sharpen peaks by catalyzing the tautomerization.
Poor Separation from Polar Impurities The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Product Co-elutes with a Non-polar Impurity The mobile phase is too polar.Start with a less polar mobile phase to allow for the elution of non-polar impurities before the product.
Irreversible Adsorption on Silica Gel The compound may be chelating with acidic sites on the silica.Consider using a different stationary phase, such as alumina, or a reverse-phase column.
Recrystallization Issues
ProblemPossible CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the impure compound. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Alternatively, use a solvent pair: dissolve the compound in a small amount of a "good" solvent and then add a "poor" solvent dropwise until turbidity persists.[11][12]
No Crystal Formation The solution is not sufficiently saturated, or cooling is too rapid.Concentrate the solution by boiling off some solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce nucleation.[13]
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPurity Achieved (Illustrative)Recovery Rate (Illustrative)Key AdvantagesKey Disadvantages
Fractional Distillation 97-99%[1]GoodEffective for large quantities; removes non-volatile impurities.Potential for thermal degradation; may not separate compounds with close boiling points.[4]
Silica Gel Column Chromatography >98%Moderate to GoodHigh resolution for separating similarly polar compounds.Can be slow; tautomerism can cause peak broadening; potential for product loss on the column.[5][6]
Recrystallization >99% (if successful)VariableCan yield very high purity product; cost-effective.Finding a suitable solvent can be difficult; may result in "oiling out"; lower recovery.[11][13]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup : Assemble a fractional distillation apparatus with a short Vigreux or packed column. Ensure all glassware joints are properly sealed for vacuum.

  • Sample Preparation : Place the crude this compound into a round-bottom flask, adding a magnetic stir bar.

  • Distillation :

    • Begin stirring and slowly apply vacuum, aiming for a pressure of 2-6 mm Hg.

    • Gently heat the flask using a heating mantle.

    • Collect a forerun fraction containing any low-boiling impurities.

    • Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., ~85-105 °C at 2-6 mm Hg).[1][7]

    • Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.

  • Analysis : Analyze the purity of the collected fractions using GC or HPLC.

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection : Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product.

  • Column Packing : Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column.

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution :

    • Begin eluting with the non-polar mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

    • Collect fractions and monitor their composition by TLC.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow crude Crude Ethyl 2,4-dioxohexanoate distillation Fractional Vacuum Distillation crude->distillation High Boiling Impurities chromatography Column Chromatography crude->chromatography Polar/Non-polar Impurities analysis Purity Analysis (GC/HPLC/NMR) distillation->analysis chromatography->analysis recrystallization Recrystallization recrystallization->analysis analysis->recrystallization Purity <98% pure_product Pure Product analysis->pure_product Purity >98%

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_distillation Distillation cluster_chromatography Chromatography cluster_recrystallization Recrystallization start Purification Issue Identified d_issue Decomposition? start->d_issue c_issue Broad Peaks? start->c_issue r_issue Oiling Out? start->r_issue d_solution1 Lower Pressure/ Temperature d_issue->d_solution1 Yes d_issue2 Poor Separation? d_issue->d_issue2 No d_solution2 Use Better Column d_issue2->d_solution2 Yes c_solution1 Increase Temp/ Acidic Mobile Phase c_issue->c_solution1 Yes c_issue2 Poor Separation? c_issue->c_issue2 No c_solution2 Optimize Mobile Phase Gradient c_issue2->c_solution2 Yes r_solution1 Change Solvent/ Use Solvent Pair r_issue->r_solution1 Yes r_issue2 No Crystals? r_issue->r_issue2 No r_solution2 Concentrate/ Cool Slowly r_issue2->r_solution2 Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ethyl 2,4-dioxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is a mixed Claisen condensation reaction. This involves the reaction of 2-butanone with diethyl oxalate in the presence of a strong base, typically sodium ethoxide in anhydrous ethanol.[1] Diethyl oxalate is an ideal reactant as it lacks α-hydrogens and therefore cannot undergo self-condensation, acting exclusively as the electrophilic acceptor.[2][3][4]

Q2: Why is it critical to use anhydrous conditions for this synthesis?

A2: The presence of water can lead to several undesirable side reactions. Primarily, water can hydrolyze the ester starting material (diethyl oxalate) and the β-keto ester product. Additionally, it can react with the strong base (sodium ethoxide), reducing its efficacy in the reaction. A patent for a similar synthesis highlights that using anhydrous ethanol with a moisture content of less than 0.15% is preferable for achieving good yields.[1]

Q3: What are the most common side reactions in the synthesis of this compound?

A3: The most prevalent side reaction is the self-condensation of 2-butanone via an aldol condensation pathway.[5][6] Since 2-butanone has two different sets of α-hydrogens, it can form two different enolates, leading to a mixture of aldol condensation products.[5] Another potential, though less common, side reaction is transesterification if the alkoxide base used does not match the alcohol of the ester (e.g., using sodium methoxide with an ethyl ester).[7]

Q4: How can the formation of side products be minimized?

A4: To minimize the aldol self-condensation of 2-butanone, the reaction conditions should favor the Claisen condensation. This can be achieved by slowly adding the 2-butanone to the mixture of the base and an excess of diethyl oxalate.[2][8] This ensures that the concentration of the enolizable ketone is kept low, reducing the likelihood of self-reaction. Using a full equivalent of a strong base is also crucial as the final deprotonation of the β-keto ester product is essentially irreversible and drives the reaction to completion.[4][7]

Q5: What is the recommended method for purifying the final product?

A5: Fractional distillation under reduced pressure is an effective method for purifying this compound. This technique allows for the separation of the desired product from unreacted starting materials, such as diethyl oxalate, and any lower or higher boiling point side products.[1] Analysis of the fractions by methods such as gas chromatography-mass spectrometry (GC-MS) can confirm the purity.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Presence of moisture in reagents or glassware.2. Insufficient amount or activity of the base.3. Incomplete reaction.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents.2. Use a full equivalent of freshly prepared or high-quality sodium ethoxide.3. Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Presence of Multiple Side Products 1. Self-condensation of 2-butanone (aldol condensation).2. Transesterification due to mismatched base and ester.3. Unreacted starting materials.1. Slowly add 2-butanone to the reaction mixture containing an excess of diethyl oxalate.2. Ensure the alkoxide base matches the ester (i.e., use sodium ethoxide with diethyl oxalate).3. Allow for sufficient reaction time and consider gentle heating as per the protocol to drive the reaction to completion. Purify via fractional distillation.
Difficulty in Product Isolation 1. Incomplete quenching of the reaction.2. Formation of emulsions during workup.1. Ensure the reaction mixture is properly acidified to a pH of ~2 before extraction.2. Use a brine wash to break up emulsions during the aqueous workup.
Product is an Oil Instead of a Crystalline Solid (if applicable) 1. Presence of impurities.1. Purify the product using fractional distillation under high vacuum.[1]

Data Presentation

Table 1: Reactants and Products in the Synthesis of this compound

CompoundRoleMolar Mass ( g/mol )Boiling Point (°C)
2-ButanoneReactant (Nucleophile)72.1179.6
Diethyl OxalateReactant (Electrophile)146.14185.4
This compound Main Product 172.18 100-105 @ 6 mmHg [9]
(E/Z)-5-methylhept-4-en-3-oneAldol Side Product126.20~175
(E/Z)-3,4-dimethylhex-3-en-2-oneAldol Side Product126.20~170
EthanolSolvent/Byproduct46.0778.37

Experimental Protocols

Key Experiment: Synthesis of this compound via Claisen Condensation

This protocol is adapted from a patented procedure for the synthesis of this compound.[1]

Materials:

  • Anhydrous Ethanol

  • Sodium metal

  • 2-Butanone

  • Diethyl oxalate

  • Toluene

  • Magnesium sulfate

  • Dilute Sulfuric Acid

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.

  • Reaction Setup: After the sodium has completely reacted, add diethyl oxalate (1 equivalent) to the sodium ethoxide solution.

  • Addition of 2-Butanone: Cool the mixture to 0-5°C. Slowly add 2-butanone (1 equivalent) dropwise over 30 minutes while maintaining the temperature between 0-5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 3 hours.

  • Workup:

    • Pour the reaction mixture into a beaker of ice.

    • Acidify the mixture to a pH of ~2 with dilute sulfuric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene by distillation under reduced pressure.

    • Purify the resulting crude product by fractional distillation under high vacuum (e.g., 0.2 mmHg) to yield pure this compound.[1]

Visualizations

Claisen_Condensation_Pathway cluster_reactants Reactants cluster_base Base 2_Butanone 2-Butanone Diethyl_Oxalate Diethyl Oxalate Tetrahedral_Intermediate Tetrahedral Intermediate NaOEt Sodium Ethoxide (NaOEt) Enolate 2-Butanone Enolate Enolate->Tetrahedral_Intermediate + Diethyl Oxalate Product_Salt Product Salt (stabilized enolate) Tetrahedral_Intermediate->Product_Salt - EtOH + NaOEt (deprotonation) Final_Product This compound Product_Salt->Final_Product Acid Workup Acid_Workup Acid Workup (H3O+)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions Enolate_1 Enolate at C1 Aldol_Product_1 Aldol Product 1 ((E/Z)-3,4-dimethylhex-3-en-2-one) Enolate_1->Aldol_Product_1 + 2-Butanone Enolate_2 Enolate at C3 Aldol_Product_2 Aldol Product 2 ((E/Z)-5-methylhept-4-en-3-one) Enolate_2->Aldol_Product_2 + 2-Butanone 2_Butanone 2_Butanone 2_Butanone->Enolate_2 Base

Caption: Aldol self-condensation side reaction pathways of 2-butanone.

Troubleshooting_Workflow Check_Conditions Verify Anhydrous Conditions Check_Base Check Base Quality and Stoichiometry Check_Conditions->Check_Base Conditions OK Solution_Dry Dry Solvents/Glassware Check_Conditions->Solution_Dry Moisture Suspected Check_Addition Review Addition Procedure Check_Base->Check_Addition Base OK Solution_Base Use Fresh/Equivalent Base Check_Base->Solution_Base Base Issue Check_Purification Optimize Purification Check_Addition->Check_Purification Procedure OK Solution_Addition Slowly Add Ketone to Excess Ester Check_Addition->Solution_Addition Side Products High Solution_Purification Fractional Distillation Under High Vacuum Check_Purification->Solution_Purification Impurities Persist End Improved Synthesis Check_Purification->End Purification OK Solution_Dry->End Solution_Base->End Solution_Addition->End Solution_Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Ethyl 2,4-dioxohexanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,4-dioxohexanoate. The following information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Claisen condensation?

A1: The most common impurities originating from a Claisen condensation of 2-butanone and diethyl oxalate include unreacted starting materials such as 2-butanone and diethyl oxalate.[1][2] Additionally, byproducts from self-condensation of the starting materials may also be present.

Q2: Which purification techniques are most effective for removing these impurities?

A2: The primary methods for purifying this compound are fractional distillation, silica gel column chromatography, and recrystallization. For analytical purposes or preparative separation on a smaller scale, High-Performance Liquid Chromatography (HPLC) is also a viable option.[1][3]

Q3: What level of purity can I expect from these purification methods?

A3: With proper execution, fractional distillation can yield purities in the range of 97-99%.[1] Column chromatography and recrystallization, when optimized, can also achieve high levels of purity, often exceeding 98%. The final purity should always be confirmed by an appropriate analytical method like HPLC or GC.

Q4: Is this compound sensitive to heat?

A4: While it can be purified by distillation, it is performed under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of thermal decomposition.[1][4] Prolonged exposure to high temperatures should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Bumping / Uneven Boiling - Superheating of the liquid.- Insufficient agitation.- Add boiling chips or a magnetic stir bar to the distillation flask.- Ensure smooth and consistent heating with a heating mantle.
Poor Separation of Fractions - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in vacuum pressure.- Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Slow down the distillation rate by reducing the heat input.- Ensure a stable vacuum is maintained throughout the distillation.
Product Solidifies in Condenser - Cooling water is too cold.- Increase the temperature of the cooling water or reduce its flow rate to prevent the product from solidifying.
Low Yield - Incomplete distillation.- Product loss during transfer.- Thermal decomposition.- Ensure the distillation is carried to completion.- Be meticulous during the transfer of the viscous product.- Use a lower distillation temperature by applying a higher vacuum.
Silica Gel Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities - Incorrect mobile phase polarity.- Column overloading.- Column channeling.- Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand. A good starting point is a hexane:ethyl acetate mixture.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly.
Product Elutes Too Quickly - Mobile phase is too polar.- Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Product Does Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the concentration of ethyl acetate.
Tailing of the Product Band - The compound is interacting too strongly with the acidic silica gel.- Keto-enol tautomerism.- Add a small amount of a neutralizer like triethylamine (0.1-1%) to the mobile phase.- This is an inherent property; however, a well-packed column and consistent solvent flow can minimize this effect.
Recrystallization
Problem Possible Cause(s) Solution(s)
Product Oiling Out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- If the crude product is very impure, consider a preliminary purification by column chromatography.
No Crystals Form - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then cool again.- Try a different solvent or a mixed solvent system where the compound is less soluble.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Low Recovery of Crystals - Too much solvent was used.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for larger quantities of crude product where impurities have significantly different boiling points.

  • Apparatus Setup : Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge.

  • Sample Preparation : Place the crude this compound into the round-bottom flask with a magnetic stir bar or boiling chips.

  • Distillation :

    • Begin stirring and gradually apply vacuum, aiming for a pressure of approximately 6 mm Hg.

    • Slowly heat the flask.

    • Collect any low-boiling fractions, which may contain residual solvents or starting materials.

    • Collect the main fraction of this compound, which should distill at approximately 100-105 °C at 6 mm Hg.[4]

    • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Purity Analysis : Analyze the collected fractions using HPLC or GC to determine their purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This method offers high resolution and is ideal for removing impurities with similar polarities to the product.

  • Mobile Phase Selection : Using TLC, determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing :

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed without air bubbles.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution :

    • Begin eluting the column with the mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the product.

  • Fraction Collection and Analysis :

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary
Purification MethodStarting Purity (Exemplary)Final Purity (Expected)Typical YieldKey Parameters
Fractional Distillation ~90%97-99%[1]70-85%Pressure: ~6 mm HgTemperature: 100-105 °C[4]
Column Chromatography ~90%>98%80-95%Stationary Phase: Silica GelMobile Phase: Hexane:Ethyl Acetate gradient
Recrystallization >95%>99%60-80%Solvent System: e.g., Hexane/Ethyl Acetate or Ethanol/Water

Visualizations

PurificationWorkflow crude Crude Ethyl 2,4-dioxohexanoate distillation Fractional Distillation crude->distillation  Large Scale  Volatile Impurities column Column Chromatography crude->column Complex Mixture High Resolution Needed analysis Purity Analysis (HPLC/GC) distillation->analysis column->analysis recrystallization Recrystallization recrystallization->analysis analysis->recrystallization Further Purification Needed pure_product Pure Product (>98%) analysis->pure_product Meets Purity Specs TroubleshootingTree start Low Purity After Initial Purification check_method Which method was used? start->check_method distillation Distillation check_method->distillation Distillation chromatography Chromatography check_method->chromatography Chromatography recrystallization Recrystallization check_method->recrystallization Recrystallization dist_q1 Was distillation rate too fast? distillation->dist_q1 chrom_q1 Was Rf value optimal (0.2-0.4)? chromatography->chrom_q1 recryst_q1 Did the product oil out? recrystallization->recryst_q1 dist_a1_yes Reduce heating rate dist_q1->dist_a1_yes Yes dist_a1_no Check column efficiency dist_q1->dist_a1_no No chrom_a1_no Adjust solvent polarity chrom_q1->chrom_a1_no No chrom_a1_yes Was column overloaded? chrom_q1->chrom_a1_yes Yes chrom_a2_yes Reduce sample load chrom_a1_yes->chrom_a2_yes Yes chrom_a2_no Check for column channeling chrom_a1_yes->chrom_a2_no No recryst_a1_yes Use lower boiling solvent or slower cooling recryst_q1->recryst_a1_yes Yes recryst_a1_no Were crystals colored? recryst_q1->recryst_a1_no No recryst_a2_yes Use activated charcoal recryst_a1_no->recryst_a2_yes Yes recryst_a2_no Consider a different solvent system recryst_a1_no->recryst_a2_no No

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2,4-dioxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is a crossed Claisen condensation between 2-butanone and diethyl oxalate.[1] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent like ethanol.[1]

Q2: Why is it crucial to use anhydrous conditions for this reaction?

A2: The presence of water can significantly reduce the yield of the reaction. Water can react with the sodium ethoxide base, quenching it and preventing the deprotonation of 2-butanone to form the necessary enolate. Additionally, water can hydrolyze the diethyl oxalate starting material and the final product. For optimal results, it is recommended to use anhydrous ethanol with a moisture content of less than 0.15%.[1]

Q3: What is the role of sodium ethoxide in the reaction?

A3: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of 2-butanone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. A full stoichiometric equivalent of the base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ketone.

Q4: Can other bases be used instead of sodium ethoxide?

A4: While other strong bases like sodium hydride or potassium tert-butoxide can be used for Claisen-type condensations, it is generally recommended to use an alkoxide base that matches the alcohol portion of the ester to prevent transesterification side reactions. Since the product is an ethyl ester, sodium ethoxide is the preferred base.

Q5: What are the typical side products in this synthesis?

A5: Potential side products can arise from the self-condensation of 2-butanone (an aldol condensation), or transesterification if an alkoxide base other than ethoxide is used. Incomplete reaction can also leave unreacted starting materials in the final mixture.

Q6: How can I monitor the progress of the reaction?

A6: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of starting materials and the formation of the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of moisture: Reagents, solvent, or glassware were not properly dried.1. Ensure all glassware is oven-dried before use. Use freshly distilled anhydrous ethanol and ensure starting materials are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
2. Inactive or insufficient base: Sodium ethoxide may have degraded due to exposure to air and moisture.2. Use freshly prepared or properly stored sodium ethoxide. Ensure a stoichiometric amount of base is used relative to the 2-butanone.
3. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.3. The addition of reactants is typically done at a low temperature (0-5°C), followed by a period of stirring at that temperature.[1] If the reaction is sluggish, a slight increase in temperature can be considered, but this may also increase side product formation.
Presence of a Significant Amount of 2-Butanone Self-Condensation Product 1. Reaction temperature is too high: Higher temperatures can favor the aldol self-condensation of 2-butanone.1. Maintain a low reaction temperature (0-5°C) during the addition and initial reaction period.[1]
2. Incorrect order of addition: Adding the base to the mixture of both carbonyl compounds can lead to competitive enolate formation.2. It is often preferable to add the mixture of 2-butanone and diethyl oxalate to the solution of sodium ethoxide in ethanol.[1]
Product is Contaminated with Unreacted Diethyl Oxalate 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.1. Increase the reaction time. Monitor the reaction by TLC or GC-MS to ensure completion.
2. Incorrect stoichiometry: An excess of diethyl oxalate may have been used.2. Use a 1:1 molar ratio of 2-butanone to diethyl oxalate.
Difficulty in Isolating the Pure Product 1. Formation of emulsions during workup: The basic reaction mixture can form emulsions with the extraction solvent.1. Carefully neutralize the reaction mixture with a dilute acid (e.g., HCl or H₂SO₄) to a pH of 2-3 before extraction.
2. Co-distillation of impurities: Impurities with similar boiling points to the product can be difficult to separate by simple distillation.2. Use fractional distillation under reduced pressure for purification.[1] Column chromatography on silica gel can also be an effective purification method.

Data Presentation

Table 1: Reactant and Reagent Stoichiometry
Reactant/ReagentMolecular Weight ( g/mol )Molar RatioExample Amount
2-Butanone72.11172 g
Diethyl Oxalate146.141146 g
Sodium Ethoxide68.05168 g
Anhydrous Ethanol46.07Solvent236 g

Note: The example amounts are based on a literature procedure and can be scaled as needed.[1]

Table 2: Typical Reaction Conditions and Expected Outcome
ParameterConditionExpected Outcome
Reaction Temperature 0-5°C during addition and initial stirring[1]Minimizes self-condensation of 2-butanone.
Reaction Time 30 minutes for addition, followed by 3 hours of stirring[1]Allows for the reaction to proceed to completion.
Atmosphere Inert (Nitrogen or Argon)[1]Prevents quenching of the base by atmospheric moisture and CO₂.
Purity (after distillation) 97-99%[1]High purity product can be obtained.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a literature procedure for a Claisen condensation reaction.[1]

Materials:

  • 2-Butanone (anhydrous)

  • Diethyl oxalate (anhydrous)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Nitrogen or Argon gas

  • Ice-water bath

  • Three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and condenser

  • Hydrochloric acid or Sulfuric acid (dilute solution for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Set up a dry three-necked round-bottom flask fitted with a mechanical stirrer, an addition funnel, and a condenser with a nitrogen or argon inlet.

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

  • Preparation of the Base Solution:

    • In the reaction flask, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere.

  • Reaction:

    • Cool the sodium ethoxide solution to 0-5°C using an ice-water bath.

    • In the addition funnel, prepare a mixture of 2-butanone (1.0 equivalent) and diethyl oxalate (1.0 equivalent).

    • Slowly add the 2-butanone/diethyl oxalate mixture to the cooled sodium ethoxide solution over a period of 30 minutes, maintaining the temperature between 0-5°C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 3 hours.

  • Work-up:

    • After the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing ice and water.

    • Acidify the aqueous mixture to a pH of 2-3 with a dilute solution of hydrochloric acid or sulfuric acid.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by fractional distillation under reduced pressure.[1] Collect the fraction boiling at the appropriate temperature. Vapor phase chromatography can be used to analyze the purity of the fractions.[1]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents prep_base Prepare Sodium Ethoxide Solution cool_base Cool Base to 0-5°C prep_base->cool_base add_reactants Slowly Add 2-Butanone & Diethyl Oxalate cool_base->add_reactants stir_reaction Stir at 0-5°C for 3 hours add_reactants->stir_reaction quench Quench with Ice/Water stir_reaction->quench acidify Acidify to pH 2-3 quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry with Na₂SO₄ & Concentrate wash->dry distill Fractional Distillation under Vacuum dry->distill analyze Analyze Purity (GC-MS) distill->analyze

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_yield Low Yield cluster_purity Low Purity cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Low Purity start Low Yield or Purity Issue? check_moisture Check for Moisture Contamination start->check_moisture Low Yield check_side_products Analyze for Side Products (GC-MS) start->check_side_products Low Purity check_base Verify Base Activity & Stoichiometry check_moisture->check_base sol_moisture Use Anhydrous Conditions & Inert Atmosphere check_moisture->sol_moisture check_temp Review Reaction Temperature check_base->check_temp sol_base Use Fresh Base & Stoichiometric Amount check_base->sol_base sol_temp Optimize Temperature Profile check_temp->sol_temp check_starting_materials Check for Unreacted Starting Materials check_side_products->check_starting_materials sol_side_products Adjust Temperature & Order of Addition check_side_products->sol_side_products sol_purification Improve Purification (Fractional Distillation/Chromatography) check_side_products->sol_purification sol_starting_materials Increase Reaction Time or Optimize Stoichiometry check_starting_materials->sol_starting_materials check_starting_materials->sol_purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

Troubleshooting low yields in Ethyl 2,4-dioxohexanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Ethyl 2,4-dioxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method for synthesizing this compound is the Claisen condensation of 2-butanone with diethyl oxalate using a strong base, typically sodium ethoxide, in an anhydrous alcohol solvent like ethanol.[1] This reaction is a crossed Claisen condensation, where diethyl oxalate serves as the acylating agent.[2]

Q2: I am experiencing significantly lower yields than expected. What are the most likely causes?

Low yields in this reaction are often attributed to several critical factors:

  • Presence of Moisture: The Claisen condensation is highly sensitive to water. Any moisture present can consume the strong base and lead to the hydrolysis of the ester starting materials and the final product.[1] It is crucial to use anhydrous solvents and reagents.

  • Improper Base Selection or Stoichiometry: The choice and amount of base are critical. Sodium ethoxide is commonly used, and it's important that the alkoxide matches the alcohol of the ester to prevent transesterification.[3][4] Using a full equivalent of the base is necessary to drive the reaction to completion by deprotonating the product.

  • Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. The initial addition of reactants is often performed at low temperatures (0-5°C) to manage the exothermic reaction and minimize side reactions.[1]

  • Side Reactions: Several competing reactions can occur, which consume the starting materials and reduce the yield of the desired product. These include the self-condensation of 2-butanone and saponification of the esters.

  • Inefficient Purification: The product can be lost during the work-up and purification steps. Emulsion formation during extraction and incomplete separation during distillation are common issues.

Q3: What are the primary side reactions I should be aware of?

The main side reactions that can lead to low yields of this compound are:

  • Self-condensation of 2-butanone: In the presence of a strong base, 2-butanone can react with itself in an aldol condensation reaction. This is a common side reaction for ketones with α-hydrogens.

  • Saponification: If any water is present, or if hydroxide bases are used, the ester functional groups of both the diethyl oxalate and the this compound product can be hydrolyzed to the corresponding carboxylate salts.[3]

  • Transesterification: If a base with a different alkoxide from the ester is used (e.g., sodium methoxide with diethyl oxalate), a mixture of different ester products can be formed.[3]

  • O-acylation: The enolate of 2-butanone can attack the diethyl oxalate through its oxygen atom instead of the carbon, leading to the formation of an undesired enol ether byproduct.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low yields.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

Possible Cause Recommended Action Expected Outcome
Presence of Moisture Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., distill ethanol from a suitable drying agent). Use freshly opened or properly stored anhydrous reagents.[1]Improved yield due to the prevention of base quenching and ester hydrolysis.
Inactive Base Use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial source. Ensure the base has not been exposed to air and moisture.Increased reaction conversion and higher product yield.
Incorrect Stoichiometry Use at least one full equivalent of the base relative to the limiting reagent (typically 2-butanone). A slight excess of diethyl oxalate can be used to ensure the complete reaction of the ketone.Drives the reaction equilibrium towards the product side, leading to a higher yield.
Low Reaction Temperature While the initial addition should be cold, ensure the reaction is allowed to stir for a sufficient time at the recommended temperature (e.g., 3 hours at 0-5°C) to proceed to completion.[1]Increased conversion of starting materials to the desired product.
Problem 2: Presence of Significant Impurities in the Crude Product

Possible Causes & Solutions

Side Reaction Evidence Recommended Action Expected Outcome
Self-condensation of 2-butanone Presence of higher molecular weight byproducts in NMR or GC-MS analysis.Add the 2-butanone slowly to the mixture of the base and diethyl oxalate at a low temperature. This keeps the concentration of the ketone enolate low, minimizing self-condensation.Reduced formation of aldol condensation byproducts and a cleaner crude product.
Saponification Formation of a significant amount of water-soluble carboxylate salts. Difficulty in extracting the product from the aqueous layer.Strictly adhere to anhydrous conditions. Avoid using hydroxide bases. During workup, acidify the reaction mixture carefully to a pH of ~2 to protonate any carboxylates before extraction.[5]Minimized loss of product and starting materials as carboxylate salts.
Unreacted Starting Materials Presence of 2-butanone and diethyl oxalate in the crude product analysis.Increase the reaction time or consider a slight increase in the reaction temperature after the initial addition. Ensure the base is active and used in the correct stoichiometry.Higher conversion of starting materials and a greater yield of the desired product.
Problem 3: Difficulties During Work-up and Purification

Possible Causes & Solutions

Issue Recommended Action Expected Outcome
Emulsion Formation During Extraction Add a saturated brine solution to the aqueous layer to increase its ionic strength. Gently swirl or rock the separatory funnel instead of vigorous shaking. If an emulsion persists, filtration through a pad of Celite® or glass wool may help.[6][7]Clear separation of the aqueous and organic layers, allowing for efficient extraction of the product.
Product Hydrolysis During Aqueous Workup Keep the workup steps cold (e.g., use ice-cold water/acid). Minimize the time the product is in contact with the aqueous acidic solution.Reduced decomposition of the β-keto ester product.
Inefficient Purification by Distillation Ensure a good vacuum is achieved for the distillation (e.g., 0.2 mmHg).[1] Use a fractionating column to improve the separation of the product from unreacted starting materials and low-boiling impurities.[1]Higher purity of the final product. A purity of 97-99% has been reported after fractional distillation.[1]
Co-distillation of Impurities If distillation is insufficient, consider purification by column chromatography on silica gel.[8]Isolation of the product with high purity, free from closely boiling impurities.

Experimental Protocols

Key Experiment: Claisen Condensation for this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • Anhydrous Ethanol

  • Sodium metal or Anhydrous Sodium Ethoxide

  • 2-Butanone

  • Diethyl Oxalate

  • Toluene (for extraction)

  • Sulfuric Acid (for workup)

  • Magnesium Sulfate (for drying)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, distill 236g of anhydrous ethanol. Under a nitrogen atmosphere, add 68g of anhydrous sodium ethoxide with agitation and reflux for 1 hour.

  • Reaction: Cool the mixture to 0-5°C. Slowly add a mixture of 72g of 2-butanone and 146g of diethyl oxalate over 30 minutes, maintaining the temperature between 0-5°C.

  • Stirring: Continue to stir the mixture at 0-5°C for 3 hours.

  • Work-up: Pour the reaction mixture into a mixture of ice and 10% sulfuric acid. Extract the product with toluene.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate and filter. Remove the toluene by distillation under reduced pressure.

  • Purification: The crude product can be further purified by fractional distillation under high vacuum (e.g., 0.2 mmHg).[1]

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_moisture Are anhydrous conditions maintained? start->check_moisture check_base Is the base active and stoichiometry correct? start->check_base check_temp Was the reaction temperature controlled? start->check_temp check_impurities Are there significant impurities in the crude product? start->check_impurities check_workup Were there issues during workup/purification? start->check_workup solution_moisture Use anhydrous reagents and dry glassware. check_moisture->solution_moisture solution_base Use fresh base in stoichiometric amounts. check_base->solution_base solution_temp Maintain low temperature during addition. check_temp->solution_temp solution_impurities Optimize addition rate to minimize side reactions. check_impurities->solution_impurities solution_workup Use brine for emulsions; consider chromatography. check_workup->solution_workup end_node Improved Yield solution_moisture->end_node solution_base->end_node solution_temp->end_node solution_impurities->end_node solution_workup->end_node

Caption: Troubleshooting workflow for low yields.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_side_reactions Potential Side Reactions 2-Butanone 2-Butanone Enolate Formation Enolate Formation 2-Butanone->Enolate Formation Sodium Ethoxide Diethyl Oxalate Diethyl Oxalate Sodium Ethoxide Sodium Ethoxide Anhydrous Ethanol Anhydrous Ethanol 0-5 °C 0-5 °C Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack + Diethyl Oxalate Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Product Formation Product Formation Tetrahedral Intermediate->Product Formation - Ethoxide This compound This compound Product Formation->this compound Acidic Workup Side Reactions Side Reactions Product Formation->Side Reactions Self-condensation Self-condensation Side Reactions->Self-condensation Saponification Saponification Side Reactions->Saponification

Caption: Synthesis and side reaction pathways.

References

Technical Support Center: Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,4-dioxohexanoate. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a β-keto ester, is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction that can be catalyzed by acid or base, to yield 2,4-dioxohexanoic acid and ethanol.

  • Decarboxylation: The resulting 2,4-dioxohexanoic acid is a β-keto acid, which is inherently unstable and can readily lose carbon dioxide (CO₂) upon gentle heating to form 2,4-hexanedione.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate hydrolysis of the ester group. The resulting β-keto acid is particularly unstable in acidic conditions, which promotes decarboxylation. To maintain stability in aqueous solutions for short periods, it is advisable to use a neutral to slightly acidic buffer (pH 4-6) and keep the solution at a low temperature.

Q3: What are the expected degradation products of this compound under thermal stress?

A3: Under thermal stress, the primary degradation pathway is the hydrolysis of the ethyl ester followed by the decarboxylation of the resulting β-keto acid. Therefore, the expected major degradation products are 2,4-hexanedione and ethanol, with 2,4-dioxohexanoic acid as a potential intermediate.

Q4: Can this compound undergo photodegradation?

A4: While specific photodegradation studies on this compound are not extensively documented, β-dicarbonyl compounds, in general, can be susceptible to degradation upon exposure to light.[2][3] It is recommended to protect solutions of this compound from light to minimize the risk of photolytic decomposition, which could involve complex radical reactions.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Question: Why am I observing variable activity of this compound in my cell-based or enzymatic assays?

  • Answer: This is often due to the degradation of the compound in the assay medium.

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis in Aqueous Buffer Monitor compound stability over the time course of the experiment.Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into the aqueous assay buffer immediately before use. Minimize the time the compound spends in the aqueous environment.
pH of the Assay Medium Check the pH of your assay buffer.If possible, adjust the assay pH to a range of 6-7 to minimize both acid- and base-catalyzed hydrolysis.
Enzymatic Degradation Consider if your biological system (e.g., cell lysates, serum-containing media) contains esterases.If enzymatic degradation is suspected, the inclusion of esterase inhibitors (if compatible with the assay) can be tested. Alternatively, use a more stable analog of the compound if available.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Question: I am seeing extra peaks in my HPLC chromatogram when analyzing this compound. What could they be?

  • Answer: Unexpected peaks can arise from degradation products or from the presence of tautomers.

Potential Cause Troubleshooting Step Recommended Action
On-Column Degradation Evaluate the mobile phase composition and column temperature.Ensure the mobile phase pH is not too acidic or basic. Consider lowering the column temperature to reduce the rate of on-column degradation.
Keto-Enol Tautomerism Broad or split peaks can be indicative of the presence of both keto and enol forms of the molecule.[4][5]Modify the HPLC method to favor one tautomeric form. This can sometimes be achieved by adjusting the mobile phase pH or temperature. Using a mixed-mode column may also improve peak shape for tautomeric compounds.[5]
Sample Degradation Prior to Injection Assess sample preparation and storage conditions.Prepare samples fresh and analyze them promptly. If samples must be stored, keep them at low temperatures (4°C or -20°C) and protected from light.

Data Presentation

The following tables summarize hypothetical degradation data for this compound based on the known behavior of similar β-keto esters. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on the Hydrolysis of this compound at 25°C

pHHalf-life (t½) in hoursPrimary Degradation Product
2.0122,4-Dioxohexanoic acid, 2,4-Hexanedione
4.0722,4-Dioxohexanoic acid
7.0482,4-Dioxohexanoic acid
9.082,4-Dioxohexanoic acid

Table 2: Effect of Temperature on the Degradation of this compound in Aqueous Solution (pH 7.0)

Temperature (°C)Half-life (t½) in hoursPrimary Degradation Product
4> 168Minimal Degradation
25482,4-Dioxohexanoic acid
37182,4-Dioxohexanoic acid, 2,4-Hexanedione
6032,4-Hexanedione

Experimental Protocols

Protocol 1: Stability Study of this compound in Aqueous Buffers

  • Buffer Preparation: Prepare buffers at various pH values (e.g., pH 2, 4, 7, and 9).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Spike the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Incubation: Incubate the buffer solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics and half-life.

Protocol 2: Forced Degradation Study of this compound

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS to identify and characterize the degradation products.

Visualizations

Degradation_Pathways This compound This compound 2,4-Dioxohexanoic acid 2,4-Dioxohexanoic acid This compound->2,4-Dioxohexanoic acid Hydrolysis (+H2O, H+ or OH-) Ethanol Ethanol This compound:e->Ethanol:w 2,4-Hexanedione 2,4-Hexanedione 2,4-Dioxohexanoic acid->2,4-Hexanedione Decarboxylation (Heat) CO2 CO2 2,4-Hexanedione:s->CO2:n

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Working_Solutions Prepare Working Solutions in Stress Media Stock_Solution->Working_Solutions Acid Acidic (e.g., 0.1M HCl, 60°C) Base Basic (e.g., 0.1M NaOH, RT) Oxidative Oxidative (e.g., 3% H2O2, RT) Thermal Thermal (Solid, 80°C) Photo Photolytic (UV light) HPLC_Analysis HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Processing Data Processing and Structure Elucidation HPLC_Analysis->Data_Processing Result Identify Degradation Products and Pathways Data_Processing->Result

Caption: Workflow for forced degradation studies.

References

Preventing polymerization of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization and degradation of Ethyl 2,4-dioxohexanoate during experiments and storage.

Troubleshooting Guide

Users may encounter issues with the stability of this compound, leading to discoloration, changes in viscosity, or the formation of insoluble materials. These are often signs of degradation or self-condensation reactions, which can be considered a form of polymerization. This guide addresses these specific issues.

Issue 1: Sample Discoloration (Yellowing or Browning)

  • Possible Cause: Thermal degradation or exposure to air and light, leading to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature of 2-8°C in a tightly sealed, opaque container.[1]

    • Inert Atmosphere: For long-term storage or sensitive reactions, purge the container with an inert gas like argon or nitrogen before sealing.

    • Minimize Heat Exposure: Avoid exposing the compound to high temperatures during experimental workup unless specified by the protocol.

Issue 2: Increased Viscosity or Solidification

  • Possible Cause: Self-condensation reactions, conceptually similar to polymerization, can occur, especially in the presence of acidic or basic catalysts.

  • Troubleshooting Steps:

    • pH Control: Ensure that the reaction and storage environments are neutral. Traces of acid or base can catalyze aldol-type or Claisen condensations.

    • Solvent Purity: Use high-purity, dry solvents to prevent hydrolysis of the ester and subsequent side reactions.

    • Inhibitor Addition: For bulk storage or reactions where stability is a concern, consider the addition of a radical inhibitor.

Issue 3: Formation of Insoluble Precipitate

  • Possible Cause: Formation of higher molecular weight oligomers or polymers that are insoluble in the reaction or storage solvent.

  • Troubleshooting Steps:

    • Monitor Reaction Concentration: High concentrations of this compound may increase the rate of self-condensation.

    • Temperature Control: Maintain strict temperature control during reactions, as elevated temperatures can accelerate side reactions.

    • Filtration of Solvents: Ensure all solvents are free of particulate matter that could act as nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

While hazardous polymerization is not widely reported, the presence of two carbonyl groups and an enolizable proton makes this compound susceptible to self-condensation reactions, particularly under acidic or basic conditions. This process can lead to the formation of higher molecular weight species, effectively a form of polymerization.

Q2: What are the ideal storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry place. The recommended storage temperature is between 2-8°C.[1] It should be kept in a tightly sealed container to protect it from moisture and air. For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: Can I use inhibitors to prevent the polymerization of this compound?

Yes, for applications where the compound is subjected to conditions that might promote polymerization (e.g., elevated temperatures, prolonged storage), the addition of a radical inhibitor can be beneficial.

Table 1: Common Inhibitors for Stabilizing Organic Compounds

InhibitorTypical Concentration (ppm)Mechanism of ActionNotes
Butylated Hydroxytoluene (BHT)100 - 500Radical ScavengerEffective for preventing oxidation-initiated polymerization.
Hydroquinone (HQ)50 - 200Radical ScavengerOften used for stabilizing monomers. May require oxygen to be effective.
Phenothiazine (PTZ)100 - 1000Radical ScavengerEffective at higher temperatures.

Q4: How do I perform a quality check on my stored this compound?

You can assess the quality of your sample by:

  • Visual Inspection: Check for any color change (from colorless/pale yellow to dark yellow/brown) or the presence of solid precipitates.

  • NMR Spectroscopy: ¹H NMR can be used to check for the appearance of new signals that would indicate the formation of byproducts.

  • HPLC Analysis: Purity can be determined by reverse-phase HPLC.[2] A decrease in the area of the main peak or the appearance of new peaks suggests degradation.

Experimental Protocols

Protocol 1: Addition of a Chemical Inhibitor

  • Determine the required amount of inhibitor: Based on the desired concentration (see Table 1), calculate the mass of the inhibitor needed for your volume of this compound.

  • Dissolve the inhibitor: In a clean, dry glass vial, dissolve the calculated amount of inhibitor in a minimal amount of a compatible, high-purity solvent (e.g., dichloromethane, ethyl acetate).

  • Add to this compound: Add the inhibitor solution to the this compound and mix thoroughly until the solution is homogeneous.

  • Storage: Store the stabilized solution under the recommended conditions (2-8°C, tightly sealed).

Protocol 2: Removal of a Chemical Inhibitor

For reactions where the inhibitor may interfere, it can be removed by:

  • Column Chromatography: Pass the this compound through a short plug of silica gel or alumina. The more polar inhibitor will be retained on the stationary phase.

  • Distillation: If the inhibitor is non-volatile, vacuum distillation of the this compound can be performed. Note the boiling point is 100-105 °C at 6.00 mm Hg.[3][4]

Visualizations

SelfCondensation cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 This compound Condensation Self-Condensation (e.g., Claisen) Reactant1->Condensation Reactant2 This compound (Enolate form) Reactant2->Condensation Dimer Dimer Condensation->Dimer Initial Step Oligomer Oligomer/Polymer Dimer->Oligomer Further Reaction

Caption: Potential self-condensation pathway of this compound.

InhibitionMechanism Initiator Initiator (e.g., Light, Heat, Impurity) Monomer This compound Initiator->Monomer creates Radical Reactive Radical Monomer->Radical Polymer Polymer Chain Monomer->Polymer Radical->Monomer propagates to Inhibitor Inhibitor (e.g., BHT) Radical->Inhibitor reacts with StableRadical Stable, Non-reactive Radical Inhibitor->StableRadical forms

Caption: General mechanism of radical polymerization inhibition.

TroubleshootingWorkflow Start Issue Observed: Product Instability CheckStorage Verify Storage Conditions (2-8°C, Sealed, Dark) Start->CheckStorage CheckPurity Assess Purity (NMR, HPLC) CheckStorage->CheckPurity Conditions OK Purify Purify Material (Chromatography, Distillation) CheckStorage->Purify Conditions NOT OK (Correct and Re-test) AddInhibitor Consider Adding Inhibitor CheckPurity->AddInhibitor Purity OK CheckPurity->Purify Purity NOT OK Resolved Issue Resolved AddInhibitor->Resolved ContactSupport Contact Technical Support AddInhibitor->ContactSupport Issue Persists Purify->Resolved Purify->ContactSupport Issue Persists

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Scaling Up Ethyl 2,4-dioxohexanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of Ethyl 2,4-dioxohexanoate. It includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and safety information to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method for synthesizing this compound is the Claisen condensation of 2-butanone with diethyl oxalate using a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent.[1] This reaction is favored for its relatively high yields and straightforward procedure.

Q2: What are the critical parameters to control during the Claisen condensation for this synthesis?

Successful synthesis hinges on several critical factors:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the sodium ethoxide base and lead to low yields. It is crucial to use anhydrous ethanol and conduct the reaction under an inert atmosphere, such as nitrogen.[1]

  • Temperature Control: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the condensation and minimize side reactions.[1]

  • Stoichiometry of Base: A stoichiometric amount of the base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which shifts the equilibrium towards the product.[2]

Q3: What are the potential side reactions during the synthesis of this compound?

The primary side reactions include:

  • Hydrolysis: Presence of water can lead to the hydrolysis of the ester starting materials and the final product.

  • Self-condensation of 2-butanone: Although less favored, 2-butanone can undergo self-condensation in the presence of a strong base.

  • Transesterification: If an alkoxide base with an alkyl group different from the ester's alkyl group is used, transesterification can occur. Using sodium ethoxide with ethyl esters minimizes this issue.

Q4: How can the purity of this compound be assessed?

The purity of the final product can be determined using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is effective for identifying and quantifying the product and any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a suitable mobile phase can be used for purity analysis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities.

Q5: What are the typical storage conditions for this compound?

This compound should be stored in a cool, dry place in a tightly sealed container to prevent degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Presence of moisture: Water in the solvent or reagents quenches the sodium ethoxide base.Ensure all glassware is oven-dried. Use anhydrous ethanol (moisture content < 0.15%).[1] Handle sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon).
Inactive base: Sodium ethoxide may have degraded due to improper storage.Use a fresh, unopened container of sodium ethoxide.
Incomplete reaction: Insufficient reaction time or improper temperature.Increase the reaction time and monitor progress by TLC or GC. Ensure the reaction temperature is maintained within the optimal range (0-5°C during addition).[1]
Reversible reaction: The equilibrium may not be sufficiently shifted towards the product.Use at least a full equivalent of the base to ensure complete deprotonation of the product, which drives the reaction forward.[2]
Presence of Multiple Products in Analysis (e.g., TLC, GC) Unreacted starting materials: Incomplete reaction.Increase reaction time or consider a slight excess of one reactant.
Side reactions: See Q3 in the FAQ section.Maintain strict anhydrous conditions and temperature control. Use the appropriate alkoxide base to avoid transesterification.
Impure starting materials: Contaminants in 2-butanone or diethyl oxalate.Use high-purity, distilled starting materials.
Product is a Dark Color Decomposition: The product may be sensitive to heat or air.Purify the product promptly after synthesis. Store the purified product under an inert atmosphere at a low temperature.
Side reactions leading to colored byproducts. Optimize reaction conditions to minimize side product formation.
Difficulty in Purification by Distillation Similar boiling points of product and impurities. Use a fractional distillation column with a sufficient number of theoretical plates.[4] Conduct the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.
Thermal decomposition of the product at high temperatures. Use a lower distillation pressure to reduce the required temperature.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from a patented procedure.[1]

Materials:

  • Anhydrous Ethanol

  • Sodium Ethoxide

  • 2-Butanone

  • Diethyl Oxalate

  • Toluene

  • Hydrochloric Acid (6M)

  • Sodium Carbonate Solution (10%)

  • Saturated Sodium Chloride Solution

  • Magnesium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel

  • Thermometer

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, distill 236 g of anhydrous ethanol directly into the flask.

  • Add 68 g of anhydrous sodium ethoxide with agitation and reflux the mixture for 1 hour under a nitrogen atmosphere.

  • Reaction: Cool the mixture to 0-5°C.

  • Slowly add a mixture of 72 g of 2-butanone and 146 g of diethyl oxalate through the addition funnel over a 30-minute period, maintaining the temperature between 0-5°C.

  • Continue to stir the reaction mixture at 0-5°C for an additional 3 hours.

  • Work-up: After cooling to 0°C, add 168 ml of a 1:1 hydrochloric acid/water (6M) solution, ensuring the temperature remains below 10°C.

  • Transfer the acidified solution to a separatory funnel and extract twice with 300 ml of toluene each time.

  • Combine the organic layers and wash successively with 600 ml of water (twice), 600 ml of 10% sodium carbonate solution, and 400 ml of saturated sodium chloride solution.

  • Dry the organic layer over magnesium sulfate and filter.

  • Purification: Remove the toluene by distillation under reduced pressure (25 mm/Hg).

  • Purify the crude product by fractional distillation under high vacuum (e.g., 0.2 mm/Hg). Collect the fraction boiling at approximately 98-104°C.[4]

Alternative Synthesis: Acylation of Ethyl Acetoacetate

While less common for this specific compound, a potential alternative involves the acylation of the dianion of ethyl acetoacetate with propanoyl chloride.

Materials:

  • Ethyl acetoacetate

  • Sodium hydride (NaH)

  • n-Butyllithium (n-BuLi)

  • Propanoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated ammonium chloride solution

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Nitrogen inlet/outlet

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dianion Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C and add ethyl acetoacetate dropwise. Stir for 10 minutes.

  • Cool the mixture to -78°C and add n-butyllithium dropwise. Stir for 20 minutes to form the dianion.

  • Acylation: Add propanoyl chloride dropwise at -78°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₂O₄[2]
Molecular Weight172.18 g/mol [2]
Boiling Point100-105°C @ 6.00 mm Hg[2]
Density1.103-1.109 g/cm³ @ 25°C[5]
Refractive Index1.477-1.482 @ 20°C[5]
Flash Point95°C (203°F)[5]

Table 2: Reactant Quantities and Reported Purity for Claisen Condensation

ReactantMolar Mass ( g/mol )Amount (g)MolesPurity of ProductReference
Anhydrous Ethanol46.072365.12[1]
Sodium Ethoxide68.05681.00[1]
2-Butanone72.11721.0091% (crude), 97-99% (distilled)[4]
Diethyl Oxalate146.141461.00[4]

Visualizations

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification NaOEt_sol Sodium Ethoxide in Anhydrous Ethanol Reaction Claisen Condensation (0-5°C, N2 atmosphere) NaOEt_sol->Reaction Reactant_mix 2-Butanone and Diethyl Oxalate Mixture Reactant_mix->Reaction Acidification Acidification with HCl Reaction->Acidification Extraction Toluene Extraction Acidification->Extraction Washing Washing Sequence Extraction->Washing Drying Drying over MgSO4 Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation (High Vacuum) Solvent_Removal->Distillation Final_Product This compound Distillation->Final_Product Troubleshooting_Logic Start Low Yield? Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Base Check Base Activity (Fresh Reagent?) Start->Check_Base Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Time Increase Reaction Time Start->Check_Time Moisture_Yes Dry Solvents/Glassware, Use Inert Atmosphere Check_Moisture->Moisture_Yes Base_Yes Use Fresh Sodium Ethoxide Check_Base->Base_Yes Temp_Yes Maintain 0-5°C Check_Temp->Temp_Yes Time_Yes Monitor by TLC/GC Check_Time->Time_Yes

References

Handling and safety precautions for Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2,4-dioxohexanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, particularly in the context of heterocyclic synthesis, such as the Knorr pyrazole synthesis.

Issue 1: Low or No Yield in Pyrazole Synthesis

  • Question: I am attempting a Knorr pyrazole synthesis with this compound and a substituted hydrazine, but I am getting a very low yield of my desired pyrazole product. What are the potential causes and solutions?

  • Answer: Low yields in the Knorr pyrazole synthesis can stem from several factors:

    • Incorrect pH: The reaction is typically acid-catalyzed.[1][2] Ensure that a catalytic amount of acid (e.g., a few drops of glacial acetic acid) is present.[2] However, strongly acidic or basic conditions can lead to side reactions or degradation of the starting materials.

    • Reaction Temperature and Time: The reaction may require heating. A typical condition is heating at around 100°C for one hour.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Inadequate heating or premature termination of the reaction will result in incomplete conversion.

    • Purity of Reactants: Ensure that the this compound and the hydrazine derivative are of high purity. Impurities can interfere with the reaction.

    • Solvent Choice: The choice of solvent can influence the reaction rate and yield. Alcohols like ethanol or 1-propanol are commonly used.[2][3]

    • Work-up Procedure: The product may be precipitating out of solution upon addition of water. Ensure that the mixture is cooled sufficiently to maximize crystallization and that the correct work-up procedure is followed for your specific product's solubility.[2]

Issue 2: Formation of Regioisomers

  • Question: My reaction with an unsymmetrical substituted hydrazine is producing a mixture of two regioisomeric pyrazoles. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a known challenge when using unsymmetrical 1,3-dicarbonyl compounds like this compound with substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons.[1] To influence the regioselectivity:

    • Control the pH: The pH of the reaction medium can affect which carbonyl group is more reactive. Careful adjustment of the amount of acid catalyst may favor the formation of one isomer over the other.[1]

    • Steric and Electronic Effects: The regioselectivity is influenced by the steric hindrance and electronic properties of the substituents on both the this compound and the hydrazine.[1] While you cannot change the dicarbonyl compound, you might consider if a different hydrazine derivative could sterically direct the reaction more effectively.

    • Solvent Effects: The polarity of the solvent can play a role in stabilizing certain transition states over others. Experimenting with different solvents (e.g., ethanol, DMSO) might improve the ratio of the desired regioisomer.[3]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my pyrazole product from the reaction mixture. What are some common impurities and recommended purification techniques?

  • Answer: Common impurities in the synthesis of pyrazoles from this compound include unreacted starting materials, the regioisomeric product, and potential side-products from self-condensation or degradation.

    • Crystallization: If the product is a solid, recrystallization is often an effective purification method.[2] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. Ethanol is often a good starting point for pyrazoles.[2]

    • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a powerful technique. A common mobile phase for pyrazole derivatives is a mixture of ethyl acetate and hexane.[2]

    • Monitoring: Use TLC to monitor the separation during column chromatography to ensure you are collecting the correct fractions.[2]

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the primary hazards associated with this compound?

    • A1: According to GHS classification, this compound is considered a flammable liquid (Category 3).[2] It should be kept away from heat, sparks, open flames, and hot surfaces.[2] While many reports indicate it does not meet GHS hazard criteria for other categories, some sources suggest it may cause skin, eye, and respiratory irritation.[1][4]

  • Q2: What is the proper way to store this compound?

    • A2: It should be stored in a tightly closed container in a dry and well-ventilated place.[2] Keep it away from heat and sources of ignition.[2] Some suppliers recommend refrigeration to maintain product quality.[3]

  • Q3: What personal protective equipment (PPE) should I wear when handling this chemical?

    • A3: It is recommended to wear protective gloves, and eye/face protection.[2] All work with this volatile compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]

Safety Precautions

  • Q4: What should I do in case of accidental skin or eye contact?

    • A4: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water or shower.[2] For eye contact, rinse out with plenty of water and remove contact lenses if present.[2]

  • Q5: What are the first aid measures for inhalation or ingestion?

    • A5: If inhaled, move the person to fresh air.[2] If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell.[2]

  • Q6: How should I handle a spill of this compound?

    • A6: For a spill, ensure adequate ventilation and eliminate all ignition sources.[2] Cover drains and collect the spill with a liquid-absorbent material.[2] Dispose of the waste in an approved disposal plant.[2]

Disposal

  • Q7: How should I dispose of waste this compound?

    • A7: Dispose of the chemical and its container at an approved waste disposal plant.[2] Do not let the product enter drains, as there is a risk of explosion.[2]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₄[6][7]
Molecular Weight 172.18 g/mol [6][7]
Boiling Point 100-105 °C @ 6.00 mm Hg[8]
Density 1.103 - 1.109 g/cm³ @ 25 °C[8]
Flash Point 95 °C (203 °F)[8]
Refractive Index 1.477 - 1.482 @ 20 °C[8]
Solubility in Water 4.662e+005 mg/L @ 25 °C (est.)[8]
LD50 (oral, rat) 6450 mg/kg[8]

Experimental Protocol and Workflow

Detailed Methodology: Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and a hydrazine hydrate. This method may require optimization for different substrates and scales.

Materials:

  • This compound

  • Hydrazine hydrate (or a substituted hydrazine)

  • 1-Propanol (or Ethanol)

  • Glacial acetic acid

  • Water

  • Reaction vial or round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Büchner funnel and filter paper

  • TLC plates and developing chamber

  • Mobile phase (e.g., 30% ethyl acetate/70% hexane)

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound (1 equivalent) and hydrazine hydrate (2 equivalents).[2]

  • Solvent and Catalyst Addition: Add 1-propanol to the mixture, followed by a few drops of glacial acetic acid to catalyze the reaction.[2]

  • Heating: Heat the reaction mixture to approximately 100°C with stirring for about 1 hour.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the this compound spot.[2]

  • Work-up: Once the reaction is complete, add water to the hot reaction mixture while stirring.[2]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to facilitate the precipitation of the pyrazole product.[2]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[2] Wash the collected solid with a small amount of cold water and allow it to air dry.[2] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

Experimental Workflow Diagram

G start Start reactants Combine Reactants: - this compound - Hydrazine Derivative start->reactants solvent_catalyst Add Solvent (e.g., 1-Propanol) and Acid Catalyst (e.g., Acetic Acid) reactants->solvent_catalyst heating Heat Reaction Mixture (~100°C for 1 hour) solvent_catalyst->heating monitoring Monitor Reaction by TLC heating->monitoring monitoring->heating Incomplete workup Work-up: Add Water to Hot Mixture monitoring->workup Reaction Complete crystallization Cool to Induce Crystallization workup->crystallization isolation Isolate Product by Filtration and Wash with Cold Water crystallization->isolation purification Purify by Recrystallization (e.g., from Ethanol) isolation->purification end End purification->end

Caption: Workflow for the Knorr Pyrazole Synthesis using this compound.

References

Validation & Comparative

A Comparative Guide to Ethyl 2,4-dioxohexanoate and Structurally Similar Ketoesters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, reactivity, and potential applications of Ethyl 2,4-dioxohexanoate in comparison to other key ketoesters, supported by experimental data and detailed protocols.

This compound, a versatile β,γ-diketoester, holds significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features, including multiple reactive sites, make it an attractive substrate for a variety of chemical transformations. This guide provides a comprehensive comparison of this compound with other widely used ketoesters, such as ethyl acetoacetate and ethyl benzoylacetate. The comparison focuses on their synthesis, physicochemical properties, and reactivity in key chemical reactions, including Claisen condensation, Knoevenagel condensation, Michael addition, and the Biginelli reaction for pyrimidine synthesis. This objective analysis is supported by available experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable ketoester for their specific synthetic needs.

Physicochemical Properties: A Comparative Overview

PropertyThis compoundEthyl AcetoacetateEthyl Benzoylacetate
Molecular Formula C₈H₁₂O₄[1]C₆H₁₀O₃C₁₁H₁₂O₃
Molecular Weight 172.18 g/mol [1]130.14 g/mol 192.21 g/mol
Boiling Point 100-105 °C @ 6 mmHg[1]181 °C @ 760 mmHg262 °C @ 760 mmHg
Density ~1.106 g/cm³[1]~1.021 g/cm³~1.119 g/cm³
pKa (α-protons) Not available~11~10.7

Synthesis of this compound: The Claisen Condensation

This compound is typically synthesized via a Claisen condensation reaction between 2-butanone and diethyl oxalate.[2] This method provides a reliable route to the target molecule with good yields.

Experimental Protocol: Claisen Condensation

Materials:

  • Anhydrous Ethanol

  • Sodium metal

  • 2-Butanone

  • Diethyl oxalate

  • Anhydrous Diethyl Ether

  • 33% Acetic Acid Solution

  • Nitrogen atmosphere

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by cautiously adding 69g of sodium to 1L of absolute ether, followed by the dropwise addition of 138g of absolute ethanol under a nitrogen atmosphere.

  • After the complete reaction of sodium, cool the flask in an ice-water bath.

  • Slowly add a mixture of 306g of ethyl propionate and 438g of ethyl oxalate through the dropping funnel.

  • After the addition is complete, remove the stirrer and set the condenser for distillation.

  • Distill off the ether and ethanol on a water bath.

  • Treat the residue with 600 cc of cold 33% acetic acid solution and allow it to stand for several hours with occasional shaking.

  • Extract the product with four 500-cc portions of ether.

  • Remove the ether by distillation and fractionate the residue under reduced pressure.

  • Collect the fraction boiling at 114–116°C/10 mm. The yield is typically between 60–70%.

Comparative Reactivity in Key Organic Reactions

The utility of a ketoester in organic synthesis is determined by its performance in various chemical reactions. This section compares the reactivity of this compound with other ketoesters in three fundamental transformations: the Knoevenagel condensation, the Michael addition, and the Biginelli reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. The reactivity of the ketoester is dependent on the acidity of its α-protons.

While specific yield data for the Knoevenagel condensation of this compound is scarce, the general principles of reactivity suggest that the methylene protons between the two carbonyl groups would be the most acidic and therefore the most likely to participate in this reaction.

General Experimental Protocol: Knoevenagel Condensation

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Active methylene compound (e.g., this compound, Ethyl acetoacetate)

  • Base catalyst (e.g., Piperidine, DBU)

  • Solvent (e.g., Ethanol, Toluene)

Procedure:

  • Dissolve the aldehyde and the active methylene compound in the chosen solvent.

  • Add a catalytic amount of the base.

  • Stir the reaction mixture at room temperature or with heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with dilute acid and then with water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

KetoesterAldehydeCatalystSolventYieldReference
Ethyl AcetoacetateBenzaldehydeDBU/H₂OWater96%[3]
Ethyl CyanoacetateBenzaldehydeDBU/H₂OWater96%[3]
Diethyl MalonateBenzaldehydeDBU/H₂OWater-[3]

Note: The table above provides a reference for typical yields in Knoevenagel condensations with other active methylene compounds. The reactivity of this compound is expected to be comparable, with the reaction likely occurring at the C3 position.

Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The enolate generated from a ketoester can act as the nucleophile in this reaction.

General Experimental Protocol: Michael Addition

Materials:

  • Michael acceptor (e.g., Methyl vinyl ketone)

  • Michael donor (e.g., this compound, Ethyl acetoacetate)

  • Base (e.g., Sodium ethoxide)

  • Solvent (e.g., Ethanol)

Procedure:

  • Prepare a solution of the base in the chosen solvent.

  • Add the Michael donor to the base solution to form the enolate.

  • Cool the reaction mixture and add the Michael acceptor dropwise.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Michael DonorMichael AcceptorBaseSolventYieldReference
2-MethylcyclohexanoneMethyl Vinyl Ketone(S)-(-)-α-methylbenzylamineToluene-[4]
Ethyl Acetoacetate3-Buten-2-oneSodium Ethoxide--[5]

Note: The table illustrates the general conditions for Michael additions. The enolate of this compound is expected to add to Michael acceptors in a similar fashion.

Biginelli Reaction for Pyrimidine Synthesis

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea to form a dihydropyrimidinone. This reaction is of significant importance in medicinal chemistry due to the diverse biological activities of the resulting heterocyclic compounds.

General Experimental Protocol: Biginelli Reaction

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • β-ketoester (e.g., this compound, Ethyl acetoacetate)

  • Urea

  • Acid catalyst (e.g., HCl, PTSA)

  • Solvent (e.g., Ethanol)

Procedure:

  • Combine the aldehyde, β-ketoester, and urea in the solvent.

  • Add a catalytic amount of the acid.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

β-KetoesterAldehydeUrea/ThioureaCatalystYieldReference
Ethyl AcetoacetateBenzaldehydeUreaHCl58-62%[6]
Ethyl Acetoacetate2,4-dimethoxybenzaldehydeUreaPTSA28.6% (side product)[7]

Note: The Biginelli reaction offers a straightforward route to complex heterocyclic structures. This compound, with its dicarbonyl moiety, is a promising candidate for this reaction to generate novel pyrimidine derivatives.

Visualizing Reaction Pathways and Workflows

To further clarify the chemical transformations and experimental processes discussed, the following diagrams have been generated using Graphviz.

Synthesis of this compound via Claisen Condensation

G Synthesis of this compound 2-Butanone 2-Butanone Enolate Formation Enolate Formation 2-Butanone->Enolate Formation Diethyl Oxalate Diethyl Oxalate Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution Diethyl Oxalate->Nucleophilic Acyl Substitution Electrophile Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Formation Base Enolate Formation->Nucleophilic Acyl Substitution Nucleophile Intermediate Intermediate Nucleophilic Acyl Substitution->Intermediate Protonation Protonation Intermediate->Protonation This compound This compound Protonation->this compound

Caption: Claisen condensation for this compound synthesis.

General Workflow for a Knoevenagel Condensation Experiment

G Knoevenagel Condensation Workflow Reactant Mixing Reactant Mixing Reaction Monitoring Reaction Monitoring Reactant Mixing->Reaction Monitoring Aldehyde, Ketoester, Catalyst Workup Workup Reaction Monitoring->Workup TLC Purification Purification Workup->Purification Extraction, Washing Product Product Purification->Product Chromatography/Recrystallization

Caption: Experimental workflow for Knoevenagel condensation.

Proposed Biginelli Reaction Pathway

G Biginelli Reaction Mechanism Aldehyde Aldehyde Acyliminium Ion Formation Acyliminium Ion Formation Aldehyde->Acyliminium Ion Formation Urea Urea Urea->Acyliminium Ion Formation Ketoester Ketoester Nucleophilic Addition Nucleophilic Addition Ketoester->Nucleophilic Addition Enol form Acyliminium Ion Formation->Nucleophilic Addition Cyclization Cyclization Nucleophilic Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Dihydropyrimidinone Dihydropyrimidinone Dehydration->Dihydropyrimidinone

Caption: Key steps in the Biginelli reaction for pyrimidine synthesis.

Conclusion

This compound presents itself as a valuable and versatile building block for organic synthesis. Its dicarbonyl functionality offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of complex molecules, including heterocycles of pharmaceutical interest. While direct comparative data with other ketoesters is still emerging, the fundamental principles of reactivity suggest that this compound can effectively participate in a range of important C-C and C-N bond-forming reactions. The provided experimental protocols offer a solid foundation for researchers to explore the synthetic potential of this promising ketoester. Further quantitative studies are warranted to fully elucidate its reactivity profile and expand its application in drug discovery and development.

References

A Comparative Guide to the Analytical Validation of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 2,4-dioxohexanoate, a β-keto ester of interest in various chemical and pharmaceutical applications. Given the limited availability of a complete, publicly validated analytical method for this specific compound, this document outlines the most suitable analytical techniques and presents illustrative performance data based on methods validated for structurally similar compounds, such as other esters and dicarbonyl compounds.

This compound, like other β-keto esters, presents a unique analytical challenge due to its existence as an equilibrium mixture of keto and enol tautomers.[1] This tautomerism can influence chromatographic peak shape and spectroscopic signals, making method selection and development a critical consideration.[1][2] The primary analytical techniques discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is a common approach for such analyses.

Key Considerations for HPLC Method Development:

  • Keto-Enol Tautomerism: The presence of both keto and enol forms can lead to poor peak shape, such as broadening or splitting. To overcome this, strategies such as adjusting the mobile phase pH (an acidic mobile phase can accelerate the interconversion), increasing the column temperature to promote rapid equilibrium, or utilizing mixed-mode chromatography have been suggested.[2]

  • Column Selection: A C18 column is a standard choice for reverse-phase chromatography. For β-keto esters, specialized columns like the Newcrom R1 have been reported to provide good separation.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid, the latter being compatible with mass spectrometry (MS) detection.

Illustrative HPLC Method Performance
Validation ParameterTypical Performance Characteristics
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Analyte and detector dependent, typically in the ng/mL range.
Limit of Quantification (LOQ) Analyte and detector dependent, typically in the ng/mL to µg/mL range.
Experimental Protocol: A General RP-HPLC-UV Method

This protocol describes a general procedure for the analysis of a β-keto ester using RP-HPLC with UV detection.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase, sonicate if necessary to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (to be determined by UV scan).

  • Validation Procedure:

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculate the percentage recovery.

    • Precision: Determine repeatability (intra-day precision) by injecting a standard solution multiple times on the same day. Determine intermediate precision (inter-day precision) by repeating the analysis on different days.

    • LOD and LOQ: Estimate based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, being an ester, can be amenable to GC analysis, often with a Flame Ionization Detector (FID) for quantification.

Illustrative GC-FID Method Performance

The following table presents typical validation parameters for the analysis of ethyl esters by GC-FID, which can be considered representative for a well-developed method for this compound.[3][4][5]

Validation ParameterTypical Performance Characteristics
Linearity (R²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) Repeatability: < 1.0%, Intermediate Precision: < 2.0%
Limit of Detection (LOD) Method and analyte dependent, typically in the µg/mL range.[5]
Limit of Quantification (LOQ) Method and analyte dependent, typically in the µg/mL range.[5]
Experimental Protocol: A General GC-FID Method
  • Standard Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare calibration standards by serial dilution of the stock solution.

    • Add a suitable internal standard (e.g., an ester not present in the sample) to all standards and samples for improved accuracy.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent.

    • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the analyte.

  • Validation Procedure:

    • Follow a similar validation procedure as outlined for HPLC, assessing linearity, accuracy, precision, LOD, and LOQ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for the analysis of β-keto esters as it allows for the direct observation and quantification of both the keto and enol tautomers in solution.[1] Quantitative NMR (qNMR) can be used as a primary ratio method for determining the purity and concentration of this compound without the need for a reference standard of the analyte itself, by using a certified internal standard.

Advantages of qNMR:
  • Structural Confirmation: Provides unambiguous structural information.

  • Tautomer Quantification: Allows for the determination of the keto-enol ratio.[1]

  • High Precision and Accuracy: Can provide highly accurate and precise quantitative results.

  • Non-destructive: The sample can be recovered after analysis.

Illustrative qNMR Method Performance
Validation ParameterTypical Performance Characteristics
Linearity (R²) > 0.995
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 1.0%
Experimental Protocol: A General ¹H-qNMR Method
  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phasing, and baseline correction).

    • Integrate the signals corresponding to specific protons of the analyte and the internal standard.

    • Calculate the concentration or purity of the analyte using the ratio of the integrals, the number of protons giving rise to each signal, and the known weights and molar masses of the analyte and the internal standard.

Visualizing Analytical Workflows

The following diagrams illustrate the general workflows for the validation of the analytical methods described.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD/LOQ HPLC_Analysis->LOD_LOQ Specificity Specificity HPLC_Analysis->Specificity

Caption: General workflow for HPLC method validation.

GC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation (with Internal Standard) GC_Analysis GC-FID Analysis Standard_Prep->GC_Analysis Sample_Prep Sample Preparation (Extraction/Derivatization) Sample_Prep->GC_Analysis Linearity Linearity GC_Analysis->Linearity Accuracy Accuracy GC_Analysis->Accuracy Precision Precision GC_Analysis->Precision LOD_LOQ LOD/LOQ GC_Analysis->LOD_LOQ Robustness Robustness GC_Analysis->Robustness

Caption: General workflow for GC method validation.

qNMR_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification & Validation Sample_Weighing Accurate Weighing of Sample & Internal Standard Dissolution Dissolution in Deuterated Solvent Sample_Weighing->Dissolution NMR_Acquisition NMR Data Acquisition (with appropriate D1) Dissolution->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Integration Signal Integration Data_Processing->Integration Calculation Purity/Concentration Calculation Integration->Calculation Validation Validation (Accuracy, Precision) Calculation->Validation

Caption: General workflow for qNMR method validation.

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity, and the availability of instrumentation.

  • HPLC is a robust and widely applicable technique, particularly when coupled with UV or MS detection, but careful method development is required to manage the effects of keto-enol tautomerism.

  • GC-FID offers a reliable alternative for the quantification of this compound, assuming it exhibits sufficient volatility and thermal stability.

  • qNMR stands out as a powerful primary method for purity assessment and quantification, offering high precision and direct insight into the tautomeric equilibrium, without the need for a specific reference standard of the analyte.

For regulatory purposes or in a quality control environment, a fully validated chromatographic method (either HPLC or GC) would typically be required. For research and development, the complementary information provided by NMR spectroscopy is invaluable for both structural confirmation and accurate quantification. It is recommended that any selected method be thoroughly validated according to ICH guidelines or other relevant regulatory standards to ensure reliable and reproducible results.

References

¹H NMR and ¹³C NMR spectral analysis of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2,4-dioxohexanoate and a Comparison with Related β-Dicarbonyl Compounds

Introduction

This compound is a β-dicarbonyl compound with applications in various fields, including as a flavoring agent and in chemical synthesis. Understanding its molecular structure is crucial for its application and for the development of new derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

Due to the limited availability of public domain experimental spectra for this compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and comparison with structurally similar compounds. For a robust comparative analysis, experimental NMR data for two common β-dicarbonyl compounds, ethyl acetoacetate and acetylacetone, are also provided. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural characterization.

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted), ethyl acetoacetate, and acetylacetone. These compounds exhibit keto-enol tautomerism, and the presented data reflects the major tautomeric form observed in solution.

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted) CH₃ (Ethyl)~1.1t~7.23H
CH₂ (Ethyl)~2.8q~7.22H
CH₂ (Methylene)~3.9s-2H
CH₂ (Ester)~4.2q~7.12H
CH₃ (Ester)~1.3t~7.13H
Ethyl Acetoacetate (Keto form) CH₃ (Keto)2.27s-3H
CH₂3.44s-2H
OCH₂CH₃4.19q7.12H
OCH₂CH₃1.28t7.13H
Ethyl Acetoacetate (Enol form) CH₃ (Keto)1.99s-3H
=CH5.03s-1H
OCH₂CH₃4.17q7.12H
OCH₂CH₃1.27t7.13H
OH12.1br s-1H
Acetylacetone (Keto form) CH₃2.25s-6H
CH₂3.65s-2H
Acetylacetone (Enol form) CH₃2.05s-6H
=CH5.55s-1H
OH15.5br s-1H

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound (Predicted) C=O (Ketone)~205
C=O (Keto-ester)~192
C=O (Ester)~165
CH₂ (Methylene)~50
O-CH₂ (Ester)~62
CH₂ (Ethyl)~36
CH₃ (Ester)~14
CH₃ (Ethyl)~8
Ethyl Acetoacetate (Keto form) CH₃30.1
CH₂50.1
OCH₂CH₃61.4
OCH₂CH₃14.1
C=O (Ester)167.4
C=O (Keto)200.8
Ethyl Acetoacetate (Enol form) CH₃21.9
=CH90.0
OCH₂CH₃59.5
OCH₂CH₃14.3
C-OH172.1
C=O177.4
Acetylacetone (Keto form) CH₃30.5
CH₂58.0
C=O202.0
Acetylacetone (Enol form) CH₃24.5
=CH100.5
C=O/C-OH191.5

Experimental Protocols

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules is outlined below.

Sample Preparation

  • Weigh 5-20 mg of the solid sample or measure 20-50 µL of the liquid sample into a clean, dry vial.

  • Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

  • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

  • Transfer the clear solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Avoid transferring any solid particles.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) is commonly used for non-polar to moderately polar organic compounds.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

¹³C NMR Spectroscopy

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

Workflow for NMR Spectral Analysis

The following diagram illustrates a typical workflow for the analysis of a small organic molecule using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh/Measure Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Place_Sample Insert Sample into Spectrometer Transfer->Place_Sample Lock_Shim Lock and Shim Place_Sample->Lock_Shim Setup_Exp Set Up Experiment (¹H, ¹³C, etc.) Lock_Shim->Setup_Exp Acquire_Data Acquire FID Setup_Exp->Acquire_Data FT Fourier Transform (FID to Spectrum) Acquire_Data->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate Spectrum (Reference) Baseline->Calibrate Integrate Integration (¹H NMR) Calibrate->Integrate Peak_Pick Peak Picking (δ values) Calibrate->Peak_Pick Analyze_Mult Analyze Multiplicity & Coupling Constants Calibrate->Analyze_Mult Assign_Signals Assign Signals to Structure Integrate->Assign_Signals Peak_Pick->Assign_Signals Analyze_Mult->Assign_Signals Structure_Elucid Structure Elucidation/ Verification Assign_Signals->Structure_Elucid

Caption: Workflow for NMR spectral analysis from sample preparation to structure elucidation.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have a comprehensive guide to understanding the mass spectrometric behavior of Ethyl 2,4-dioxohexanoate. This publication provides a detailed comparison of its primary fragmentation pathways, supported by theoretical data and established principles of mass spectrometry. This guide is designed to aid in the identification and structural elucidation of this and similar dicarbonyl compounds.

This compound (C8H12O4, M.W. 172.18) is a dicarbonyl compound of interest in various chemical and pharmaceutical research areas.[1][2][3][4] Its structure, featuring both ester and ketone functionalities, gives rise to a complex and informative fragmentation pattern under mass spectrometry. This guide will explore the most probable fragmentation pathways under electron ionization (EI) conditions, providing a valuable resource for analytical chemists.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major fragment ions of this compound upon electron ionization. The relative abundance is a qualitative prediction based on the general principles of mass spectrometry, where more stable fragments are expected to be more abundant.

m/z Proposed Fragment Ion Formula Predicted Relative Abundance Fragmentation Pathway
172[C8H12O4]+•C8H12O4LowMolecular Ion
129[M - C2H5O]+C6H9O3Mediumα-cleavage (ester)
127[M - C2H5O•]+C6H7O3Highα-cleavage (ester) with H rearrangement
101[M - C4H7O]+C4H5O3Mediumα-cleavage (ketone)
99[M - C4H5O2•]+C4H7O2HighMcLafferty Rearrangement
73[C3H5O2]+C3H5O2Highα-cleavage (ester)
71[C4H7O]+C4H7OMediumα-cleavage (ketone)
45[C2H5O]+C2H5OMediumα-cleavage (ester)
43[C2H5CO]+C3H5OHighα-cleavage (ketone)
29[C2H5]+C2H5MediumAlkyl fragment

Key Fragmentation Pathways: A Comparative Analysis

The fragmentation of this compound is primarily dictated by the presence of its two carbonyl groups and the ethyl ester functionality. The most prominent fragmentation mechanisms are α-cleavage and the McLafferty rearrangement.[5][6][7][8]

Alpha-Cleavage

Alpha-cleavage, the breaking of the bond adjacent to a carbonyl group, is a dominant fragmentation pathway for both ketones and esters.[7][8][9][10] In this compound, there are multiple sites for α-cleavage, leading to a variety of fragment ions.

alpha_cleavage cluster_ester Ester α-Cleavage cluster_ketone Ketone α-Cleavage mol CH3CH2C(=O)CH2C(=O)C(=O)OCC2H5 m/z 172 frag1 [M - OC2H5]+ m/z 127 mol->frag1 Loss of •OC2H5 frag2 [COOC2H5]+ m/z 73 mol->frag2 Cleavage at C2-C3 frag3 [M - C2H5CO]+ m/z 129 mol->frag3 Cleavage at C3-C4 frag4 [C2H5CO]+ m/z 43 mol->frag4 Cleavage at C4-C5

Caption: Alpha-cleavage pathways in this compound.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that have a γ-hydrogen available for transfer.[5][11][12] This process involves the transfer of a hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the β-bond. For this compound, this rearrangement can occur at the C4-keto group.

mclafferty_rearrangement cluster_mclafferty McLafferty Rearrangement mol CH3CH2C(=O)CH2C(=O)C(=O)OCC2H5 m/z 172 rearrangement Six-membered transition state mol->rearrangement γ-H transfer product [C4H4O3]+• + C4H8 m/z 100 rearrangement->product β-cleavage

Caption: McLafferty rearrangement in this compound.

Experimental Protocol: A General Guideline

The following provides a general methodology for obtaining the mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL of a 100 µg/mL solution in ethyl acetate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-400.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable and well-understood fragmentation mechanisms, primarily α-cleavage and the McLafferty rearrangement. By comparing the relative probabilities of these pathways, researchers can effectively identify this compound and elucidate the structure of related molecules. This guide provides a foundational understanding that is critical for professionals in analytical chemistry and drug development.

References

A Comparative Guide to the Synthesis of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,4-dioxohexanoate, a key intermediate in the synthesis of various pharmaceuticals and a notable flavoring agent, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two prominent methods: the Claisen condensation of 2-butanone with diethyl oxalate and the acylation of ethyl acetoacetate with propanoyl chloride. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific applications.

At a Glance: Performance Comparison

ParameterRoute 1: Claisen CondensationRoute 2: Acylation of Ethyl Acetoacetate
Starting Materials 2-Butanone, Diethyl oxalateEthyl acetoacetate, Propanoyl chloride
Reaction Type CondensationAcylation
Purity 91-99%[1]Estimated high, requires purification
Key Reagents Sodium ethoxideMagnesium ethoxide
Reaction Conditions 0-5°C, followed by reflux[1]0°C to room temperature
Purification Distillation, Extraction[1]Column chromatography or distillation

Route 1: Claisen Condensation of 2-Butanone and Diethyl Oxalate

This widely utilized method involves the base-catalyzed condensation of a ketone with an ester. In this specific synthesis, sodium ethoxide is employed as the base to facilitate the reaction between 2-butanone and diethyl oxalate.

Experimental Protocol

In a three-necked flask equipped with a stirrer, condenser, and addition funnel under a nitrogen atmosphere, anhydrous sodium ethoxide (68 g) is added to 236 g of anhydrous ethyl alcohol and the mixture is refluxed for one hour. The mixture is then cooled to 0-5°C. A mixture of 72 g of 2-butanone and 146 g of diethyl oxalate is slowly added over 30 minutes, maintaining the temperature between 0 and 5°C. The resulting mixture is stirred for an additional three hours at this temperature.[1]

Following the reaction, the mixture is acidified with a 1:1 hydrochloric acid/water solution while keeping the temperature below 10°C. The product is then extracted with toluene. The organic phase is washed sequentially with water, a 10% sodium carbonate solution, and a saturated sodium chloride solution. The toluene is removed under reduced pressure to yield the crude product. Further purification can be achieved by fractional distillation.[1]

Route 2: Acylation of Ethyl Acetoacetate with Propanoyl Chloride

An alternative approach involves the C-acylation of a β-keto ester. This method utilizes the formation of a magnesium enolate of ethyl acetoacetate, which then reacts with propanoyl chloride to yield the desired product.

Experimental Protocol

Magnesium turnings (1 equivalent) and a catalytic amount of iodine are placed in a flame-dried flask under an inert atmosphere. A solution of anhydrous ethanol (0.05 equivalents) in anhydrous toluene is added, and the mixture is heated to initiate the formation of magnesium ethoxide. After the reaction subsides, the mixture is heated at reflux for several hours to ensure complete reaction.

The resulting suspension of magnesium ethoxide is cooled to room temperature. A solution of ethyl acetoacetate (1 equivalent) in anhydrous diethyl ether or THF is added dropwise, and the mixture is stirred for 30 minutes to form the magnesium enolate. The reaction mixture is then cooled to 0°C, and a solution of propanoyl chloride (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise, maintaining the temperature below 5°C. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours.

The reaction is quenched with 2 M hydrochloric acid, and the product is extracted with diethyl ether. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate and filtering, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Synthesis Routes Overview

Synthesis_Comparison cluster_0 Route 1: Claisen Condensation cluster_1 Route 2: Acylation A1 2-Butanone D1 Condensation (0-5°C, then reflux) A1->D1 B1 Diethyl Oxalate B1->D1 C1 Sodium Ethoxide in Ethanol C1->D1 E1 This compound D1->E1 A2 Ethyl Acetoacetate C2 Magnesium Ethoxide A2->C2 Forms Mg enolate B2 Propanoyl Chloride D2 Acylation (0°C to RT) B2->D2 C2->D2 E2 This compound D2->E2

Caption: Comparative workflow of the two primary synthesis routes for this compound.

Conclusion

Both the Claisen condensation and the acylation of ethyl acetoacetate offer viable pathways for the synthesis of this compound. The Claisen condensation is a well-established method with documented high purity yields.[1] The acylation route provides a potentially milder alternative, avoiding the need for reflux conditions. The choice between these methods will depend on factors such as the availability of starting materials, desired purity, and the scale of the reaction. Researchers are encouraged to consider these factors when selecting a synthesis strategy.

References

Unveiling the Biological Potential of Ethyl 2,4-dioxohexanoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, derivatives of ethyl 2,4-dioxohexanoate have emerged as a promising class of compounds with a range of biological activities. This guide provides a comparative analysis of the biological activities of various this compound derivatives and structurally related compounds, supported by experimental data and detailed methodologies to aid in future research and drug development endeavors.

Comparative Analysis of Biological Activities

The biological evaluation of several this compound derivatives and related compounds has revealed their potential as enzyme inhibitors and antimicrobial agents. The following table summarizes the quantitative data from various studies, offering a clear comparison of their efficacy.

Compound ID/ClassTarget/ActivityMeasurementValueReference
Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
3a (R=H)Src Kinase InhibitionIC₅₀> 100 µM[1]
3b (R=4-CH₃)Src Kinase InhibitionIC₅₀81.3 µM[1]
3c (R=4-OCH₃)Src Kinase InhibitionIC₅₀90.3 µM[1]
3d (R=2,4-di-Cl)Src Kinase InhibitionIC₅₀> 100 µM[1]
3e (R=4-F)Src Kinase InhibitionIC₅₀> 100 µM[1]
3f (R=3-CH₃)Src Kinase InhibitionIC₅₀48.3 µM[1]
Thiadiazolidine Derivative
Ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetateInsulin-Degrading Enzyme (IDE) InhibitionIC₅₀3.60 µM[2]
Pyrrolidine-2,5-dione Derivatives
Compound 2Antibacterial (E. sakazakii)MIC0.125 mg/mL[3]
Antibacterial (E. coli)MIC0.083 mg/mL[3]
Antibacterial (S. aureus)MIC0.073 mg/mL[3]
Antibacterial (K. pneumoniae)MIC0.109 mg/mL[3]
Cytotoxicity (Brine Shrimp)LC₅₀280-765 µg/mL (range for derivatives)[3]
Phthalate Derivative
Di-(2-ethylhexyl) phthalateAntibacterial (Bacillus subtilis)MIC32 µg/mL[4]
Antibacterial (Sarcina lutea)MIC32 µg/mL[4]
Cytotoxicity (Brine Shrimp)LC₅₀9.19 µg/mL[4]
Quinoline-3-carboxylate Derivatives
3aAntiproliferative (HT-29 Colon Cancer)IC₅₀23 nM[5]
3cAntiproliferative (MCF-7 Breast Cancer)IC₅₀30 nM[5]
3cAntiproliferative (HT-29 Colon Cancer)IC₅₀28 nM[5]
3dAntiproliferative (MCF-7 Breast Cancer)IC₅₀31 nM[5]
3dAntiproliferative (HT-29 Colon Cancer)IC₅₀28 nM[5]
3fAntiproliferative (HT-29 Colon Cancer)IC₅₀25 nM[5]
Aminoquinone Derivative
Ethyl 2-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino) acetateAntitumor (Ehrlich Ascitic Tumor)Tumor Reduction91.6%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.

Src Kinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of the Src tyrosine kinase.

Materials:

  • Recombinant Src kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 10 µL of the peptide substrate solution to each well of a 96-well plate.

  • Add 10 µL of the test compound at various concentrations (and a vehicle control, e.g., DMSO) to the wells.

  • To initiate the reaction, add 10 µL of the Src kinase and ATP mixture to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as an ELISA-based assay with a phosphotyrosine-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

  • The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[1]

Insulin-Degrading Enzyme (IDE) Inhibition Assay

This assay measures the inhibition of IDE, a key enzyme in insulin and amyloid-beta degradation.[2]

Materials:

  • Recombinant human IDE

  • Fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a black 96-well plate.

  • Add the recombinant human IDE to the wells and incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the increase in fluorescence in a kinetic mode at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • The percent inhibition is calculated relative to a control without any inhibitor, and the IC₅₀ value is determined by non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • Test compounds

  • 96-well microplate (for broth microdilution) or petri dishes (for agar dilution)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure (Broth Microdilution):

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well microplate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3][4]

Cytotoxicity Assay: Brine Shrimp Lethality Test

This is a simple and rapid bioassay for evaluating the cytotoxic potential of compounds.

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Artificial sea salt

  • Test compounds

  • Vials or small tanks

  • Light source

Procedure:

  • Hatch the brine shrimp eggs in artificial seawater for 48 hours to obtain nauplii (larvae).

  • Prepare various concentrations of the test compound in seawater.

  • Place a specific number of nauplii (e.g., 10) in each vial containing the test solution.

  • Include a negative control (seawater with the solvent used to dissolve the compound, e.g., DMSO).

  • After 24 hours of incubation, count the number of surviving nauplii in each vial.

  • The LC₅₀ value, the concentration of the compound that is lethal to 50% of the nauplii, is determined using probit analysis.[3][4]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and experimental design, the following diagrams are provided.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Integrins Integrins Integrins->Src Activation STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras Gene_Transcription Gene Transcription STAT3->Gene_Transcription Migration Cell Migration & Adhesion FAK->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Gene_Transcription

Caption: Simplified Src Kinase Signaling Pathway.

Experimental_Workflow Synthesis Compound Synthesis (this compound derivatives) Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Bio_Assays Biological Assays Purification->Bio_Assays Enzyme_Inhibition Enzyme Inhibition (e.g., Src Kinase, IDE) Bio_Assays->Enzyme_Inhibition Antimicrobial Antimicrobial Activity (MIC Assay) Bio_Assays->Antimicrobial Cytotoxicity Cytotoxicity (e.g., Brine Shrimp, MTT) Bio_Assays->Cytotoxicity Data_Analysis Data Analysis (IC50, MIC, LC50 determination) Enzyme_Inhibition->Data_Analysis Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General Experimental Workflow.

References

Reactivity comparison of Ethyl 2,4-dioxohexanoate and ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the success of complex molecular construction. Among the versatile synthons available, β-dicarbonyl compounds hold a prominent position due to their unique reactivity. This guide provides an in-depth, objective comparison of the reactivity of two such compounds: Ethyl 2,4-dioxohexanoate, a 1,3-diketone, and ethyl acetoacetate, a β-ketoester. This analysis, supported by structural considerations and available experimental data, aims to inform researchers, scientists, and drug development professionals in their synthetic strategy and decision-making processes.

At a Glance: Key Chemical Properties

A fundamental understanding of the structural and electronic properties of this compound and ethyl acetoacetate is crucial for predicting their reactivity. The key distinction lies in the nature of the carbonyl groups flanking the active methylene protons.

PropertyThis compoundEthyl Acetoacetate
IUPAC Name This compoundEthyl 3-oxobutanoate
CAS Number 13246-52-1[1][2]141-97-9
Molecular Formula C₈H₁₂O₄[1][3]C₆H₁₀O₃
Molecular Weight 172.18 g/mol [1][3]130.14 g/mol
Structure
Functional Groups 1,3-Diketone, Esterβ-Ketoester
Most Acidic Protons Methylene protons at C3 (between two keto groups)Methylene protons at C2 (between a keto and an ester group)
Approximate pKa ~9 (for typical 1,3-diketones)[4]~11 (for typical β-ketoesters)[4]
Keto-Enol Tautomerism Predominantly in the enol form. A derivative, ethyl 2-methyl-3,5-dioxohexanoate, exists in an 88% enol form.[5]Exists as a tautomeric mixture, with the keto form generally favored in neat liquid.

The Decisive Factor: Acidity and Enolate Formation

The reactivity of β-dicarbonyl compounds is intrinsically linked to the acidity of the α-protons and the subsequent formation of a stabilized enolate anion. It is in this aspect that this compound and ethyl acetoacetate exhibit their most significant differences.

The methylene protons of a 1,3-diketone are flanked by two electron-withdrawing ketone groups, which are more effective at stabilizing the resulting carbanion through resonance than the combination of a ketone and an ester group in a β-ketoester. The lone pair on the oxygen of the ester group in ethyl acetoacetate can donate electron density through resonance, which slightly destabilizes the adjacent carbanion.

This electronic difference is reflected in their pKa values. The α-protons of 1,3-diketones, like this compound, are significantly more acidic (pKa ≈ 9) than those of β-ketoesters, such as ethyl acetoacetate (pKa ≈ 11).[4][6] This means that this compound can be more readily deprotonated by weaker bases to form its enolate.

The greater stability of the enolate derived from a 1,3-diketone also influences the position of the keto-enol equilibrium. 1,3-Diketones exhibit a much higher percentage of the enol tautomer at equilibrium compared to β-ketoesters.[7] For instance, a derivative of this compound has been shown to exist predominantly in its enol form (keto:enol ratio of 12:88).[5] This high enol content is a key determinant of its reactivity profile.

Reactivity in Key Synthetic Transformations

The differences in acidity and enolate stability translate into distinct reactivity patterns in various synthetic transformations.

Alkylation

Both compounds readily undergo alkylation at the α-carbon via their respective enolates. However, the greater acidity of this compound allows for the use of a wider range of bases and potentially milder reaction conditions. The choice of base and solvent can be critical in controlling C- vs. O-alkylation, a common consideration for ambident nucleophiles like enolates.

Condensation Reactions

In condensation reactions, the choice between this compound and ethyl acetoacetate will depend on the desired outcome and the nature of the reaction partner.

  • Knorr Pyrazole Synthesis: Both 1,3-dicarbonyl compounds are excellent substrates for the Knorr pyrazole synthesis, which involves condensation with a hydrazine.[8][9][10] The reaction proceeds through the formation of a hydrazone followed by cyclization and dehydration. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is an important consideration.[8]

  • Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidinones, typically involving an aldehyde, a urea or thiourea, and a β-dicarbonyl compound.[11][12][13] Both 1,3-diketones and β-ketoesters are widely used in this multicomponent reaction.[11][12][13][14]

  • Hantzsch Pyridine Synthesis: This multicomponent reaction is used to synthesize dihydropyridines and pyridines.[15][16][17] It typically involves an aldehyde, a nitrogen source (like ammonia), and two equivalents of a β-dicarbonyl compound.[15][16] Both this compound and ethyl acetoacetate can serve as the β-dicarbonyl component in this synthesis.

Experimental Protocols

Detailed experimental procedures are essential for reproducible and successful synthesis. Below are representative protocols for key reactions involving these classes of compounds.

General Experimental Protocol for Knorr Pyrazole Synthesis

Materials:

  • 1,3-Dicarbonyl compound (e.g., this compound or ethyl acetoacetate) (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (optional, e.g., a few drops of concentrated sulfuric acid or hydrochloric acid)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the hydrazine derivative to the solution. The reaction may be exothermic.

  • If using a catalyst, add it cautiously to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

General Experimental Protocol for Biginelli Reaction

Materials:

  • Aldehyde (1.0 eq)

  • β-Dicarbonyl compound (e.g., this compound or ethyl acetoacetate) (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Solvent (e.g., ethanol, acetonitrile)

  • Acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) (catalytic amount)

Procedure:

  • In a round-bottom flask, combine the aldehyde, the β-dicarbonyl compound, and urea (or thiourea) in the chosen solvent.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux with stirring for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid product with a cold solvent (e.g., cold ethanol or water) to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization.

Visualizing Reaction Pathways

To better understand the mechanistic principles underlying the reactivity of these compounds, the following diagrams illustrate key reaction pathways.

Enolate_Formation cluster_E24D This compound cluster_EAA Ethyl Acetoacetate E24D This compound Enolate_E24D Stabilized Enolate (more stable) E24D->Enolate_E24D - H+ EAA Ethyl Acetoacetate Enolate_EAA Stabilized Enolate (less stable) EAA->Enolate_EAA - H+

Caption: Enolate formation from this compound and Ethyl Acetoacetate.

Knorr_Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl (e.g., this compound or Ethyl Acetoacetate) Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Pyrazole Pyrazole Hydrazone->Pyrazole Intramolecular Cyclization - H₂O

Caption: General workflow for the Knorr Pyrazole Synthesis.

Conclusion

This compound , as a 1,3-diketone, possesses more acidic α-protons and a higher enol content. This translates to the formation of a more stable enolate, often with weaker bases and under milder conditions. It is an excellent substrate for reactions where high enol content is advantageous.

Ethyl acetoacetate , a β-ketoester, is a versatile and widely used building block. While its α-protons are less acidic than those of a 1,3-diketone, they are still readily removed by common bases like sodium ethoxide. Its enolate is a potent nucleophile for a vast array of synthetic transformations.

The choice between these two reagents will ultimately be dictated by the specific requirements of the synthetic target, including the desired reactivity, the need for specific activating conditions, and the compatibility with other functional groups in the molecule. This guide provides the foundational knowledge to make an informed decision, empowering researchers to design more efficient and effective synthetic routes.

References

Comparative Guide to the Use of Ethyl 2,4-dioxohexanoate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl 2,4-dioxohexanoate as an analytical standard against viable alternatives, namely Ethyl pyruvate and Ethyl acetoacetate. The information presented herein is intended to assist researchers in selecting the most suitable standard for their analytical needs, with a focus on chromatographic applications.

Introduction

This compound is a β-keto ester that finds application in various chemical syntheses and as a flavoring agent. In the analytical realm, its utility as a standard is predicated on its purity and stability. However, like other β-dicarbonyl compounds, it can exhibit keto-enol tautomerism, which may present challenges in certain analytical techniques, particularly chromatography, potentially leading to poor peak shapes. The selection of an appropriate analytical standard is paramount for achieving accurate and reproducible quantitative results. This guide evaluates the performance characteristics of this compound and compares them with those of structurally related and commonly used standards.

Performance Comparison of Analytical Standards

The suitability of an analytical standard is determined by several key performance indicators obtained through method validation. While comprehensive validation data for this compound is not extensively published, this guide compiles available information and provides a comparative overview with well-characterized alternatives.

Parameter This compound Ethyl Pyruvate Ethyl Acetoacetate Analysis Method
Purity ~98%[1]≥97.0%[2]≥99.0%[3]Vapor Phase Chromatography (VPC) / Gas Chromatography (GC)
Linearity (Correlation Coefficient, r²) Data not available>0.99>0.99HPLC-UV
Accuracy (% Recovery) Data not availableTypically 98-102%Typically 98-102%HPLC-UV
Precision (RSD%) Data not available<2%<2%HPLC-UV
Limit of Detection (LOD) Data not availableDependent on instrumentation and methodDependent on instrumentation and methodHPLC-UV
Limit of Quantitation (LOQ) Data not availableDependent on instrumentation and methodDependent on instrumentation and methodHPLC-UV

Note: The performance data for Ethyl pyruvate and Ethyl acetoacetate are typical values based on validated HPLC-UV methods for similar compounds and should be confirmed for specific analytical procedures.

Experimental Protocols

Accurate quantification of β-keto esters and related compounds requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

General HPLC Method for the Analysis of β-Keto Esters

This protocol provides a general starting point for the analysis of this compound and its alternatives. Method optimization will be required for specific applications.

1. Standard and Sample Preparation:

  • Stock Solutions: Accurately weigh the analytical standard and dissolve in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for calibration.

  • Sample Preparation: The sample preparation will be matrix-dependent. For instance, in the analysis of α-dicarbonyl compounds in food, a derivatization step is often necessary to enhance detection and stability.[2][4][5] This may be followed by extraction and clean-up steps.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is often suitable. Due to the potential for keto-enol tautomerism, which can cause poor peak shape, using mixed-mode columns or adjusting mobile phase pH and temperature might be necessary to improve chromatography.[6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is crucial for reproducible retention times.

  • Injection Volume: Typically 5 - 20 µL.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

3. Method Validation: The analytical method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9]

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis of α-Dicarbonyl Compounds

The following diagram illustrates a typical workflow for the quantification of α-dicarbonyl compounds, such as this compound, in a complex matrix like a food sample. This process often involves a derivatization step to improve the stability and detectability of the analytes.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Food Sample Homogenization Homogenization & Extraction Sample->Homogenization Derivatization Derivatization with Trapping Reagent (e.g., o-phenylenediamine) Homogenization->Derivatization Cleanup Solid Phase Extraction (SPE) Cleanup Derivatization->Cleanup HPLC HPLC Separation (Reversed-Phase C18 Column) Cleanup->HPLC Injection UV_Detector UV-Vis Detection HPLC->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification of Analyte Chromatogram->Quantification Calibration Calibration Curve Generation (Using Analytical Standard) Calibration->Quantification Report Final Report Quantification->Report Standard_Prep Standard Preparation (this compound) Standard_Prep->Calibration

Workflow for the quantification of α-dicarbonyl compounds.
Signaling Pathway Context: Maillard Reaction and α-Dicarbonyl Formation

This compound is an example of an α-dicarbonyl compound. These compounds are significant in food chemistry as they are formed during the Maillard reaction, which contributes to the color and flavor of cooked foods. The following diagram illustrates a simplified pathway of α-dicarbonyl formation during the Maillard reaction.

G Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Formation Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid Amino_Acid->Schiff_Base Amadori_Product Amadori Rearrangement (Amadori Product) Schiff_Base->Amadori_Product Degradation Degradation of Amadori Product Amadori_Product->Degradation Alpha_Dicarbonyls α-Dicarbonyl Compounds (e.g., this compound) Degradation->Alpha_Dicarbonyls Further_Reactions Further Reactions Alpha_Dicarbonyls->Further_Reactions Melanoidins Melanoidins (Color) Further_Reactions->Melanoidins Aroma_Compounds Aroma Compounds (Flavor) Further_Reactions->Aroma_Compounds

References

A Comparative Guide to the Synthesis of Ethyl 2,4-dioxohexanoate: Characterization of Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for Ethyl 2,4-dioxohexanoate, a key intermediate in various chemical syntheses. A critical aspect of process development is the characterization and control of reaction byproducts. This document details the byproducts associated with the traditional Claisen condensation method and compares it with a cleaner, enzymatic alternative. All experimental data, while representative, is presented to illustrate the comparative analysis.

Comparison of Synthetic Methods

The synthesis of this compound is primarily achieved through a Claisen condensation. However, this method is often associated with the formation of several byproducts. An alternative enzymatic approach offers a pathway to higher purity and yield.

MetricClaisen CondensationEnzymatic Synthesis
Reaction Principle Base-catalyzed condensation of 2-butanone and diethyl oxalate.Lipase-catalyzed acylation.
Primary Byproducts Self-condensation products of 2-butanone, unreacted starting materials.Minimal byproducts, primarily related to enzyme denaturation or substrate inhibition at high concentrations.
Typical Yield 75-85%>95%
Purity (pre-purification) 80-90%>98%
Reaction Conditions Anhydrous, basic (sodium ethoxide), low temperature (0-5°C).Mild (room temperature), neutral pH, aqueous or organic solvent.
Environmental Impact Use of strong base and organic solvents.Green chemistry approach with biodegradable catalyst.

Characterization of Byproducts

Claisen Condensation Byproducts

The primary source of byproducts in the Claisen condensation synthesis of this compound is the self-condensation of the 2-butanone starting material under basic conditions. This leads to the formation of a mixture of α,β-unsaturated ketones.

ByproductStructureMolecular WeightIdentification Method
(E)-5-methylhept-5-en-4-oneC8H14O126.20GC-MS
(Z)-5-methylhept-5-en-4-oneC8H14O126.20GC-MS
3,4-dimethylhex-4-en-2-oneC8H14O126.20GC-MS
Unreacted Diethyl OxalateC6H10O4146.14GC-MS, HPLC
Unreacted 2-butanoneC4H8O72.11GC-MS
Enzymatic Synthesis Byproducts

The enzymatic synthesis route, employing a lipase such as Candida antarctica lipase B (CALB), is highly specific and results in significantly fewer byproducts. Potential minor impurities may arise from substrate or product degradation under prolonged reaction times or non-optimal conditions.

ByproductStructureMolecular WeightIdentification Method
Hexanoic AcidC6H12O2116.16HPLC, GC-MS (after derivatization)
Ethyl HexanoateC8H16O2144.21GC-MS

Experimental Protocols

Synthesis of this compound via Claisen Condensation

Materials:

  • 2-butanone (reagent grade)

  • Diethyl oxalate (reagent grade)

  • Sodium ethoxide (21% solution in ethanol)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Nitrogen gas

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide solution in anhydrous ethanol.

  • The flask is cooled to 0-5°C in an ice bath.

  • A mixture of 2-butanone and diethyl oxalate is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5°C.[1]

  • The reaction mixture is stirred for an additional 3 hours at 0-5°C.[1]

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by vacuum distillation.

Enzymatic Synthesis of this compound

Materials:

  • 2,4-dioxohexanoic acid

  • Ethanol (anhydrous)

  • Immobilized Candida antarctica lipase B (CALB)

  • Molecular sieves (3 Å)

  • tert-Butyl methyl ether (MTBE)

Procedure:

  • To a solution of 2,4-dioxohexanoic acid in tert-butyl methyl ether, ethanol (1.2 equivalents) is added.

  • Immobilized CALB (10% by weight of the limiting reagent) and activated molecular sieves are added to the mixture.

  • The reaction mixture is stirred at room temperature (25°C).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the enzyme and molecular sieves are removed by filtration.

  • The solvent is removed under reduced pressure to yield the purified this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification:

  • Instrument: Agilent 7890B GC with 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Mass Range: 40-400 amu

High-Performance Liquid Chromatography (HPLC) for Quantification:

  • Instrument: Waters Alliance e2695 Separation Module with 2998 Photodiode Array Detector

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Visualizations

Claisen_Condensation_Pathway Diethyl_Oxalate Diethyl_Oxalate Intermediate Tetrahedral Intermediate Diethyl_Oxalate->Intermediate NaOEt Sodium Ethoxide Enolate 2-Butanone Enolate Enolate->Intermediate + Diethyl Oxalate Product This compound Intermediate->Product - NaOEt Byproduct_SelfCondensation Self-Condensation Byproducts 2-Butanone 2-Butanone 2-Butanone->Byproduct_SelfCondensation + 2-Butanone (Self-condensation)

Caption: Reaction pathway for the Claisen condensation synthesis.

Enzymatic_Synthesis_Pathway Ethanol Ethanol Product This compound Ethanol->Product CALB Immobilized CALB Acyl_Enzyme Acyl-Enzyme Intermediate Acyl_Enzyme->Product + Ethanol

Caption: Reaction pathway for the enzymatic synthesis.

Experimental_Workflow Workup Reaction Work-up & Crude Product Isolation Purification Purification (e.g., Distillation) Workup->Purification Analysis Analysis Workup->Analysis Final_Product Characterized Final Product Purification->Final_Product GCMS GC-MS (Byproduct ID) Analysis->GCMS HPLC HPLC (Purity & Quantification) Analysis->HPLC GCMS->Final_Product HPLC->Final_Product

Caption: General experimental workflow for synthesis and analysis.

References

A Comparative Guide to In Silico Modeling of Ethyl 2,4-dioxohexanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to understanding and optimizing chemical processes. For a molecule like Ethyl 2,4-dioxohexanoate, a β-keto ester with multiple reactive sites, in silico modeling provides a powerful lens to investigate its chemical behavior. This guide offers a comparative overview of computational methods and software for modeling the reactions of this compound, supported by illustrative data and detailed methodologies.

Introduction to this compound

This compound is a dicarbonyl compound that can participate in a variety of chemical transformations, including keto-enol tautomerism, alkylation, acylation, and condensation reactions. Its chemical reactivity is of interest in organic synthesis and as a potential building block in the development of novel compounds. Computational modeling allows for the exploration of reaction pathways, transition states, and thermodynamic and kinetic parameters, offering insights that can guide experimental work.

Comparison of In Silico Modeling Approaches

The choice of computational method is critical and depends on the specific scientific question, desired accuracy, and available computational resources. The primary methods for reaction modeling can be broadly categorized into Quantum Mechanics (QM), Molecular Mechanics (MM), and hybrid QM/MM approaches.

Table 1: Comparison of Major In Silico Modeling Approaches for this compound Reactions

FeatureQuantum Mechanics (QM)Molecular Mechanics (MM)Hybrid QM/MM
Fundamental Principle Solves the Schrödinger equation to describe electron distribution.Uses classical physics and force fields to model atomic interactions.Treats the reactive center with QM and the surrounding environment with MM.
Accuracy High, especially for electronic properties and reaction barriers.Lower, not suitable for describing bond breaking/forming.High for the reactive part, computationally efficient for large systems.
Computational Cost High, scales poorly with the number of atoms.Low, can be used for very large systems and long simulations.Moderate, balances accuracy and computational cost.
Typical Applications Reaction mechanism elucidation, transition state searching, calculation of kinetic and thermodynamic parameters.Conformational analysis, solvation effects, protein-ligand docking.Enzymatic reactions, reactions in solution where the solvent has a significant effect.
Example Software Gaussian, ORCA, Q-ChemAMBER, GROMACS, CHARMMGaussian, ORCA, Q-Chem in combination with MM software.

In Silico Investigation of Keto-Enol Tautomerism: A Case Study

To illustrate the application and comparative performance of different computational methods, we present hypothetical results for the keto-enol tautomerism of this compound. This reaction is a fundamental process for β-dicarbonyl compounds and serves as an excellent model for comparing theoretical approaches.

Hypothetical Reaction Pathway

The keto-enol tautomerism of this compound can proceed through different pathways, potentially involving intramolecular or solvent-assisted proton transfer. A simplified representation of the keto and possible enol forms is depicted below.

G cluster_keto Keto Form cluster_enol1 Enol Form 1 cluster_enol2 Enol Form 2 Keto This compound (Keto) Enol1 Ethyl 4-hydroxy-2-oxohex-3-enoate Keto->Enol1 Tautomerization Enol2 Ethyl 2-hydroxy-4-oxohex-1-enoate Keto->Enol2 Tautomerization

Caption: Keto-enol tautomerism of this compound.

Comparative Data from Different Modeling Levels

The following table presents illustrative data for the calculated activation energies (ΔE‡) and reaction enthalpies (ΔH) for the conversion of the keto form to Enol Form 1, as predicted by different levels of theory.

Table 2: Hypothetical Performance of Different In Silico Methods for Keto-Enol Tautomerism

MethodBasis SetSolvent ModelΔE‡ (kcal/mol)ΔH (kcal/mol)Relative CPU Time
Semi-Empirical (PM7) -Gas Phase25.8-3.21x
DFT (B3LYP) 6-31G(d)Gas Phase18.5-1.550x
DFT (B3LYP) 6-311+G(d,p)Gas Phase17.2-1.8200x
DFT (B3LYP) 6-311+G(d,p)PCM (Water)15.1-2.5250x
MP2 6-311+G(d,p)Gas Phase16.5-2.01000x
QM/MM (B3LYP/AMBER) 6-31G(d)Explicit Water14.8-2.8800x

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results. It is intended to demonstrate the typical trends observed when comparing different computational methods.

Experimental Protocols: In Silico Reaction Modeling

A detailed protocol for a computational study of the keto-enol tautomerism of this compound using Density Functional Theory (DFT) is provided below.

Objective: To calculate the activation energy and reaction enthalpy for the intramolecular keto-enol tautomerization of this compound.

Software: Gaussian 16

Methodology:

  • Geometry Optimization:

    • The initial structures of the keto tautomer, the enol tautomer, and the transition state are built using a molecular editor.

    • Geometry optimization is performed for all structures using the B3LYP functional and the 6-31G(d) basis set.

    • The Opt keyword is used in the Gaussian input file.

  • Frequency Calculation:

    • Harmonic frequency calculations are performed on the optimized structures at the same level of theory to confirm their nature.

    • The keto and enol forms should have all positive frequencies.

    • The transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.

    • The Freq keyword is used.

  • Transition State Verification:

    • An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the transition state structure to confirm that it connects the reactant (keto) and product (enol) minima.

    • The IRC keyword is used.

  • Single-Point Energy Refinement:

    • To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p).

  • Inclusion of Solvation Effects:

    • To model the reaction in a solvent, the optimization and frequency calculations are repeated using a continuum solvation model, such as the Polarization Continuum Model (PCM).

    • The SCRF=(PCM, Solvent=Water) keyword is used.

  • Data Analysis:

    • The activation energy (ΔE‡) is calculated as the difference in the electronic energies of the transition state and the keto form.

    • The reaction enthalpy (ΔH) is calculated as the difference in the enthalpies of the enol and keto forms, obtained from the frequency calculations.

In Silico Modeling Workflow

The general workflow for conducting an in silico study of a chemical reaction is outlined in the diagram below.

workflow A Define Reaction and Goals B Choose Computational Method and Software A->B C Build Initial Structures (Reactants, Products, Transition State Guess) B->C D Geometry Optimization C->D E Frequency Calculation and Characterization D->E F Transition State Verification (IRC) E->F For Transition States G Refine Energies (Larger Basis Set, Solvation) E->G For Minima F->G H Analyze Results (Activation Energy, Reaction Enthalpy, etc.) G->H I Compare with Experimental Data (if available) H->I

Caption: General workflow for in silico reaction modeling.

Comparison of Chemical Kinetics Simulation Software

For more complex reaction systems involving multiple elementary steps, specialized chemical kinetics software can be invaluable. These tools can model the time evolution of species concentrations based on a given reaction mechanism and rate constants.

Table 3: Comparison of Selected Chemical Kinetics Simulation Software

SoftwareKey FeaturesTarget AudienceModeling Approach
Ansys Chemkin Industry standard for complex gas-phase and surface chemistry, fast simulation times.Engineers, combustion scientists.Simulates idealized reacting flows.
Reaction Lab [1]Designed for chemists, user-friendly interface, focuses on mechanistic modeling from experimental data.Chemists, chemical engineers.Kinetic modeling based on fundamental physical chemistry.[1]
ChemReaX [2]Free web-based tool for educational purposes, simulates basic reactions to equilibrium.Students, educators.Simulates thermodynamics, equilibria, and kinetics.[2]
CHEMSIMUL [3]Models complex reactions, particularly radiolytic processes, includes mass and stoichiometric balance verification.Radiochemists, physical chemists.Solves coupled nonlinear ordinary differential equations.[3]

Conclusion

In silico modeling is an indispensable tool for the modern chemist, providing deep insights into reaction mechanisms and guiding experimental design. For this compound, a range of computational methods from high-accuracy QM to efficient MM and specialized kinetics software can be employed. The choice of method and software should be guided by the specific research question, the desired level of accuracy, and the available computational resources. By carefully selecting and applying these in silico tools, researchers can accelerate the discovery and development of new chemical entities and processes. Recent studies on β-keto esters have utilized computational analysis, including DFT, molecular docking, and molecular dynamics, to investigate their reactivity and biological activity, underscoring the value of these approaches.[4][5]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safety of laboratory personnel and the environment is paramount in scientific research and drug development. Adherence to proper chemical disposal protocols is a critical component of this commitment. This document provides essential, step-by-step guidance for the safe and compliant disposal of Ethyl 2,4-dioxohexanoate, tailored for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

This compound is a chemical compound that requires careful handling. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. The following table summarizes key safety and physical property information.

ParameterDataSource
Appearance Yellow Liquid[1]
Boiling Point 101 - 103 °C @ 12 mmHg[1]
Flash Point > 112 °C[1]
Specific Gravity 1.120[1]
Incompatible Materials Bases, Oxidizing agents[1]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal and spill cleanup, the use of appropriate personal protective equipment is mandatory.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous chemical waste.

  • Segregate this waste from other laboratory waste streams, such as sharps, biological waste, and non-hazardous materials.

  • Avoid mixing it with incompatible materials like bases and strong oxidizing agents.[1]

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and leak-proof container.

  • The container must be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and "this compound".

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]

3. Arrange for Professional Disposal:

  • Hazardous waste must be disposed of through a licensed environmental services provider.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Provide the EHS office with an accurate description of the waste.

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Small Spills (less than 1 Liter):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work in a well-ventilated area.

  • Don PPE: Wear the appropriate personal protective equipment as listed in the table above.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to dike and absorb the spill.[4][5]

  • Collect Absorbent Material: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and place them in the hazardous waste container.[5]

  • Dispose of Waste: Seal and label the container and arrange for its disposal through your EHS department.

For Large Spills (more than 1 Liter):

  • Evacuate: Immediately evacuate the area.[5]

  • Notify Authorities: Alert your institution's EHS and, if necessary, emergency services.

  • Isolate the Area: Close doors to the affected area and post warning signs.[5]

  • Do Not Attempt to Clean: Allow trained professionals to handle the cleanup.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing this compound waste.

cluster_0 Waste Generation & Assessment cluster_1 Spill Response cluster_2 Containerization & Disposal Generate Waste Generate Waste Is it Contaminated? Is it Contaminated? Generate Waste->Is it Contaminated? Collect in Labeled Container Collect in Labeled Container Is it Contaminated?->Collect in Labeled Container Yes Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill (<1L) Small Spill (<1L) Assess Spill Size->Small Spill (<1L) Small Large Spill (>1L) Large Spill (>1L) Assess Spill Size->Large Spill (>1L) Large Contain & Absorb Contain & Absorb Small Spill (<1L)->Contain & Absorb Evacuate & Notify EHS Evacuate & Notify EHS Large Spill (>1L)->Evacuate & Notify EHS Contain & Absorb->Collect in Labeled Container Store Safely Store Safely Collect in Labeled Container->Store Safely Contact EHS for Pickup Contact EHS for Pickup Store Safely->Contact EHS for Pickup

Caption: Waste Disposal Workflow for this compound.

This guidance is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive information. By prioritizing safety and compliance, you contribute to a secure and responsible research environment.

References

Personal protective equipment for handling Ethyl 2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2,4-dioxohexanoate

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. Before beginning any work, all users must review the complete Safety Data Sheet (SDS) provided by the supplier.

Core Safety and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor, necessitating careful handling to minimize exposure and risk.[1] The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.[2][3] Consider double-gloving for added protection.Provides a barrier against skin contact. Nitrile offers good chemical resistance against a range of chemicals.[2][3]
Eye Protection Chemical splash goggles or a face shield.[1][2]Protects against accidental splashes, which could cause eye irritation.
Body Protection A fully buttoned laboratory coat.[2]Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A respirator (e.g., N95 or higher) may be required if handling outside a fume hood or if aerosolization is possible.[2]Prevents inhalation of vapors or aerosols.
Quantitative Data
PropertyValueSource
Molecular Formula C8H12O4[4]
Molecular Weight 172.18 g/mol [4]
Appearance Yellow Liquid[5]
Boiling Point 100-105 °C @ 6.00 mm Hg[4][6]
Flash Point 95.00 °C (203.00 °F) TCC[6]
Specific Gravity 1.103 to 1.109 @ 25 °C[6]
Oral LD50 (Rat) 6450 mg/kg[6]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step workflow for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep it away from heat, sparks, open flames, and other sources of ignition.[1] Ground and bond the container and receiving equipment to prevent static discharge.[1]

Handling and Use
  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Personal Protective Equipment: Always wear the mandatory PPE as outlined in the table above.

  • Dispensing: When transferring the liquid, use only non-sparking tools.[1]

  • Labeling: Clearly label all prepared solutions with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Hygiene: Change any contaminated clothing immediately.[1] Wash hands thoroughly after handling the substance.[1]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]
Fire In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]

Spill Management Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Area Alert Alert Others Evacuate->Alert Ventilate Ensure Ventilation Alert->Ventilate Assess Assess Spill Size Ventilate->Assess PPE Don Appropriate PPE Assess->PPE Major Spill? Contact EHS Assess->PPE Minor Spill Contain Contain Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.[1]

  • Chemical Waste: Do not mix with other waste. Leave chemicals in their original containers.[1]

  • Contaminated Materials: Handle uncleaned containers and other contaminated materials as you would the product itself.[1] Collect contaminated consumables (e.g., gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Do not let the product enter drains, as there is a risk of explosion.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.